Endomorphin 1 acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C36H42N6O7 |
|---|---|
分子量 |
670.8 g/mol |
IUPAC 名称 |
acetic acid;(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5.C2H4O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;1-2(3)4/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);1H3,(H,3,4)/t26-,28-,29-,30-;/m0./s1 |
InChI 键 |
ISCQEYDGKZTCMS-YAOJAVRNSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Enduring Significance of Endomorphin-1: A Technical Guide
Foreword
Since the initial characterization of opioid receptors, the quest for their endogenous ligands has been a central theme in neuroscience and pharmacology. While the discoveries of enkephalins and dynorphins provided endogenous peptides with affinity for δ- and κ-opioid receptors respectively, a highly selective, high-affinity endogenous ligand for the µ-opioid receptor—the primary target of morphine and other clinically vital analgesics—remained elusive. This landscape was dramatically altered in 1997 with the discovery of the endomorphins. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental methodologies related to Endomorphin-1, a tetrapeptide that has profoundly influenced our understanding of opioid signaling and continues to inspire the development of novel therapeutics.
A Landmark Discovery: The Isolation and Characterization of Endomorphin-1
In 1997, Zadina, Kastin, and their colleagues announced the discovery of two novel peptides, Endomorphin-1 and Endomorphin-2, isolated from bovine brain.[1] These peptides exhibited an unprecedentedly high affinity and selectivity for the µ-opioid receptor.[1] Endomorphin-1, with the amino acid sequence Tyr-Pro-Trp-Phe-NH₂, was identified as a potent agonist at this receptor, initiating a new chapter in opioid research.[1]
The journey to this discovery began with the hypothesis that an endogenous ligand with high selectivity for the µ-opioid receptor must exist. The research team embarked on a meticulous process of extraction from bovine brain tissue, followed by purification using high-performance liquid chromatography (HPLC).[2] The fractions were screened for their ability to bind to the µ-opioid receptor using a sensitive radioreceptor assay.[1] This painstaking process ultimately led to the isolation and sequencing of Endomorphin-1.[1]
The structure of Endomorphin-1, a simple tetrapeptide, was surprising, as it lacked the common "opioid motif" (Tyr-Gly-Gly-Phe) found in other endogenous opioid peptides.[3] This unique structure underscored the novelty of the discovery and opened new avenues for understanding the structural requirements for µ-opioid receptor activation.
Quantitative Analysis of Receptor Binding and Functional Activity
The hallmark of Endomorphin-1 is its exceptional binding affinity and selectivity for the µ-opioid receptor. This has been quantified in numerous studies using various experimental paradigms. Below is a summary of key binding affinity (Kᵢ), and functional potency (IC₅₀/EC₅₀) data.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Endomorphin-1 | µ-opioid | Bovine Brain | Radioligand Binding ([³H]DAMGO) | 0.36 | [1] | ||
| Endomorphin-1 | µ-opioid | CHO-µ | Radioligand Binding ([³H]Diprenorphine) | 9.55 | [4] | ||
| Endomorphin-1 | δ-opioid | CHO-δ | Radioligand Binding ([³H]Diprenorphine) | >10,000 | |||
| Endomorphin-1 | κ-opioid | CHO-κ | Radioligand Binding ([³H]Diprenorphine) | >10,000 | |||
| Endomorphin-1 | µ-opioid | SH-SY5Y | Radioligand Binding ([³H]Diprenorphine) | 2.88 | |||
| Endomorphin-1 | µ-opioid | CHO-µ | cAMP Accumulation | 9.33 | |||
| Endomorphin-1 | µ-opioid | SH-SY5Y | cAMP Accumulation | 19.05 | [5] | ||
| Endomorphin-1 | µ-opioid | Human µ-receptor in B82 fibroblasts | [³⁵S]GTPγS Binding | 1.8 | [6] | ||
| Endomorphin-1 | µ-opioid | Mouse Pons/Medulla | [³⁵S]GTPγS Binding | ~100-1000 | [7] | ||
| Tyr-β-(R)-Pro-Trp-PheNH₂ (analog) | µ-opioid | Rat Brain Membranes | Radioligand Binding ([³H]DAMGO) | 0.33 | [8] | ||
| Endomorphin-1 (endogenous) | µ-opioid | Rat Brain Membranes | Radioligand Binding ([³H]DAMGO) | 11.1 | [8] |
Experimental Protocols: The Methodological Cornerstone
The characterization of Endomorphin-1 relied on a suite of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments that were instrumental in its discovery and functional analysis.
Solid-Phase Peptide Synthesis of Endomorphin-1
The chemical synthesis of Endomorphin-1 is essential for obtaining the quantities required for pharmacological studies and for the generation of analogs. The standard method employed is Fmoc-based solid-phase peptide synthesis (SPPS).
Principle: The peptide is assembled step-wise on a solid support (resin). The N-terminus of the growing peptide chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle to allow for the coupling of the next amino acid. The side chains of the amino acids are protected by acid-labile groups.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (First Amino Acid - Phenylalanine):
-
Dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence (Trp, Pro, Tyr).
-
Final Fmoc Deprotection: After coupling the final amino acid (Tyr), remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized Endomorphin-1 by mass spectrometry and analytical HPLC.
Isolation of Endomorphin-1 from Bovine Brain
The original isolation of Endomorphin-1 was a multi-step process involving tissue extraction and chromatographic purification.
Principle: Endomorphin-1 is extracted from brain tissue and then purified based on its physicochemical properties using a combination of solid-phase extraction and multiple rounds of reverse-phase HPLC. A radioimmunoassay is used to track the peptide throughout the purification process.
Materials:
-
Bovine brain tissue
-
Extraction buffer (e.g., acidified acetone)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a reverse-phase column (e.g., C18)
-
Solvents for HPLC: Acetonitrile (B52724), water, trifluoroacetic acid (TFA)
-
Radioimmunoassay (RIA) reagents: Endomorphin-1 antibody, radiolabeled Endomorphin-1 tracer, standards.
Procedure:
-
Tissue Homogenization and Extraction: Homogenize bovine brain tissue in an acidic extraction buffer. Centrifuge to remove solids and collect the supernatant.
-
Solid-Phase Extraction: Pass the supernatant through a C18 SPE cartridge. Wash the cartridge and then elute the peptides with a high concentration of organic solvent.
-
Initial HPLC Purification: Subject the eluted peptide fraction to reverse-phase HPLC using a shallow gradient of acetonitrile in water with 0.1% TFA. Collect fractions.
-
Radioimmunoassay Screening: Assay the collected fractions for the presence of Endomorphin-1 using a specific RIA.
-
Subsequent HPLC Purification: Pool the immunoreactive fractions and subject them to further rounds of HPLC purification using different gradient conditions or column selectivities to isolate the peptide to homogeneity.
-
Sequencing: Determine the amino acid sequence of the purified peptide using Edman degradation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of Endomorphin-1 for opioid receptors.
Principle: The assay measures the ability of unlabeled Endomorphin-1 to compete with a radiolabeled ligand for binding to opioid receptors in a cell membrane preparation.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the µ-opioid receptor).
-
Radioligand: [³H]DAMGO (a µ-selective agonist)
-
Unlabeled Endomorphin-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of unlabeled Endomorphin-1.
-
Controls:
-
Total Binding: Membranes + [³H]DAMGO.
-
Non-specific Binding: Membranes + [³H]DAMGO + a high concentration of naloxone.
-
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Endomorphin-1 to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Endomorphin-1 that inhibits 50% of specific [³H]DAMGO binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the ability of Endomorphin-1 to activate G-proteins coupled to the µ-opioid receptor.
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
Endomorphin-1
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)
-
Unlabeled GTPγS (for non-specific binding)
Procedure:
-
Incubation: Incubate cell membranes with varying concentrations of Endomorphin-1, a fixed concentration of GDP, and [³⁵S]GTPγS.
-
Controls:
-
Basal Binding: Membranes + GDP + [³⁵S]GTPγS.
-
Non-specific Binding: Membranes + GDP + [³⁵S]GTPγS + a high concentration of unlabeled GTPγS.
-
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding = (Binding with Endomorphin-1) - (Basal binding).
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Endomorphin-1 to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Assay
This assay determines the effect of Endomorphin-1 on the adenylyl cyclase signaling pathway.
Principle: The µ-opioid receptor is coupled to an inhibitory G-protein (Gᵢ/Gₒ) that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of Endomorphin-1 to inhibit forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO-µ cells)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Endomorphin-1
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Treatment: Treat the cells with varying concentrations of Endomorphin-1 for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of Endomorphin-1.
-
Determine the IC₅₀ value for the inhibition of cAMP accumulation.
-
Visualizing the Molecular Mechanisms and Experimental Processes
To better understand the intricate processes involved in Endomorphin-1's action and its experimental investigation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Endomorphin-1 signaling pathway at the µ-opioid receptor.
Caption: General experimental workflow for Endomorphin-1 characterization.
Conclusion and Future Perspectives
The discovery of Endomorphin-1 was a seminal moment in opioid pharmacology, providing a long-sought-after endogenous ligand with remarkable selectivity for the µ-opioid receptor. The experimental methodologies detailed in this guide laid the foundation for our current understanding of its potent analgesic properties and its role in modulating various physiological processes.
While the therapeutic potential of native Endomorphin-1 is limited by its poor metabolic stability and bioavailability, it has served as a critical lead compound for the development of novel analgesics. Ongoing research focuses on creating stable, systemically active Endomorphin-1 analogs with improved pharmacokinetic profiles and reduced side effects compared to traditional opioids. The detailed understanding of its structure, function, and signaling, as outlined in this guide, remains indispensable for these drug discovery efforts. The legacy of Endomorphin-1's discovery continues to drive innovation in pain management and our broader comprehension of the intricate workings of the endogenous opioid system.
References
- 1. A potent and selective endogenous agonist for the mu-opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of relatively large amounts of endomorphin-1 and endomorphin-2 from human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant mu-opioid receptors and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endomorphin-1 and endomorphin-2 are partial agonists at the human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential involvement of mu(1)-opioid receptors in endomorphin- and beta-endorphin-induced G-protein activation in the mouse pons/medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and binding activity of endomorphin-1 analogues containing beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin-1 Acetate: A Deep Dive into its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits exceptionally high affinity and selectivity for the μ-opioid receptor (MOR).[1][2][3][4][5] First identified in 1997, it is considered a primary endogenous ligand for this receptor, playing a crucial role in pain modulation and other physiological processes.[2][6] This technical guide provides a comprehensive overview of the biological functions of Endomorphin-1, with a focus on its acetate (B1210297) salt, which is commonly used in research due to its stability and solubility. We will delve into its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study.
Core Biological Functions
Endomorphin-1's primary biological role is mediated through its potent and selective agonism of the μ-opioid receptor.[1][4][7][8] This interaction initiates a cascade of intracellular events characteristic of G-protein coupled receptor (GPCR) activation, leading to a variety of physiological effects.
Analgesia and Antinociception
The most prominent and well-studied function of Endomorphin-1 is its potent antinociceptive, or pain-relieving, effect.[1][7][9] When administered centrally (intracerebroventricularly or intrathecally), Endomorphin-1 produces robust, dose-dependent analgesia in various animal models of pain.[6][10] Its analgesic potency has been shown to be comparable to that of morphine.[3][6] This effect is directly attributable to its activation of μ-opioid receptors in the central nervous system, particularly in regions involved in pain processing like the spinal cord and brainstem.[2][6]
Neurotransmission Modulation
Endomorphin-1 modulates neuronal activity by inhibiting the release of neurotransmitters. By activating μ-opioid receptors, it leads to the closure of voltage-gated calcium channels and the opening of potassium channels on neuronal membranes.[2] This dual action results in hyperpolarization of the neuron and a reduction in the influx of calcium, which is essential for neurotransmitter release. Consequently, the excitability of the neuron is decreased, leading to an overall inhibitory effect on neurotransmission.[2] For instance, Endomorphin-1 has been shown to inhibit excitatory transmission in adult rat substantia gelatinosa neurons.[7]
Other Physiological Roles
Beyond pain modulation, Endomorphin-1 is implicated in a range of other physiological functions, including:
-
Gastrointestinal Motility: Like other μ-opioid agonists, Endomorphin-1 can inhibit gastrointestinal transit.[1][9]
-
Cardiovascular Regulation: It can exert effects on the vascular system.[1]
-
Neuroendocrine Function: Studies have shown that Endomorphin-1 can inhibit the activity of oxytocin (B344502) and vasopressin neurons in the supraoptic nucleus.[11]
-
Reward and Addiction: Activation of the μ-opioid receptor by endogenous ligands like Endomorphin-1 is involved in the brain's reward pathways.[6]
-
Immune Modulation: While central opioid receptors are known to be involved in immunomodulation, studies on Endomorphin-1 have shown that it can produce antinociception without significant immunomodulatory effects in rats.[10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Endomorphin-1, highlighting its high affinity and selectivity for the μ-opioid receptor.
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | μ-opioid | 0.36 nM | Bovine/Human Brain | [1] |
| μ-opioid | 1.11 nM | - | [7] | |
| μ-opioid | 360 pM | - | [4][8] | |
| κ3 | 20-30 nM | Mouse Brain | [9] | |
| δ-opioid | >4000-fold lower than μ | - | [1] | |
| κ-opioid | >15,000-fold lower than μ | - | [1] |
| Functional Activity (EC50/IC50/ED50) | Assay | Value | Species/System | Reference |
| EC50 | Calcium level increase | 0.001 nM | CHO cells | [7] |
| EC50 | Inhibition of neuronal firing | 3.17 nM | Rat Rostral Ventrolateral Medulla | [12] |
| pIC50 | Inhibition of forskolin-stimulated cAMP | 8.03 | CHOμ cells | [7] |
| ED50 | Antinociception (tail-flick) | 6.16 nM | Mice (i.c.v.) | [7] |
Signaling Pathway of Endomorphin-1
Endomorphin-1 exerts its effects by activating the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The canonical signaling pathway is depicted below.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. Endomorphin-1 | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 5. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-formyl-ctp.com [5-formyl-ctp.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endomorphin-1 - Echelon Biosciences [echelon-inc.com]
- 9. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endomorphin-1 induces antinociception without immunomodulatory effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the endogenous opioid peptide, endomorphin 1, on supraoptic nucleus oxytocin and vasopressin neurones in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin-1: A Deep Dive into Mu-Opioid Receptor Binding Affinity and Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits a remarkably high affinity and selectivity for the μ-opioid receptor (MOR), a key target in pain management.[1][2] This high specificity, coupled with its potent analgesic properties, positions endomorphin-1 as a significant subject of research for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.[2][3] This guide provides a comprehensive overview of the receptor binding characteristics of endomorphin-1, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.
Quantitative Analysis of Receptor Binding
The binding affinity of endomorphin-1 for opioid receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Endomorphin-1 demonstrates a profound preference for the μ-opioid receptor over the δ- (DOR) and κ- (KOR) opioid receptors.
| Ligand | Receptor | Ki (nM) | Selectivity (fold) vs. δ | Selectivity (fold) vs. κ |
| Endomorphin-1 | μ (Mu) | 0.36[4] | ~4000[4][5] | ~15000[4][5] |
| 1.11[6] | ||||
| 18.2[7] | ||||
| δ (Delta) | >2000[7] | - | ||
| κ (Kappa) | >2000[7] | - |
Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.[8]
Signaling Pathways of Endomorphin-1 at the μ-Opioid Receptor
The μ-opioid receptor is a G-protein coupled receptor (GPCR).[9][10] Upon binding of endomorphin-1, the receptor activates inhibitory G-proteins (Gi/o), initiating a cascade of intracellular signaling events.
G-Protein Dependent Signaling
The primary signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: This subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
Gβγ Subunit: This complex can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neuronal excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. zenodo.org [zenodo.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Synthesis and Release of Endomorphin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) renowned for its high affinity and exceptional selectivity for the µ-opioid receptor (MOR).[1][2][3] This profile makes it a subject of intense interest for its potential as a powerful analgesic with a possibly improved side-effect profile compared to traditional opioids like morphine.[4] However, a significant enigma clouds its biology: the definitive mechanism of its endogenous synthesis remains elusive.[1][5][6] Unlike other endogenous opioid peptides derived from large precursor proteins like proopiomelanocortin (POMC) or proenkephalin (PENK), the gene and precursor for endomorphins have not been identified.[2][5][7] This guide provides a comprehensive overview of the current understanding of Endomorphin-1, focusing on its putative synthesis, anatomical distribution, release mechanisms, and the experimental protocols used in its study.
The Endogenous Synthesis of Endomorphin-1: An Unresolved Question
The biosynthesis of most neuropeptides follows a well-established ribosomal pathway: transcription of a gene into mRNA, translation into a pre-propeptide, and subsequent post-translational processing within the endoplasmic reticulum and Golgi apparatus to yield the final active peptide.[7] The endomorphins stand as a stark exception to this rule.
The Search for a Precursor Protein
Extensive bioinformatic searches of the human proteome have been conducted to identify a precursor protein for Endomorphin-1.[5] These searches have operated on the standard model of peptide biosynthesis, looking for the Tyr-Pro-Trp-Phe (YPWF) amino acid sequence flanked by basic amino acid residues (Lys or Arg) that signal enzymatic cleavage, and followed by a glycine (B1666218) residue which acts as a donor for C-terminal amidation.[5]
The results have been inconclusive. While twelve proteins in the human proteome contain the YPWF sequence, none possess the necessary downstream glycine residue required for the amidation process that yields Tyr-Pro-Trp-Phe-NH₂.[5] This consistent failure to identify a conventional precursor has led to the hypothesis that endomorphins may be synthesized through an alternative, non-ribosomal pathway.[1][6]
The Non-Ribosomal Synthesis Hypothesis
An alternative theory posits that Endomorphin-1 could be assembled by non-ribosomal peptide synthetases (NRPSs).[1][5] This enzymatic machinery can synthesize peptides directly from amino acids without an mRNA template. This mechanism is known to produce other biologically active peptides, such as the dipeptide carnosine.[5] However, direct evidence for an NRPS pathway for Endomorphin-1 synthesis in mammals is currently lacking, and this remains a topic of active debate and investigation.
Caption: The Endomorphin-1 Synthesis Puzzle.
Anatomical Distribution
Despite the mystery of its origin, the location of Endomorphin-1 has been mapped using radioimmunoassay and immunocytochemistry. It is found predominantly in the central nervous system (CNS).
-
Brain: EM-1 immunoreactivity is concentrated in the brain and upper brainstem.[7] Specific regions include the hypothalamus (notably the periventricular and dorsomedial nuclei), the nucleus of the solitary tract, thalamus, striatum, and lateral septum.[2][7]
-
Spinal Cord: Endomorphin-2 is more prevalent in the spinal cord and lower brainstem, whereas EM-1 immunoreactivity is less dense.[2]
-
Peripheral Tissues: Endomorphins are also present in mammalian immune tissues.[6]
Endogenous Release and Signaling
The release of Endomorphin-1 is believed to follow the classical pathway for neuropeptides, occurring in response to specific physiological stimuli.
Stimuli for Release
While direct measurement of EM-1 release is technically challenging, it is inferred to be released under conditions that activate the endogenous opioid system, such as:
-
Nociceptive Stimuli (Pain): Pain is a primary trigger for the release of endogenous opioids to produce analgesia.[8][9][10][11]
-
Stress: The opioid system is a key modulator of the body's stress response.[8]
-
Exercise: Strenuous physical activity is known to increase the release of endorphins, contributing to "runner's high."[8][10]
Mechanism of Release and Signaling Pathway
Upon synthesis, Endomorphin-1 is packaged into vesicles and transported to nerve terminals. An action potential triggers calcium influx, leading to vesicle fusion and exocytosis of EM-1 into the synaptic cleft.
Once released, EM-1 binds with high affinity to the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7] This binding event initiates a downstream signaling cascade:
-
G-Protein Activation: The MOR is coupled to inhibitory G-proteins (Gi/Go).[7]
-
Inhibition of Adenylyl Cyclase: The activated Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Ion Channel Modulation: The G-protein subunits also directly modulate ion channels. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[12] Simultaneously, they inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[7][12]
The net effect of this signaling cascade is a powerful inhibition of neuronal activity, which underlies the analgesic and other physiological effects of Endomorphin-1.[7]
Caption: Endomorphin-1 Release and Signaling Cascade.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the interaction of Endomorphin-1 with opioid receptors.
| Parameter | Value | Receptor/System | Comments | Reference |
| Binding Affinity (Ki) | 0.4 nM | µ-Opioid Receptor | High affinity and selectivity. | [5] |
| Binding Affinity (Ki) | 1.11 nM | µ-Opioid Receptor | Determined in cells expressing recombinant µ-opioid receptors. | [13] |
| Binding Affinity (Ki) | 18.2 ± 2.1 nM | Cloned µ-Opioid Receptor | Displacement of ³H-naloxone. | [3] |
| Binding Affinity (Ki) | > 2000 nM | δ- and κ-Opioid Receptors | Demonstrates very low affinity, highlighting µ-selectivity. | [3] |
| Functional Activity (pIC₅₀) | 8.03 | CHOµ cells | Inhibition of forskolin-stimulated cAMP formation. | [13] |
| Analgesic Potency (AD₅₀) | 6.16 nM (i.c.v.) | Mouse Tail-Flick Test | Potent central analgesic effect. | [2][13] |
| Analgesic Potency (AD₅₀) | 1.94 nM (i.c.v.) | Mouse Hot-Plate Test | Potent central analgesic effect. | [2] |
-
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
-
pIC₅₀: Negative log of the half-maximal inhibitory concentration. Higher values indicate greater potency.
-
AD₅₀: Dose that produces an analgesic effect in 50% of subjects.
-
i.c.v.: Intracerebroventricular injection.
Key Experimental Protocols
The study of Endomorphin-1 relies on a combination of neurochemical, pharmacological, and behavioral techniques.
Protocol: In Vivo Microdialysis for Measuring Release
This technique is used to measure extracellular levels of Endomorphin-1 in the brains of conscious, freely moving animals, providing direct evidence of its release in response to stimuli.[11]
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of interest (e.g., arcuate nucleus of the hypothalamus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Diffusion: Endogenous substances in the extracellular fluid, including Endomorphin-1, diffuse across the membrane into the aCSF according to their concentration gradient.
-
Sample Collection: The outflowing aCSF (the dialysate) is collected in timed fractions.
-
Analysis: The concentration of Endomorphin-1 in the dialysate is quantified using a highly sensitive method, typically a specific radioimmunoassay (RIA).
-
Stimulation: A stimulus (e.g., a nociceptive stimulus like a formalin injection) can be administered to the animal, and the corresponding changes in Endomorphin-1 levels in the dialysate are measured over time.[11]
Caption: In Vivo Microdialysis Experimental Workflow.
Protocol: Radioligand Binding Assay for Receptor Affinity
This in vitro method is used to determine the affinity (Ki) and selectivity of Endomorphin-1 for different opioid receptor subtypes.
Methodology:
-
Membrane Preparation: Brain tissue from an animal (e.g., rat) is homogenized, and the cell membranes, which contain the opioid receptors, are isolated by centrifugation. Alternatively, membranes from cell lines engineered to express a specific cloned opioid receptor (e.g., CHO cells expressing the human µ-opioid receptor) are used.
-
Incubation: The membranes are incubated in a buffer solution containing:
-
A known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) that binds specifically to the receptor of interest.
-
Varying concentrations of the unlabeled competitor ligand (Endomorphin-1).
-
-
Competition: Endomorphin-1 competes with the radioligand for binding to the receptors. At higher concentrations of Endomorphin-1, less radioligand will be bound.
-
Separation: The incubation mixture is rapidly filtered to separate the membranes (with bound ligand) from the unbound ligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptors.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Endomorphin-1 that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Protocol: cAMP Accumulation Assay for Functional Activity
This cell-based assay measures the functional consequence of µ-opioid receptor activation, which is the inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture: Cells expressing the µ-opioid receptor (e.g., CHO-µ cells) are cultured.
-
Stimulation: The cells are treated with forskolin, a substance that directly activates adenylyl cyclase and causes a large increase in intracellular cAMP levels.
-
Agonist Treatment: The cells are simultaneously treated with varying concentrations of Endomorphin-1.
-
Inhibition: By activating the inhibitory Gi/o protein, Endomorphin-1 counteracts the effect of forskolin, leading to a dose-dependent reduction in cAMP accumulation.[13]
-
Measurement: After incubation, the cells are lysed, and the total amount of cAMP is quantified, typically using an immunoassay (e.g., ELISA) or a radiochemical method.
-
Analysis: A dose-response curve is plotted to determine the potency (EC₅₀ or pIC₅₀) of Endomorphin-1 in inhibiting cAMP production.[13]
Conclusion and Future Directions
Endomorphin-1 remains a peptide of significant interest to the fields of neuroscience and pharmacology. Its potent and highly selective agonism at the µ-opioid receptor presents a compelling profile for the development of novel analgesics.[4] While its release mechanisms and downstream signaling pathways are relatively well-understood and align with classical neuropeptide biology, the fundamental process of its synthesis is a major unresolved scientific question. The lack of an identifiable precursor gene challenges the central dogma of molecular biology and suggests that novel biosynthetic pathways may be at play in the mammalian brain.[5][6]
Future research must focus on elucidating this synthesis pathway. The identification of a non-ribosomal peptide synthetase responsible for its creation or the discovery of an unconventional precursor protein would represent a landmark breakthrough. For drug development professionals, understanding this pathway is not merely academic; it could unlock new strategies for modulating the endogenous opioid system, offering therapeutic avenues beyond direct receptor agonism.
References
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Search of the human proteome for endomorphin-1 and endomorphin-2 precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endomorphin - Wikipedia [en.wikipedia.org]
- 8. idosi.org [idosi.org]
- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Nociceptive stimulus induces release of endogenous beta-endorphin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Endomorphin 1 Acetate: Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin 1 is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] Its amino acid sequence is Tyr-Pro-Trp-Phe-NH2.[2] As a potent agonist for the MOR, Endomorphin 1 plays a significant role in pain modulation and has been a subject of extensive research for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways associated with Endomorphin 1 acetate (B1210297).
Chemical and Physical Properties
Endomorphin 1 acetate is the acetate salt form of Endomorphin 1. It is a white solid with the chemical formula C36H42N6O7 and a molecular weight of 670.75 g/mol .
Structure
The chemical structure of Endomorphin 1 consists of a tetrapeptide chain with a C-terminal amidation.
Sequence: Tyr-Pro-Trp-Phe-NH₂
A 2D representation of the chemical structure is provided below:
Caption: 2D Chemical Structure of Endomorphin 1.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C36H42N6O7 | [1] |
| Molecular Weight | 670.75 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for 36 months. | AdooQ BioScience |
| Storage (In Solution) | Store at -20°C. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | AdooQ BioScience |
Pharmacology and Biological Activity
Endomorphin 1 is a highly potent and selective agonist for the μ-opioid receptor. Its high affinity for the MOR is a key determinant of its pharmacological profile.
Receptor Binding Affinity
The binding affinity of Endomorphin 1 for various opioid receptors has been characterized in numerous studies. The following table summarizes key binding affinity (Ki) values.
| Receptor | Ki (nM) | Species/Cell Line | Radioligand | Reference |
| μ-Opioid Receptor (MOR) | 1.11 | - | - | [1] |
| μ-Opioid Receptor (MOR) | 18.2 ± 2.1 | Mouse (cloned) | [3H]Naloxone | [4] |
| δ-Opioid Receptor (DOR) | > 2000 | Mouse (cloned) | - | [4] |
| κ-Opioid Receptor (KOR) | > 2000 | Mouse (cloned) | - | [4] |
| κ3 Binding Sites | 20 - 30 | - | - | [1] |
Functional Activity
Endomorphin 1 demonstrates potent agonist activity in various functional assays, leading to its analgesic and other physiological effects.
| Assay | Parameter | Value | Cell Line/System | Reference |
| cAMP Formation Inhibition | pIC50 | 8.03 | CHOμ cells | [1] |
| Calcium Level Increase | EC50 | 0.001 nM | CHO cells (μ-receptor) | [1] |
| Calcium Level Increase | EC50 | 932 nM | CHO cells (δ-receptor) | [1] |
| Neuronal Inhibition | EC50 | 3.17 nM | Rat Rostral Ventrolateral Medulla Neurons | [5] |
| Antinociception (Tail-flick) | ED50 | 6.16 nM | ICR mice (i.c.v. administration) | [1] |
Signaling Pathways
The biological effects of Endomorphin 1 are mediated through the activation of complex intracellular signaling cascades upon binding to the μ-opioid receptor.
G-Protein Dependent Signaling
The canonical signaling pathway for Endomorphin 1 at the μ-opioid receptor is through the activation of inhibitory G-proteins (Gαi/o). This leads to a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx. Together, these actions decrease neuronal excitability.
Caption: Canonical G-protein signaling pathway of Endomorphin 1 at the μ-opioid receptor.
Mitogen-Activated Protein Kinase (MAPK) Signaling
In addition to the canonical G-protein pathway, Endomorphin 1 can also activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38 MAPK pathway. This activation can contribute to both the analgesic effects and potentially some of the long-term adaptive responses to opioid receptor stimulation. Intrathecal injection of endomorphins has been shown to attenuate burn-injury pain in mice by inhibiting the spinal activation of p38 MAPK via the μ-opioid receptor.[5]
Caption: Involvement of the p38 MAPK signaling pathway in Endomorphin 1 action.
Biased Agonism
The concept of "biased agonism" suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. Studies have indicated that Endomorphin 1 may act as a biased agonist at the μ-opioid receptor, showing a preference for G-protein signaling over β-arrestin recruitment in some systems.[1][6] This property is of significant interest in drug development, as it may be possible to design analgesics that retain the therapeutic benefits of G-protein signaling while minimizing the adverse effects associated with β-arrestin pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of Endomorphin 1 for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., Naloxone).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
96-well plates, filtration apparatus, scintillation vials, and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Cell membranes (e.g., 50-100 µg protein).
-
Radioligand at a fixed concentration (near its Kd).
-
Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of naloxone (B1662785) (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of Endomorphin 1 to inhibit adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the μ-opioid receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
384-well plates and appropriate plate reader.
Procedure:
-
Seed the cells in 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the Endomorphin 1 dilutions to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for another defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by the μ-opioid receptor upon binding of Endomorphin 1.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add:
-
Cell membranes.
-
GDP (to ensure G-proteins are in the inactive state).
-
Endomorphin 1 dilutions or vehicle.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot it against the log concentration of this compound to determine the EC50 and Emax.
Tail-Flick Test for Analgesia
This in vivo assay assesses the analgesic properties of Endomorphin 1 in rodents.
Materials:
-
Mice or rats.
-
Tail-flick apparatus (with a radiant heat source).
-
This compound solution for administration (e.g., intracerebroventricular, i.c.v.).
-
Vehicle control.
Procedure:
-
Habituate the animals to the testing environment and apparatus.
-
Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Administer this compound or vehicle to the animals.
-
At various time points after administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the duration of the analgesic effect.
Caption: Workflow for the in vivo tail-flick test for analgesia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
physiological role of Endomorphin 1 in the central nervous system
An In-Depth Technical Guide to the Physiological Role of Endomorphin-1 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract: Endomorphin-1 (EM-1), an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2), stands out for its exceptionally high affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] This high specificity distinguishes it from other endogenous opioids and positions it as a key neuromodulator in the central nervous system (CNS). Its distribution in critical brain regions suggests a significant role in major physiological processes, including pain perception, reward, stress responses, and autonomic control.[2][4] This document provides a comprehensive overview of the physiological functions of Endomorphin-1, detailing its receptor interactions, signaling pathways, and involvement in various CNS functions. It includes quantitative data, experimental methodologies, and pathway visualizations to serve as a technical resource for the scientific community.
Distribution of Endomorphin-1 in the Central Nervous System
Immunocytochemical and radioimmunoassay studies have mapped the distribution of Endomorphin-1 throughout the rodent and human CNS. Unlike Endomorphin-2, which is predominantly found in the spinal cord and lower brainstem, Endomorphin-1 is more widely and densely distributed throughout the brain.[1][4][5]
Key areas with significant Endomorphin-1-like immunoreactivity include:
-
Diencephalon: Hypothalamus and thalamus.[1]
-
Telencephalon: Striatum and lateral septum.[1]
-
Brainstem: Periaqueductal gray (PAG), nucleus of the solitary tract (NTS), parabrachial nucleus, and locus coeruleus.[5]
-
Limbic System-associated areas: Nucleus accumbens, amygdala, septum, diagonal band, and bed nucleus of the stria terminalis.[5]
This distribution pattern overlaps significantly with regions of high µ-opioid receptor density, supporting its role as an endogenous ligand.[4] The presence of EM-1 in these specific nuclei implicates it in the modulation of pain, stress responsiveness, autonomic and neuroendocrine functions, and reward pathways.[2][4][5]
Receptor Binding and Signaling Pathway
Endomorphin-1 is distinguished by its remarkable selectivity and high affinity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3]
Receptor Binding Affinity
Quantitative binding assays consistently demonstrate the high affinity and selectivity of Endomorphin-1 for the µ-opioid receptor over delta (δ) and kappa (κ) opioid receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (Fold) |
| Endomorphin-1 | µ (MOR) | 0.36 nM - 1.11 nM[6][7] | >4,000 vs δ, >15,000 vs κ[7] |
| δ (DOR) | >1000 nM[7] | ||
| κ (KOR) | >1000 nM[7] | ||
| κ3 (subsite) | 20 - 30 nM[6][8] |
Table 1: Receptor Binding Profile of Endomorphin-1. This table summarizes the binding affinities (Ki) of Endomorphin-1 for the classical opioid receptors, highlighting its potent and selective interaction with the µ-opioid receptor.
Intracellular Signaling Cascade
Upon binding to the µ-opioid receptor, Endomorphin-1 initiates a cascade of intracellular events characteristic of Gi/Go protein coupling.[1][9][10]
-
G-Protein Activation: The EM-1/MOR complex catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi/Go protein. This causes the dissociation of the Gα(i/o) subunit from the Gβγ dimer.[11]
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Ion Channel Regulation: The dissociated Gβγ subunits directly modulate ion channel activity. They promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[11] Concurrently, they inhibit N-type voltage-gated calcium channels, reducing calcium influx.[4][11]
-
-
Neuronal Inhibition: The combined effects of membrane hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters, producing an overall inhibitory effect on neuronal activity.[1][9]
Caption: Endomorphin-1 signaling pathway via the µ-opioid receptor.
Core Physiological Roles in the CNS
The strategic distribution and potent inhibitory action of Endomorphin-1 underpin its involvement in several critical CNS functions.
Pain Modulation (Antinociception)
Endomorphin-1 is a powerful analgesic.[1][3] Its antinociceptive effects are mediated at both supraspinal and spinal levels.
-
Supraspinal Action: In brain regions like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), EM-1 enhances descending inhibitory pathways that suppress pain signals at the spinal cord level.[12]
-
Spinal Action: At the spinal dorsal horn, EM-1 acts presynaptically to inhibit the release of excitatory neurotransmitters (e.g., substance P, glutamate) from primary afferent neurons, thereby gating nociceptive input.[1][4]
Studies in mice have quantified its potent analgesic properties following intracerebroventricular (i.c.v.) administration.
| Compound | Assay | Potency (ED50) | Animal Model |
| Endomorphin-1 | Tail-flick | 6.16 nM[6] | Mouse (i.c.v.) |
Table 2: In Vivo Antinociceptive Potency of Endomorphin-1. This table shows the median effective dose (ED50) for Endomorphin-1 in a standard model of analgesia.
Reward and Motivation
The opioid system is integral to reward processing, and Endomorphin-1 plays a specific role by acting on the mesolimbic dopamine (B1211576) system.[13][14]
-
Ventral Tegmental Area (VTA): Microinjections of EM-1 directly into the posterior VTA produce robust rewarding effects, leading to self-administration behavior in rats.[13] This effect is believed to result from the inhibition of GABAergic interneurons, which in turn disinhibits dopamine neurons projecting to the nucleus accumbens.
-
Nucleus Accumbens (NAS): In contrast to the VTA, direct injection of EM-1 into the NAS does not appear to induce rewarding effects or stimulate locomotor activity, highlighting the VTA as a primary site for its rewarding actions.[13]
Motor Control
Endomorphin-1 influences motor function, particularly through its actions in the basal ganglia. The globus pallidus, a key motor control structure, is rich in µ-opioid receptors. Bilateral administration of Endomorphin-1 into the globus pallidus of rats induces orofacial dyskinesia, suggesting a role for endogenous µ-agonists in modulating motor output and potentially in the pathophysiology of hyperkinetic movement disorders.[15][16]
Cardiorespiratory Regulation
Endomorphin-1 exerts complex effects on cardiovascular and respiratory functions, which can differ from those of morphine and even Endomorphin-2. In conscious rats, systemic administration of EM-1:
-
Respiration: Can cause a biphasic response, with a brief, transient depression of minute ventilation followed by a more sustained stimulation.[17][18] Compared to EM-2 and other MOR agonists, EM-1 produces less respiratory depression at higher doses.[17][18]
-
Cardiovascular: Decreases heart rate but, unlike EM-2 or morphine, does not significantly decrease mean arterial blood pressure at analgesic doses.[17][18]
These effects appear to be centrally mediated, as they are blocked by the centrally acting antagonist naloxone (B1662785) but not its peripherally restricted counterpart, naloxone-methiodide.[17][18] The dissociation of potent analgesia from severe respiratory depression suggests that EM-1-like compounds could serve as templates for safer analgesics.[17]
Other CNS Functions
-
Stress and Anxiety: The distribution of EM-1 in limbic areas suggests a role in modulating responses to stress and anxiety.[2][4]
-
Learning and Memory: Intracerebroventricular administration of EM-1 has been shown to impair passive avoidance learning in mice, an effect mediated by µ-opioid receptors, suggesting it can modulate cognitive processes.[19]
-
Sexual Behavior: In male rats, central administration of EM-1 increases ejaculation latency, indicating an inhibitory role in specific aspects of sexual behavior.[20][21]
Key Experimental Protocols
The physiological roles of Endomorphin-1 have been elucidated through a variety of experimental techniques.
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the affinity and selectivity of a ligand for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: A tissue homogenate from a brain region rich in µ-opioid receptors (or a cell line expressing the cloned receptor) is prepared.[8]
-
Incubation: The homogenate is incubated with a constant concentration of a radiolabeled µ-opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test ligand (Endomorphin-1).
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test ligand that displaces 50% of the radioligand) is determined. The Ki (binding affinity) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Tail-Flick Test for Analgesia
This is a common method to assess the spinal analgesic efficacy of a compound in rodents.
Caption: Experimental workflow for the tail-flick analgesia test.
Methodology:
-
Acclimation: The animal (e.g., a mouse) is gently restrained.
-
Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of the tail. The time taken for the mouse to withdraw its tail (tail-flick latency) is recorded. This is the baseline response.
-
Administration: Endomorphin-1 or a vehicle control is administered, typically via intracerebroventricular (i.c.v.) or intrathecal injection to assess central effects.
-
Post-Treatment Testing: Tail-flick latency is measured again at specific time points after drug administration. A cutoff time is used to prevent tissue damage.
-
Analysis: An increase in latency indicates an analgesic effect. The data are often converted to a percentage of the maximum possible effect (%MPE) and used to construct dose-response curves to determine the ED50.[6]
Conclusion and Future Directions
Endomorphin-1 is a highly selective and potent endogenous agonist of the µ-opioid receptor, playing a critical role in a multitude of CNS functions. Its dense distribution in brain regions controlling pain, reward, motor activity, and autonomic function underscores its significance as a primary neuromodulator. The distinct physiological profile of Endomorphin-1, particularly the separation of potent analgesia from severe cardiorespiratory depression, makes it and its analogues promising candidates for the development of novel therapeutics.[17][22] Future research focusing on the enzymatic pathways of its synthesis, its interaction with other neurotransmitter systems, and the development of stable, bioavailable analogues will be crucial for translating the unique properties of Endomorphin-1 into clinical applications for pain management and potentially for treating addiction and mood disorders.
References
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. The endomorphin system and its evolving neurophysiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential distribution of endomorphin 1- and endomorphin 2-like immunoreactivities in the CNS of the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endomorphin-1 | Potent, selective mu opioid receptor agonist | Hello Bio [hellobio.com]
- 8. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Nervous System Targets: Supraspinal Mechanisms of Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Endogenous opioid peptides in the descending pain modulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rewarding and Psychomotor Stimulant Effects of Endomorphin-1: Anteroposterior Differences within the Ventral Tegmental Area and Lack of Effect in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endomorphin-1: induction of motor behavior and lack of receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential cardiorespiratory effects of endomorphin 1, endomorphin 2, DAMGO, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Endomorphins 1 and 2, endogenous mu-opioid receptor agonists, impair passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Endomorphin-1, effects on male sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benthamscience.com [benthamscience.com]
A Technical Guide to the Tissue Distribution of Endomorphin-1 Immunoreactivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the tissue distribution of endomorphin-1 (EM-1), an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. Understanding the precise localization of EM-1 is critical for elucidating its physiological roles in pain modulation, stress response, and various autonomic functions, thereby informing the development of novel therapeutics. This guide synthesizes data on its distribution, details the experimental protocols used for its detection, and visualizes key biological and experimental pathways.
Overview of Endomorphin-1
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) is a tetrapeptide that, along with endomorphin-2, is considered a primary endogenous ligand for the μ-opioid receptor (MOR). Its high selectivity distinguishes it from other endogenous opioids like enkephalins and endorphins, which may also bind to δ- and κ-opioid receptors. EM-1's distribution has been studied primarily in the central nervous system (CNS) and, to a lesser extent, in peripheral tissues, including the immune system.
Tissue Distribution of Endomorphin-1 Immunoreactivity
The localization of EM-1 is predominantly mapped using techniques such as radioimmunoassay (RIA) and immunohistochemistry (IHC). The distribution of EM-1-like immunoreactivity (EM-1-LI) often correlates with the expression of μ-opioid receptors, particularly in brain regions associated with nociceptive transmission and pain modulation.
Data Presentation: Relative Distribution of Endomorphin-1 Immunoreactivity
The following table summarizes the relative levels of EM-1 immunoreactivity across various tissues as reported in the literature. Precise quantitative values can vary significantly based on the specific methodologies and animal models used.
| Tissue/Region | Relative Immunoreactivity | Key Functions | References |
| Central Nervous System | |||
| Hypothalamus (Periventricular) | High | Sedation, Arousal, Hormonal Regulation | |
| Nucleus of the Solitary Tract | High | Autonomic Regulation, Nociception | |
| Periaqueductal Gray (PAG) | High | Pain Modulation | |
| Dorsal Horn of Spinal Cord | High | Nociceptive Transmission | |
| Locus Coeruleus (peri-LC) | Medium | Stress, Arousal, Autonomic Function | |
| Globus Pallidus | Low to Medium | Motor Control | |
| Caudate Putamen | Low / Absent | Motor Control | |
| Nucleus Accumbens | Low / Absent | Reward, Addiction | |
| Peripheral Tissues | |||
| Spleen (Immune Cells) | Present | Immune Modulation | |
| Popliteal Lymph Nodes | Present | Peripheral Pain Control, Inflammation | |
| Dorsal Root Ganglia | Present | Sensory Information Transmission | |
| Inflamed Paw Tissue | Upregulated | Inflammatory Pain |
Experimental Protocols
The detection and quantification of endomorphin-1 immunoreactivity rely on specific and sensitive immunological assays. The two primary methods cited in the literature are Radioimmunoassay (RIA) and Immunohistochemistry (IHC).
RIA is a quantitative technique used to measure the concentration of antigens, such as EM-1, in tissue extracts.
Detailed Methodology:
-
Tissue Preparation: Tissues are dissected and homogenized in extraction buffers. The resulting homogenate is centrifuged, and the supernatant containing the peptide is collected and often purified using methods like solid-phase extraction and high-performance liquid chromatography (HPLC).
-
Antibody Generation: Polyclonal or monoclonal antibodies are raised against synthetic EM-1, often conjugated to a larger carrier protein like bovine serum albumin (BSA) to enhance immunogenicity. Antibody specificity is crucial and is typically tested for cross-reactivity against related peptides like endomorphin-2, enkephalins, and β-endorphin.
-
Radiolabeling: Synthetic EM-1 is labeled with a radioisotope, most commonly Iodine-125 (¹²⁵I), using methods such as the chloramine-T method. The labeled peptide is then purified by HPLC.
-
Assay Procedure: A known quantity of ¹²⁵I-labeled EM-1 is mixed with a limited amount of the specific anti-EM-1 antibody. Standards (unlabeled EM-1 of known concentrations) or unknown samples are then added. The unlabeled EM-1 in the sample competes with the ¹²⁵I-labeled EM-1 for binding to the antibody.
-
Separation and Detection: After incubation, the antibody-bound EM-1 is separated from the free (unbound) EM-1. This is often achieved using a precipitating reagent (e.g., a second antibody and polyethylene (B3416737) glycol). The radioactivity of the precipitated antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of EM-1 in the unknown sample is determined by comparing its ability to displace the radiolabeled peptide with the standard curve generated from the known concentrations. A lower radioactivity count indicates a higher concentration of unlabeled EM-1 in the sample.
IHC is a technique used to visualize the distribution and localization of EM-1 within tissue sections, providing spatial context that RIA cannot.
Detailed Methodology:
-
Tissue Preparation: Animals are transcardially perfused with a fixative, typically 4% paraformaldehyde or formalin. The tissues of interest (e.g., brain, spinal cord, spleen) are dissected, post-fixed, and cryoprotected (e.g., in a sucrose (B13894) solution).
-
Sectioning: The fixed tissue is sectioned into thin slices (e.g., 10-40 μm) using a cryostat or a vibratome.
-
Antigen Retrieval (if necessary): For some tissues or fixation methods, an antigen retrieval step may be required to unmask the epitope.
-
Immunostaining:
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with the primary antibody against EM-1 (e.g., rabbit polyclonal anti-
-
Endomorphin-1 Acetate: A Technical Guide to its Role in Nociception
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits the highest known affinity and selectivity for the μ-opioid receptor (MOR), positioning it as a key player in the modulation of pain.[1][2][3] This technical guide provides an in-depth overview of endomorphin-1 acetate (B1210297), its mechanism of action in nociception, comprehensive summaries of its quantitative data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Discovered in 1997 by Zadina and colleagues, endomorphin-1 is a naturally occurring opioid peptide that acts as a potent and highly selective agonist for the μ-opioid receptor.[4] Its acetate salt is commonly used in research settings. Endomorphin-1 is primarily localized in the central and peripheral nervous systems, with high concentrations in the brain and upper brainstem, areas crucial for pain processing.[4] By activating the μ-opioid receptor, the primary target of morphine and other opioid analgesics, endomorphin-1 produces significant antinociceptive effects.[4][5] Its high selectivity for the μ-opioid receptor with minimal affinity for δ- and κ-opioid receptors suggests a potential for developing analgesics with a more favorable side-effect profile compared to traditional opioids.[6][7]
Mechanism of Action and Signaling Pathway
Endomorphin-1 acetate exerts its antinociceptive effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Upon binding of endomorphin-1, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several intracellular effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream targets involved in neuronal function.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[8] Additionally, it inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx. The combined effect of these actions is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters such as substance P.[4]
Caption: Signaling pathway of endomorphin-1 acetate.
Quantitative Data
The following tables summarize the key quantitative data for endomorphin-1 acetate, providing insights into its receptor binding affinity, in vitro functional activity, and in vivo analgesic potency.
Table 1: Receptor Binding Affinity
| Parameter | Value | Species/System | Reference |
| Ki (μ-opioid receptor) | 1.11 nM | CHO cells expressing recombinant μ-opioid receptor | [9][10][11] |
| Ki (κ3 binding sites) | 20-30 nM | Not specified | [9][10][11] |
| pKi (μ-opioid receptor) | 8.02 ± 0.09 | CHO cell membranes | [2] |
| pKi (μ-opioid receptor) | 8.54 ± 0.13 | SH-SY5Y cell membranes | [2] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value | Cell Line | Reference |
| cAMP Formation Inhibition | pIC50 | 8.03 | CHOμ cells | [9][11] |
| cAMP Formation Inhibition | pIC50 | 8.03 ± 0.16 | CHOμ cells | [2] |
| cAMP Formation Inhibition | pIC50 | 7.72 ± 0.13 | SH-SY5Y cells | [2] |
| GTPγS Binding | EC50 | Not explicitly stated for Endomorphin-1 | - | - |
| Intracellular Calcium Mobilization | Increase in [Ca2+]i | 106 ± 28 nM (at 1 μM) | Fura-2 loaded CHOμ cells | [2][12] |
Table 3: In Vivo Antinociceptive Effects
| Animal Model | Administration Route | Parameter | Value | Reference |
| Mouse (ICR) | Intracerebroventricular (i.c.v.) | ED50 (Tail-flick test) | 6.16 nM | [9][11] |
| Rat | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | - | Dose-dependent increase in pain threshold | [5] |
| Rat | Intravenous (i.v.) | - | Alleviates myocardial ischemia/reperfusion injury | [9][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antinociceptive effects of endomorphin-1 acetate.
In Vivo Nociception Assay: Tail-Flick Test in Mice
This protocol is a standard method for assessing the analgesic properties of compounds by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.
Materials:
-
Endomorphin-1 acetate
-
Sterile saline (0.9% NaCl)
-
Male ICR mice (20-25 g)
-
Tail-flick analgesia meter with a high-intensity light beam
-
Animal restrainers
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently restrain each mouse and place its tail in the groove of the tail-flick apparatus. The distal third of the tail should be positioned over the light source. Activate the light source and measure the time it takes for the mouse to flick its tail out of the beam. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[11]
-
Drug Administration: Administer endomorphin-1 acetate or vehicle (saline) via the desired route (e.g., intracerebroventricularly).
-
Post-treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value can be determined from the dose-response curve.
Caption: Experimental workflow for the tail-flick test.
In Vitro Functional Assay: cAMP Formation Inhibition Assay
This assay measures the ability of endomorphin-1 acetate to inhibit the production of cAMP in cells expressing the μ-opioid receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (CHOμ cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Endomorphin-1 acetate
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
Procedure:
-
Cell Culture: Culture CHOμ cells to ~80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of endomorphin-1 acetate in assay buffer.
-
Assay: a. Remove the culture medium and add the endomorphin-1 acetate dilutions to the wells. b. Incubate for a specified period (e.g., 30 minutes) at 37°C. c. Add a fixed concentration of forskolin (e.g., 1 μM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.[9][11] d. Incubate for another specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the endomorphin-1 acetate concentration. The data are typically fitted to a sigmoidal dose-response curve to determine the pIC50 value.
In Vitro Functional Assay: [35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by the μ-opioid receptor upon binding of endomorphin-1 acetate.
Materials:
-
Membranes prepared from CHOμ cells or brain tissue
-
Endomorphin-1 acetate
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
-
Unlabeled GTPγS
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from CHOμ cells or brain tissue by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer b. Unlabeled GTPγS for non-specific binding determination c. Serial dilutions of endomorphin-1 acetate or vehicle d. Cell membranes (typically 10-20 µg of protein per well) e. GDP (to ensure G-proteins are in their inactive, GDP-bound state)
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding of [35S]GTPγS against the logarithm of the endomorphin-1 acetate concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
Endomorphin-1 acetate is a powerful research tool for investigating the endogenous opioid system and its role in nociception. Its high affinity and selectivity for the μ-opioid receptor make it an important molecule for understanding the physiological mechanisms of pain modulation and for the development of novel analgesic therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of endomorphin-1 and its analogs. The continued study of this endogenous peptide may pave the way for the design of safer and more effective pain management strategies.
References
- 1. Tail-flick test [protocols.io]
- 2. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant mu-opioid receptors and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with Endomorphin-1 Acetate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experiments using endomorphin-1 acetate (B1210297) in rat models. Endomorphin-1 is a potent and highly selective endogenous agonist for the μ-opioid receptor, making it a significant subject of research in pain management and related fields.[1][2] This document outlines methodologies for assessing the analgesic and behavioral effects of endomorphin-1 acetate, along with a summary of quantitative data from various studies and a depiction of its primary signaling pathway.
I. Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of endomorphin-1 acetate in rats, providing a comparative overview of its analgesic efficacy and other reported effects.
Table 1: Analgesic Efficacy of Endomorphin-1 in Different Pain Models
| Pain Model | Administration Route | Effective Dose Range | Outcome Measure | Reference |
| Acute Pain (Tail-Flick Test) | Intrathecal (i.t.) | 2.5 - 10 µg | Increased tail-flick latency | [3] |
| Inflammatory Pain (Formalin Test) | Intrathecal (i.t.) | Not specified | Decreased flinching episodes | [3] |
| Neuropathic Pain (Sciatic Nerve Crushing) | Intrathecal (i.t.) | 2.5 - 5 µg | Antagonized allodynia, increased tail-flick latency | [3] |
| Acute Pain (Tail Stimulation-Vocalization) | Intracerebroventricular (i.c.v.), Intrathecal (i.t.), Intraperitoneal (i.p.) | Dose-dependent | Increased pain threshold | [4] |
| Neuropathic Pain (Chronic Constriction Injury) | Intravenous (i.v.) | ED50 values between 0.99 ± 0.89 µmol/kg and 6.58 ± 1.22 µmol/kg for analogues | Dose-dependent analgesic activity | [5] |
Table 2: Effects of Endomorphin-1 on Other Physiological and Behavioral Parameters
| Parameter | Administration Route | Dose | Observed Effect | Reference |
| Male Sexual Behavior | Intracerebroventricular (i.c.v.) | 1, 10, 50, and 100 µM | Increased ejaculation latency and inter-intromission interval; reduced number of ejaculations | [6][7][8] |
| Systemic Arterial Pressure | Intravenous (i.v.) | 1 - 30 nmol/kg | Dose-related decreases in systemic arterial pressure | [9] |
| Reward Behavior (Conditioned Place Preference) | Not specified | Not specified | Failed to show reward properties in a standard 45-min paradigm | [10] |
| Myocardial Ischemia/Reperfusion Injury | Intravenous (i.v.) | 50 µg/kg | Alleviated injury by inhibiting inflammatory response | [11][12] |
II. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with endomorphin-1 acetate in rats.
Protocol 1: Intracerebroventricular (ICV) Injection
This protocol is for the direct administration of endomorphin-1 acetate into the lateral ventricles of the rat brain.
Materials:
-
Endomorphin-1 acetate
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)[13][14]
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe and infusion pump
-
Dental cement and skull screws
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the head is level.
-
Surgical Site Preparation: Shave the scalp and sterilize the area. Make a midline incision to expose the skull.
-
Cannula Implantation:
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are approximately: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 mm from the skull surface.[2][9] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Recovery: Allow the animal to recover for at least one week before the injection procedure.
-
Injection:
-
Gently restrain the rat and remove the dummy cannula.
-
Connect the injection cannula, which should extend slightly beyond the tip of the guide cannula, to a microsyringe containing the endomorphin-1 acetate solution.
-
Insert the injection cannula into the guide cannula.
-
Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to a total volume of 1-10 µL.[15]
-
Leave the injection cannula in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
-
Protocol 2: Intrathecal (i.t.) Catheterization and Injection
This protocol allows for the direct delivery of endomorphin-1 acetate to the spinal cord.
Materials:
-
Endomorphin-1 acetate
-
Sterile aCSF or 0.9% saline
-
Anesthetic
-
Polyethylene tubing (PE-10)
-
Surgical tools
Procedure:
-
Catheter Preparation: Prepare a length of PE-10 tubing.
-
Animal Preparation: Anesthetize the rat.
-
Surgical Implantation:
-
Make a small incision over the cisterna magna.
-
Carefully insert the PE-10 tubing into the subarachnoid space and advance it caudally to the desired spinal level (commonly the lumbar enlargement).
-
Exteriorize the other end of the catheter at the back of the neck and secure it.
-
-
Recovery: Allow the animal to recover fully before injections.
-
Injection:
-
Gently restrain the rat.
-
Connect a microsyringe containing the endomorphin-1 acetate solution to the exteriorized end of the catheter.
-
Inject the solution (typically 5-10 µL) followed by a small flush of sterile saline.
-
Protocol 3: Tail-Flick Test for Analgesia
This is a common test to assess spinal nociceptive reflexes.
Materials:
-
Tail-flick analgesiometer (radiant heat source)
-
Rat restrainer
Procedure:
-
Acclimatization: Acclimate the rat to the restrainer before testing.
-
Baseline Measurement: Place the rat in the restrainer and position its tail over the radiant heat source. The device will measure the latency for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[16][17]
-
Drug Administration: Administer endomorphin-1 acetate via the desired route (e.g., i.t., i.v.).
-
Post-treatment Measurement: At predetermined time points after administration, repeat the tail-flick latency measurement. An increase in latency indicates an analgesic effect.
Protocol 4: Formalin Test for Inflammatory Pain
This test models a more persistent pain state with two distinct phases.[6][10]
Materials:
-
5% formalin solution
-
Observation chamber with a mirror to view the paws
-
Timer
Procedure:
-
Acclimatization: Place the rat in the observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin into the plantar surface of one hind paw.
-
Observation: Immediately after injection, return the rat to the chamber and start the timer. Observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw.
-
Drug Administration: Administer endomorphin-1 acetate prior to the formalin injection according to the expected onset and duration of action for the chosen route of administration. A reduction in the pain-related behaviors in either phase indicates an analgesic effect.
Protocol 5: Conditioned Place Preference (CPP) for Reward Behavior
This paradigm is used to assess the rewarding or aversive properties of a substance.[3][7][12]
Materials:
-
CPP apparatus with at least two distinct chambers (differentiated by visual and/or tactile cues)
-
Video recording system
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, allow the rat to freely explore the entire apparatus for a set period (e.g., 15-20 minutes) and record the time spent in each chamber to determine any initial preference.[7]
-
Conditioning: This phase typically lasts for several days.
-
On drug conditioning days, administer endomorphin-1 acetate and confine the rat to one of the chambers (e.g., the initially non-preferred chamber) for a set duration (e.g., 30-45 minutes).
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the rat to the other chamber for the same duration. The order of drug and vehicle days should be counterbalanced across animals.
-
-
Post-conditioning (Test): On the test day, place the rat in the apparatus with free access to all chambers (in a drug-free state) and record the time spent in each chamber. An increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect.
III. Signaling Pathway and Experimental Workflow Diagrams
Endomorphin-1 Signaling Pathway
Endomorphin-1 exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.[11][20][21][22][23][24]
Caption: Endomorphin-1 signaling cascade via the μ-opioid receptor.
Experimental Workflow for Analgesic Testing
The following diagram illustrates a typical workflow for evaluating the analgesic properties of endomorphin-1 acetate in rats.
Caption: Workflow for assessing the analgesic effects of endomorphin-1.
Logical Relationship in Conditioned Place Preference
This diagram outlines the logical steps and expected outcomes in a CPP experiment designed to test the rewarding properties of endomorphin-1.
Caption: Logical flow of a Conditioned Place Preference experiment.
References
- 1. Running Reward Conditioned Place Preference Task [bio-protocol.org]
- 2. Rat intracerebroventricular injection. [bio-protocol.org]
- 3. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Conditioned place preference screen [pspp.ninds.nih.gov]
- 8. criver.com [criver.com]
- 9. Intracerebroventricular injection [bio-protocol.org]
- 10. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 11. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent intracerebroventricular AAV injections [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. criver.com [criver.com]
- 19. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 21. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing Endomorphin-1 Acetate using cAMP Functional Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. Manual Therapy as Endogenous Opioid Modulator: A Theoretical Framework for Addiction Recovery Research [mdpi.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. dibutyryl.com [dibutyryl.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endomorphin-1/2 and dynorphin-B peptides display biased agonism at the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Endomorphin-1 Acetate for μ-Opioid Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that exhibits high affinity and remarkable selectivity for the μ-opioid receptor (MOR), making it a crucial tool for investigating MOR pharmacology.[1][2][3][4] As one of the proposed endogenous ligands for the μ-receptor, Endomorphin-1 acetate (B1210297) is instrumental in studying the physiological and pathological roles of this receptor system, including pain modulation, addiction, and various physiological functions.[1][3][5][6] Its potent analgesic properties, comparable to morphine, highlight its therapeutic potential.[2][4] These application notes provide a comprehensive overview of Endomorphin-1 acetate's pharmacological properties and detailed protocols for its use in key in vitro and in vivo assays.
Pharmacological Profile of Endomorphin-1
Endomorphin-1 is a potent and highly selective agonist for the μ-opioid receptor.[2][7][8] Its high affinity is demonstrated by low nanomolar and even picomolar Ki values in radioligand binding assays.[1][7] Functionally, Endomorphin-1 acts as an agonist, activating G-protein signaling cascades that lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][9][10] It also demonstrates biased agonism, preferentially activating certain signaling pathways over others, which may contribute to its distinct physiological effects compared to other opioids.[11]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of Endomorphin-1 from various studies. It is important to note that experimental conditions can influence these values.
Table 1: Receptor Binding Affinity of Endomorphin-1 at the μ-Opioid Receptor
| Parameter | Value | Species/System | Reference |
| Ki | 1.11 nM | Not Specified | [7][8] |
| Ki | 0.36 nM | Bovine/Human Brain | [1] |
| Ki | 360 pM | Not Specified | |
| Kd | 1.77 nM | Wild-type Mouse Brain | [10] |
Table 2: In Vitro Functional Activity of Endomorphin-1
| Assay | Parameter | Value | Cell Line/System | Reference |
| cAMP Formation Inhibition | pIC50 | 8.03 | CHOμ cells | [7] |
| Neuronal Inhibition | EC50 | 3.17 nM | Rat Rostral Ventrolateral Medulla Neurons | [12] |
Table 3: In Vivo Analgesic Potency of Endomorphin-1
| Animal Model | Administration Route | Parameter | Value | Reference |
| ICR Mice (Tail-flick test) | Intracerebroventricular (i.c.v.) | ED50 | 6.16 nM | [7] |
| Male Swiss Webster Mice (Formalin test) | Intracerebroventricular (i.c.v.) | Dose | 1, 3, 10 µg | [13] |
| Rats (Tail stimulation-vocalization test) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | --- | Dose-dependent increase in pain threshold | [14] |
Signaling Pathways of the μ-Opioid Receptor
Activation of the μ-opioid receptor by Endomorphin-1 initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), which subsequently inhibit adenylyl cyclase, leading to reduced cAMP levels.[5][9] This G-protein activation also leads to the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[5] Additionally, μ-opioid receptor activation can trigger other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-dependent pathway, which is implicated in cell survival.[15] The concept of biased agonism suggests that ligands like Endomorphin-1 can differentially engage G-protein signaling versus the β-arrestin pathway, the latter being associated with receptor desensitization and some adverse effects.[5][16]
Caption: μ-Opioid receptor signaling cascade initiated by Endomorphin-1.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Endomorphin-1 acetate for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells, or brain tissue).
-
[³H]-DAMGO (a radiolabeled μ-opioid agonist).
-
Endomorphin-1 acetate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of Endomorphin-1 acetate in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kd), and 50 µL of the Endomorphin-1 acetate dilution or vehicle. For non-specific binding, add 50 µL of naloxone.
-
Add 50 µL of the membrane preparation (typically 50-100 µg of protein per well).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by Endomorphin-1 acetate.[17][18]
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS.
-
Endomorphin-1 acetate.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of Endomorphin-1 acetate.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of the Endomorphin-1 acetate dilution or vehicle, 50 µL of GDP (final concentration 10-30 µM), and 50 µL of the membrane preparation.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity.
-
Analyze the data to determine EC50 and Emax values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay determines the ability of Endomorphin-1 acetate to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing the μ-opioid receptor (e.g., CHO-K1 cells).
-
Endomorphin-1 acetate.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Protocol:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of Endomorphin-1 acetate for 15-30 minutes.
-
Stimulate the cells with forskolin (typically 1-10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for a cAMP accumulation assay.
In Vivo Analgesia Assay (Tail-Flick Test)
This assay assesses the antinociceptive effects of Endomorphin-1 acetate in rodents.
Materials:
-
Mice or rats.
-
Endomorphin-1 acetate sterile solution.
-
Tail-flick analgesia meter.
-
Administration supplies (e.g., for intracerebroventricular or intravenous injection).
Protocol:
-
Acclimate the animals to the testing environment.
-
Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time to tail withdrawal. A cut-off time is set to prevent tissue damage.
-
Administer Endomorphin-1 acetate or vehicle via the desired route (e.g., i.c.v., i.v.).
-
Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, and 120 minutes).
-
Express the data as the percentage of maximum possible effect (%MPE) and calculate the ED50 value.
Caption: Workflow for an in vivo tail-flick analgesia assay.
Conclusion
Endomorphin-1 acetate is an invaluable pharmacological tool for the detailed investigation of the μ-opioid receptor. Its high affinity, selectivity, and potent agonist activity make it ideal for a range of in vitro and in vivo studies aimed at elucidating the complex roles of the μ-opioid system in health and disease. The protocols provided herein offer a foundation for researchers to explore the multifaceted pharmacology of this endogenous opioid peptide.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. Endomorphin - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The endomorphin-1/2 and dynorphin-B peptides display biased agonism at the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic effect of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Intracerebroventricular Injection of Endomorphin-1 Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endomorphin-1 is an endogenous tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2.[1][2] It is a highly potent and selective agonist for the μ-opioid receptor, playing a significant role in pain modulation and other neurological processes.[1][2][3][4][5][6] Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of Endomorphin-1, bypassing the blood-brain barrier to directly target the central nervous system. These application notes provide detailed protocols for the preparation and ICV administration of Endomorphin-1 acetate (B1210297) in rodent models.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the intracerebroventricular administration of Endomorphin-1.
Table 1: In Vivo Efficacy of Endomorphin-1 Acetate
| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect |
| Antinociception (Tail-flick) | ICR Mice | ED50: 6.16 nM | Intracerebroventricular (ICV) | Dose-dependent inhibition of the tail-flick response.[4][7] |
| Orofacial Dyskinesia | Rats | 1.8 pmol | Bilateral, Globus Pallidus | Significant increase in orofacial movements.[8] |
| Orofacial Dyskinesia | Rats | 18 pmol | Bilateral, Globus Pallidus | Robust increase in orofacial movements.[8] |
| Locomotor Activity | Rats | 0.3 - 1.0 nmol | Posterior Ventral Tegmental Area | Robust, dose-dependent increases in locomotor activity.[9] |
| Reward (Self-Administration) | Rats | 50 - 250 pmol/infusion | Posterior Ventral Tegmental Area | Rats learned to self-administer Endomorphin-1.[9] |
| Inhibition of Neuronal Firing | Rats | 5–100 pmol | Intracerebroventricular (ICV) | Reduced firing rates of oxytocin (B344502) and vasopressin cells.[10] |
Table 2: Stereotaxic Coordinates for Intracerebroventricular Injection
| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull Surface | Reference |
| Mouse | -0.5 mm | ±1.0 mm | -2.0 to -2.5 mm | [11] |
| Mouse | -0.6 mm | ±1.15 mm | -1.6 mm | [12] |
| Mouse | -0.5 mm | ±1.0 mm | -2.3 mm | [13] |
| Rat | -0.8 mm | ±1.5 mm | -3.5 to -4.0 mm | [11] |
| Rat | -0.12 mm | ±1.6 mm | -4.3 mm | [14] |
| Rat | -1.0 mm | ±2.4 mm | -4.0 mm | [14] |
Experimental Protocols
Protocol 1: Preparation of Endomorphin-1 Acetate Solution for ICV Injection
This protocol outlines the steps for preparing a sterile, ready-to-inject solution of Endomorphin-1 acetate.
Materials:
-
Endomorphin-1 acetate salt
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the desired final concentration and volume of the Endomorphin-1 acetate solution. It is advisable to prepare a slightly larger volume than needed to account for any potential loss during handling.
-
Weighing the peptide: In a sterile environment, accurately weigh the required amount of Endomorphin-1 acetate powder using a calibrated analytical balance.
-
Reconstitution: Add the appropriate volume of sterile aCSF or 0.9% saline to the microcentrifuge tube containing the peptide.
-
Dissolution: Gently vortex the solution to ensure complete dissolution of the peptide. Avoid vigorous shaking to prevent peptide degradation.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, low-protein-binding microcentrifuge tube. This step removes any potential microbial contamination.
-
Storage: For immediate use, the solution can be kept on ice. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Intracerebroventricular (ICV) Injection in Rodents (Stereotaxic Method)
This protocol describes the standard procedure for accurate ICV injection using a stereotaxic apparatus.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, scissors, forceps)
-
Dental drill with a small burr bit
-
Hamilton syringe with a 33-gauge needle
-
Microinjection pump
-
Antiseptic solution (e.g., iodine and alcohol)
-
Suturing material
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).[12] Once the animal is fully anesthetized, place it in the stereotaxic frame and ensure the head is level.[11][12] Shave the scalp and clean the surgical area with an antiseptic solution.[11][12]
-
Exposing the Skull: Make a midline incision on the scalp to expose the skull.[11][12] Clean the skull surface of any connective tissue.
-
Identifying Bregma: Identify the bregma, the junction of the sagittal and coronal sutures.[11]
-
Drilling the Burr Hole: Using the appropriate stereotaxic coordinates for the lateral ventricle (refer to Table 2), drill a small hole through the skull.[11][12] Be careful not to damage the underlying brain tissue.
-
Injection: Load the Hamilton syringe with the prepared Endomorphin-1 acetate solution and mount it on the microinjection pump. Slowly lower the needle through the burr hole to the target dorsoventral coordinate.
-
Infusion: Infuse the solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) to prevent tissue damage and backflow.[11] The total injection volume is typically 1-5 µL for rats and 0.5-2 µL for mice.[11]
-
Post-Infusion: After the infusion is complete, leave the needle in place for an additional minute to allow for diffusion and minimize backflow.[11]
-
Closure and Recovery: Slowly withdraw the needle. Suture the scalp incision and provide post-operative care, including analgesics and a warm recovery environment.[11]
Visualizations
Experimental Workflow
Caption: Workflow for ICV Injection of Endomorphin-1 Acetate.
Signaling Pathway
Caption: Endomorphin-1 Signaling via the μ-Opioid Receptor.
References
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Endomorphin 1 acetate | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rewarding and Psychomotor Stimulant Effects of Endomorphin-1: Anteroposterior Differences within the Ventral Tegmental Area and Lack of Effect in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the endogenous opioid peptide, endomorphin 1, on supraoptic nucleus oxytocin and vasopressin neurones in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rodent intracerebroventricular AAV injections [protocols.io]
- 13. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Endomorphin-1 Acetate in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Endomorphin-1 (EM-1) acetate (B1210297), a potent and selective endogenous agonist for the mu-opioid receptor (MOR), in various preclinical pain research models.[1][2][3] These guidelines are intended to assist researchers in designing and executing experiments to evaluate the analgesic potential of EM-1 and its analogs.
Introduction
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous tetrapeptide that exhibits high affinity and selectivity for the μ-opioid receptor, the primary target for many clinically used opioid analgesics like morphine.[2] Its potent antinociceptive effects have been demonstrated in a variety of animal models of pain, including acute, inflammatory, and neuropathic pain.[4] A key advantage of Endomorphin-1 and its analogs is the potential for potent pain relief with a reduced side-effect profile, including less respiratory depression and abuse liability compared to traditional opioids. However, the native peptide has a short half-life and limited ability to cross the blood-brain barrier, necessitating modifications for enhanced therapeutic potential. This document outlines protocols for investigating the analgesic properties of Endomorphin-1 acetate in established rodent pain models.
Signaling Pathway of Endomorphin-1
Endomorphin-1 exerts its analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5] Upon binding, EM-1 induces a conformational change in the MOR, leading to the activation of intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit pain transmission.
The key steps in the signaling pathway are:
-
Receptor Binding: Endomorphin-1 binds to the extracellular domain of the MOR.
-
G-Protein Activation: The activated MOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]
-
Modulation of Ion Channels:
-
Reduced Neurotransmitter Release: The combined effects of hyperpolarization and reduced calcium influx decrease the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals in the pain pathway.[1]
Endomorphin-1 Signaling Pathway
Quantitative Data Summary
The following tables summarize quantitative data for the application of Endomorphin-1 acetate in various pain models.
Table 1: Analgesic Efficacy of Endomorphin-1 in Acute Pain Models
| Pain Model | Species | Route of Administration | Endomorphin-1 Dose Range | Outcome | Reference |
| Tail-Flick Test | Rat | Intracerebroventricular (i.c.v.) | 10 µg | Significant analgesic effect within 10 minutes | [7] |
| Formalin Test | Mouse | Intracerebroventricular (i.c.v.) | 1, 3, 10 µg | Dose-dependent analgesia | [8] |
| Acetic Acid Writhing Test | Mouse | Intraperitoneal (i.p.) | Not Specified | Inhibition of writhing responses | [4] |
Table 2: Analgesic Efficacy of Endomorphin-1 in Inflammatory and Neuropathic Pain Models
| Pain Model | Species | Route of Administration | Endomorphin-1 Dose Range | Outcome | Reference |
| Adjuvant Arthritis | Rat | i.c.v., i.t., i.p. | Not Specified | Decreased hyperalgesia | [4] |
| Neuropathic Pain | Rat | i.c.v., i.t., i.p. | Not Specified | Decreased hyperalgesia | [4] |
| CFA-Induced Inflammatory Pain | Rat | Not Specified | Not Specified | Reversal of heat hyperalgesia and tactile allodynia | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Formalin-Induced Inflammatory Pain Model
This model is used to assess tonic pain and is characterized by a biphasic pain response.[11] Phase I (0-5 minutes) represents acute nociceptive pain, while Phase II (15-30 minutes) reflects inflammatory pain.[11]
Materials:
-
Endomorphin-1 acetate solution
-
5% Formalin solution in saline
-
Male Swiss Webster mice (20-25 g)
-
Observation chambers with a mirror angled for clear paw observation
-
Microsyringes for intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injections
Protocol:
-
Animal Habituation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days before the experiment.
-
Drug Administration: Administer Endomorphin-1 acetate or vehicle via the desired route (e.g., i.c.v. injection 5 minutes before formalin).[8]
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[8]
-
Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking and biting the injected paw for 60 minutes.[8] The observation period is typically divided into Phase I (0-5 minutes) and Phase II (15-30 minutes).[11]
-
Data Analysis: Compare the time spent in nociceptive behaviors between the Endomorphin-1 treated group and the vehicle control group for both phases.
Formalin Test Experimental Workflow
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[12]
Materials:
-
Endomorphin-1 acetate solution
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Protocol:
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (Hargreaves test) and mechanical threshold (von Frey test) for both hind paws.
-
CFA Injection: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.[13]
-
Pain Development: Allow 24-48 hours for the development of significant inflammation and pain hypersensitivity.
-
Drug Administration: Administer Endomorphin-1 acetate or vehicle at the desired time point post-CFA injection.
-
Post-Treatment Assessment: Measure thermal hyperalgesia and mechanical allodynia at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the paw withdrawal latencies and mechanical thresholds between the Endomorphin-1 treated group and the vehicle control group.
Cuff-Induced Neuropathic Pain Model
This surgical model creates a nerve constriction, leading to the development of neuropathic pain symptoms such as mechanical allodynia.[14]
Materials:
-
Endomorphin-1 acetate solution
-
Small polyethylene (B3416737) cuffs
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Von Frey filaments
Protocol:
-
Baseline Measurement: Determine the baseline mechanical withdrawal threshold using von Frey filaments.
-
Surgical Procedure: Anesthetize the rat and expose the sciatic nerve. Place a small, sterile polyethylene cuff around the sciatic nerve.
-
Pain Development: Allow several days (e.g., 7-14 days) for the development of stable mechanical allodynia.
-
Drug Administration: Administer Endomorphin-1 acetate or vehicle.
-
Post-Treatment Assessment: Measure the mechanical withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the mechanical withdrawal thresholds between the Endomorphin-1 treated group and the vehicle control group.
Acetic Acid-Induced Visceral Pain (Writhing Test)
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.[15][16]
Materials:
-
Endomorphin-1 acetate solution
-
0.6% Acetic acid solution
-
Male ICR mice (20-25 g)
-
Observation chambers
Protocol:
-
Animal Acclimation: Place mice individually in observation chambers for at least 15 minutes before the experiment.
-
Drug Administration: Administer Endomorphin-1 acetate or vehicle intraperitoneally (i.p.) or via another desired route.
-
Acetic Acid Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject 0.1 mL/10 g body weight of 0.6% acetic acid solution i.p.[16][17]
-
Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 20-30 minutes.[15]
-
Data Analysis: Compare the total number of writhes between the Endomorphin-1 treated group and the vehicle control group.
Conclusion
Endomorphin-1 acetate is a valuable tool for investigating the mechanisms of opioid analgesia and for the development of novel pain therapeutics. The protocols outlined in this document provide a framework for assessing the antinociceptive effects of Endomorphin-1 in various preclinical pain models. Researchers should carefully consider the specific goals of their study to select the most appropriate model, route of administration, and dosage regimen. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. μ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Analgesic effect of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation of analgesic and rewarding effects of endomorphin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. criver.com [criver.com]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 14. Neuropathic pain as a process: reversal of chronification in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peripheral and preemptive opioid antinociception in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes & Protocols: Endomorphin-1 Acetate Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Endomorphin-1 is a potent and highly selective endogenous agonist for the μ-opioid receptor, playing a crucial role in pain modulation and various physiological processes.[1][2] Its amino acid sequence is Tyr-Pro-Trp-Phe-NH2.[1][3] Accurate and reproducible experimental results hinge on the correct preparation, handling, and storage of Endomorphin-1 solutions. These application notes provide detailed protocols for the preparation and storage of Endomorphin-1 acetate (B1210297) solutions to ensure their stability and efficacy in research applications.
Physicochemical Properties and Solubility
Understanding the fundamental properties of Endomorphin-1 acetate is the first step in proper handling. The peptide is typically supplied as a lyophilized powder, often as a trifluoroacetate (B77799) (TFA) salt resulting from HPLC purification.[4]
Table 1: Physicochemical Properties of Endomorphin-1
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Pro-Trp-Phe-NH2 | [1] |
| Molecular Formula | C₃₄H₃₈N₆O₅ | [1] |
| Molecular Weight | 610.7 g/mol | [1] |
| CAS Number | 189388-22-5 | [1][5] |
| Appearance | Solid (Lyophilized Powder) | [5] |
| μ-Opioid Receptor Affinity (Ki) | 0.36 - 1.11 nM | [1][6][7] |
Table 2: Solubility of Endomorphin-1
| Solvent | Solubility | Recommendations & Notes |
| Water | ≥14.9 mg/mL | Use sterile, deionized, or ultrapure water. |
| DMSO (Dimethyl sulfoxide) | ≥30.55 mg/mL | Recommended for preparing high-concentration stock solutions. Use freshly opened DMSO to avoid moisture absorption.[5][6][7] |
| Ethanol (EtOH) | ≥47 mg/mL | Can be used as a solvent, but check compatibility with your experimental system. |
Note: Solubility can be enhanced by gentle warming (up to 37-40°C) or brief sonication.[5][8] Always test solubility with a small amount of the peptide first.[8]
Protocol: Preparation of Stock and Working Solutions
Proper technique is critical to maintain peptide integrity. Lyophilized peptides are often hygroscopic; therefore, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[8][9] Always wear gloves to prevent contamination.[8]
Materials
-
Endomorphin-1 acetate (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, pH 7.0-7.4)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: Use the following formula to determine the mass of Endomorphin-1 acetate needed.
-
Mass (mg) = Desired Concentration (mM) * Desired Volume (mL) * Molecular Weight (g/mol)
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM * 1 mL * 0.6107 mg/µmol = 6.107 mg (Note: The molecular weight is treated as mg/µmol for this calculation)
-
-
Weighing: Quickly weigh the calculated amount of lyophilized peptide in a sterile microcentrifuge tube.[9]
-
Solubilization: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex gently until the peptide is completely dissolved. If necessary, brief sonication or warming to 37°C can aid dissolution.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes.[6][7][8]
Preparation of an Aqueous Working Solution
-
Determine Final Concentration: Decide the final concentration and volume needed for your experiment.
-
Dilution Calculation: Use the C1V1 = C2V2 formula to calculate the volume of stock solution required.
-
Volume of Stock (V1) = (Final Concentration (C2) * Final Volume (V2)) / Stock Concentration (C1)
-
Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock: Volume of Stock (V1) = (100 µM * 1 mL) / 10,000 µM = 0.01 mL (or 10 µL)
-
-
Preparation: Add 990 µL of your desired sterile aqueous buffer (e.g., PBS) to a sterile tube. Add the 10 µL of the 10 mM DMSO stock solution.
-
Mixing: Mix thoroughly by gentle vortexing or inversion. The working solution is now ready for immediate use.
Stability and Storage
The stability of Endomorphin-1 is highly dependent on the storage conditions. As a peptide, it is susceptible to enzymatic degradation and oxidation, especially in solution.[9][10][11]
Table 3: Recommended Storage Conditions and Stability
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or below | Several years | Store in a tightly sealed container in a desiccator to protect from moisture.[1][8][9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Store in single-use aliquots. Protect from light.[6][7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles.[6][7] |
| Aqueous Working Solution | 4°C | Use immediately | Peptide solutions are unstable and should be prepared fresh for each experiment. Long-term storage is not recommended.[8][9] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides and should be strictly avoided. Aliquoting is essential.[6][7][8]
-
Proteases: Peptides are targets for proteases. Use sterile reagents and techniques to minimize contamination.
-
Oxidation: Amino acids like Tryptophan (Trp) in the Endomorphin-1 sequence are susceptible to oxidation. For sensitive applications, use oxygen-free solvents.[8]
Experimental Protocols & Visualizations
Experimental Workflow: From Peptide to Assay
The following diagram illustrates the general workflow for preparing and using Endomorphin-1 acetate solution in a typical cell-based assay.
Caption: Workflow for preparing and using Endomorphin-1 solution.
Protocol: cAMP Inhibition Assay in MOR-Expressing Cells
This protocol describes a functional assay to measure the inhibition of adenylyl cyclase activity by Endomorphin-1 in cells expressing the μ-opioid receptor (MOR). MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13]
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human μ-opioid receptor (MOR) in a 96-well plate and culture overnight.
-
Reagent Preparation:
-
Prepare a fresh working solution of Endomorphin-1 at various concentrations (e.g., 1 pM to 10 µM) in serum-free media containing a phosphodiesterase inhibitor like IBMX.
-
Prepare a solution of Forskolin (an adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).[6][7]
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add the Endomorphin-1 working solutions to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
Add the Forskolin solution to all wells (except the basal control) and incubate for another 15-20 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the media and lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the Endomorphin-1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Endomorphin-1 that inhibits 50% of the Forskolin-stimulated cAMP production.
-
Signaling Pathway: Endomorphin-1 and the μ-Opioid Receptor
Endomorphin-1 binds to the μ-opioid receptor, a G protein-coupled receptor (GPCR).[14] This interaction initiates a signaling cascade that ultimately leads to its analgesic and other physiological effects.
Caption: Simplified signaling cascade following Endomorphin-1 binding to the MOR.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. novoprolabs.com [novoprolabs.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bachem.com [bachem.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Endomorphin derivatives with improved pharmacological properties [pubmed.ncbi.nlm.nih.gov]
- 12. 5-formyl-ctp.com [5-formyl-ctp.com]
- 13. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Endomorphin-1 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH2) that exhibits exceptionally high affinity and selectivity for the µ-opioid receptor (MOR).[1] As a G-protein coupled receptor (GPCR), the µ-opioid receptor is a primary target for potent analgesics.[2] Understanding the binding characteristics of compounds like Endomorphin-1 acetate (B1210297) is crucial for the development of novel pain therapeutics with potentially fewer side effects.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Endomorphin-1 acetate for the µ-opioid receptor. The assay utilizes [³H]-DAMGO, a selective µ-opioid agonist, as the radioligand and membrane preparations from rat brain tissue or cells expressing the µ-opioid receptor.
Data Presentation: Ligand Binding Affinities
The binding affinity of a test compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.
| Compound | Receptor | Radioligand | Ki (nM) | Tissue/Cell Source |
| Endomorphin-1 | µ-opioid | [³H]-DAMGO | 1.18 | Human µ-opioid receptor expressed in CHO cells |
| Endomorphin-1 | µ-opioid | [³H]-DAMGO | 11.1 | Rat brain membranes |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used.
Experimental Protocols
Preparation of Rat Brain Membranes
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is a rich source of µ-opioid receptors.
Materials:
-
Whole rat brains (fresh or frozen)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Storage Buffer: Lysis buffer with 10% sucrose
-
Dounce homogenizer
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Homogenize rat brains in 20 volumes of ice-cold Lysis Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the Ki of Endomorphin-1 acetate.
Materials:
-
Prepared rat brain membranes (or membranes from cells expressing µ-opioid receptors)
-
Radioligand: [³H]-DAMGO
-
Test Compound: Endomorphin-1 acetate
-
Non-specific Binding Control: Naloxone (10 µM) or unlabeled DAMGO (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer
-
Non-specific Binding: Naloxone or unlabeled DAMGO (final concentration 10 µM)
-
Test Compound: Serial dilutions of Endomorphin-1 acetate (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
-
Radioligand Addition: Add [³H]-DAMGO to all wells at a final concentration at or near its Kd (typically 0.5 - 2 nM).
-
Membrane Addition: Add the membrane preparation (50-100 µg of protein per well) to initiate the binding reaction. The final assay volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Endomorphin-1 acetate concentration.
-
Determine the IC₅₀ value (the concentration of Endomorphin-1 acetate that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Measuring Endomorphin-1 Acetate-Induced Analgesia: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the analgesic effects of endomorphin-1 acetate (B1210297). Endomorphin-1 is an endogenous opioid peptide that exhibits high affinity and selectivity for the µ-opioid receptor, making it a significant target for the development of novel pain therapeutics.[1][2] The following sections detail common behavioral assays used to assess nociception in rodent models, the underlying signaling pathways of endomorphin-1, and quantitative data from relevant studies.
I. Application Notes
Endomorphin-1 acetate is a potent analgesic agent that mediates its effects primarily through the activation of µ-opioid receptors.[1] Its analgesic properties can be evaluated using various well-established rodent pain models that assess responses to thermal and chemical stimuli. The selection of a specific assay depends on the research question, with each test offering insights into different aspects of pain processing.
The Hot Plate Test is a widely used method for evaluating thermal nociception, particularly for centrally acting analgesics. It measures the latency of a rodent's response to a heated surface, with an increase in latency indicating an analgesic effect.
The Tail-Flick Test is another common method for assessing thermal pain sensitivity. It measures the time it takes for a rodent to withdraw its tail from a radiant heat source. This test is particularly sensitive to spinal and supraspinal analgesic mechanisms.
The Formalin Test is a model of tonic, persistent pain that involves both an acute neurogenic phase and a later inflammatory phase.[3][4] This test is valuable for differentiating between analgesic agents that act on acute versus inflammatory pain pathways. Endomorphin-1 has been shown to produce dose-dependent analgesia in this model.[3]
Signaling Pathway of Endomorphin-1-Induced Analgesia
Endomorphin-1 binds to and activates the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia. The key steps in this pathway are:
-
Receptor Binding: Endomorphin-1 binds to the extracellular domain of the µ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can directly interact with and modulate the activity of various ion channels, including promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
-
-
Neuronal Inhibition: The opening of potassium channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of calcium channels reduces the influx of calcium ions, which is necessary for the release of excitatory neurotransmitters like glutamate (B1630785) and substance P from presynaptic terminals.
This cascade of events at the cellular level translates to a reduction in the transmission of pain signals within the central nervous system.
II. Quantitative Data
The following table summarizes quantitative data on the analgesic effects of endomorphin-1 from various studies.
| Animal Model | Administration Route | Behavioral Assay | Measured Analgesic Effect | Reference |
| Rat | Intrathecal (i.t.) | Tail-Flick Test | ED50: 1.9 nmol | [5] |
| Rat | Intrathecal (i.t.) | Formalin Test (Phase 1) | ED50: 12.5 nmol | [5] |
| Rat | Intrathecal (i.t.) | Formalin Test (Phase 2) | ED50: 17.5 nmol | [5] |
| Mouse | Intracerebroventricular (i.c.v.) | Formalin Test | Dose-dependent analgesia (1, 3, 10 µg) | [3] |
III. Experimental Protocols
A. Hot Plate Test
Principle: This test measures the latency of a rodent's response to a thermal stimulus applied to the plantar surface of its paws. An increase in the time it takes for the animal to show a nociceptive response (e.g., licking, flinching, or jumping) is indicative of analgesia.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Timer
-
Experimental animals (mice or rats)
-
Endomorphin-1 acetate solution and vehicle control
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level (typically 52-55°C).
-
Baseline Measurement: Gently place each animal individually on the hot plate within the enclosure and start the timer immediately.
-
Observation: Observe the animal for nociceptive responses, such as licking or flinching of the hind paws, or jumping.
-
Latency Recording: Stop the timer as soon as a nociceptive response is observed and record the latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, remove it from the hot plate and assign it the cut-off latency.
-
Drug Administration: Administer endomorphin-1 acetate or vehicle control to the animals via the desired route (e.g., intraperitoneal, intravenous, intracerebroventricular).
-
Post-treatment Measurement: At predetermined time points after drug administration, repeat the hot plate test to measure the post-treatment latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between the drug-treated and vehicle-treated groups.
B. Tail-Flick Test
Principle: This test measures the latency of a rodent to withdraw its tail from a focused beam of radiant heat. An increase in the tail-flick latency indicates an analgesic effect.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
-
Timer
-
Experimental animals (mice or rats)
-
Endomorphin-1 acetate solution and vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the restrainers for a few days before the experiment to minimize stress.
-
Baseline Measurement: Gently place the animal in the restrainer, allowing its tail to be exposed.
-
Positioning: Position the tail over the radiant heat source according to the manufacturer's instructions.
-
Stimulus Application: Activate the heat source, which will start the timer simultaneously.
-
Latency Recording: The apparatus will automatically detect the tail flick and stop the timer. Record this latency.
-
Cut-off Time: A cut-off time (typically 10-12 seconds) is set to prevent tissue damage. If the animal does not flick its tail within this time, the heat source will automatically turn off, and the cut-off latency is recorded.
-
Drug Administration: Administer endomorphin-1 acetate or vehicle control.
-
Post-treatment Measurement: At specified intervals after drug administration, repeat the tail-flick test.
-
Data Analysis: Analyze the data by comparing the pre- and post-treatment latencies and the latencies between the different treatment groups.
C. Formalin Test
Principle: This test assesses the response to a continuous chemical noxious stimulus. Subcutaneous injection of a dilute formalin solution into the hind paw elicits a biphasic pattern of nocifensive behavior (licking and biting of the injected paw). Phase 1 (0-5 minutes post-injection) is due to direct activation of nociceptors, while Phase 2 (15-40 minutes post-injection) is associated with an inflammatory response and central sensitization.[3][4]
Materials:
-
Observation chambers with transparent walls
-
Mirrors placed behind the chambers for unobstructed observation
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Syringes for formalin and drug administration
-
Dilute formalin solution (e.g., 1-5% in saline)
-
Experimental animals (mice or rats)
-
Endomorphin-1 acetate solution and vehicle control
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes on a day prior to the experiment.
-
Drug Administration: Administer endomorphin-1 acetate or vehicle control at the appropriate time before the formalin injection.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of the formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, place the animal back into the observation chamber and start recording the time spent licking and biting the injected paw.
-
Biphasic Analysis: The observation period is typically 60 minutes. The total time spent in nocifensive behavior is recorded for Phase 1 (e.g., 0-5 minutes) and Phase 2 (e.g., 15-40 minutes).
-
Data Analysis: Compare the duration of licking and biting between the drug-treated and vehicle-treated groups for both phases of the test.
IV. Visualizations
Caption: Signaling pathway of endomorphin-1-induced analgesia.
Caption: Experimental workflow for the Hot Plate Test.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal endomorphin-1 produces antinociceptive activities modulated by alpha 2-adrenoceptors in the rat tail flick, tail pressure and formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Endomorphin-1 Acetate in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endomorphin-1 Acetate (B1210297)
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that acts as a highly potent and selective agonist for the μ-opioid receptor (MOR).[1][2] It is one of two known endomorphins and is predominantly found in the brain and upper brainstem.[1] Unlike other endogenous opioids such as enkephalins and endorphins, which show affinity for multiple opioid receptor types, Endomorphin-1 binds almost exclusively to the MOR.[2] This high selectivity makes Endomorphin-1 acetate a valuable tool for in vitro studies in cultured neuronal cells to investigate MOR-specific signaling pathways, neuronal excitability, and the mechanisms of opioid-induced analgesia and other central nervous system effects.[3][4] Its potential applications also extend to exploring neuroprotective roles and screening for novel MOR modulators.[5]
Mechanism of Action
Endomorphin-1 exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[6] The primary signaling cascade initiated by Endomorphin-1 in neuronal cells is inhibitory.
-
G-Protein Coupling : Upon binding, the MOR undergoes a conformational change, activating associated inhibitory G-proteins, primarily of the Gαi/Gαo class.[6][7]
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8][9] This is a hallmark of MOR activation and is a common endpoint for in vitro assays.
-
Modulation of Ion Channels : The dissociated Gβγ subunits can directly modulate ion channel activity. This typically involves the inhibition of presynaptic voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release, and the activation of postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and decreased neuronal excitability.[1][3][10]
-
Other Signaling Pathways : While less common in neurons, in some cell systems, MOR activation can lead to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium.[1] Furthermore, MOR activation may influence the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, although this effect can be indirect or cell-type specific in neuronal models.[11][12]
Figure 1: Endomorphin-1 signaling via the μ-opioid receptor.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for Endomorphin-1 acetate from studies in various cultured cell lines.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | N/A | 1.11 nM | [13] |
| kappa₃ sites | 20 - 30 nM | [13][14] | |
| cAMP Inhibition (pIC₅₀) | CHOμ cells | 8.03 | [13] |
| Intracellular Calcium [Ca²⁺]i | CHOμ cells | ↑ 106 ± 28 nM (at 1 μM) | [8] |
| SH-SY5Y cells | No significant increase | [8] | |
| HIV-1 Expression | Human microglial cells | ~35% potentiation (at 10⁻¹⁰ M) | [15] |
Experimental Protocols
Protocol 1: General Culture of Neuronal Cells (e.g., Primary Cortical Neurons)
This protocol provides a general guideline for establishing primary neuronal cultures. Specifics may need optimization depending on the neuronal type and source.
Materials:
-
Neuronal Base Media (e.g., Neurobasal)
-
Serum-free supplement (e.g., B-27 or N21-MAX)
-
L-glutamine
-
Antibiotic-antimycotic solution
-
Culture plates/dishes
-
Coating reagents: Poly-D-Lysine (PDL), Laminin
-
Enzymatic digestion solution (e.g., Papain, DNase I)
-
HBSS or PBS, sterile
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-Lysine overnight at 37°C. Wash plates 3 times with sterile water and allow to dry. For enhanced attachment, add a secondary coating of Laminin for at least 2 hours at 37°C before use.
-
Tissue Dissection: Isolate desired brain tissue (e.g., cortex) from embryonic (E17-E18) rat or mouse pups in ice-cold sterile PBS or HBSS.
-
Dissociation: Mince the tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C to enzymatically digest the tissue.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture media (Base Media + Supplement + L-glutamine + Antibiotics), and perform a cell count.
-
Seeding: Plate the neurons at the desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the pre-coated plates.
-
Maintenance: Incubate the cultured neurons at 37°C in a 5% CO₂ humidified incubator. Perform a partial media change every 2-3 days.
Protocol 2: cAMP Accumulation Assay
This protocol details how to measure the inhibitory effect of Endomorphin-1 on forskolin-stimulated cAMP production.
Figure 2: Workflow for a cAMP accumulation assay.
Procedure:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and culture until they reach ~80-90% confluency.
-
Pre-treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 30 minutes at 37°C.[16]
-
Endomorphin-1 Addition: Add Endomorphin-1 acetate to the wells at a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Include a vehicle control. Incubate for 10-15 minutes.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin (final concentration ~1-10 µM), to all wells except the negative control. Incubate for an additional 15-20 minutes at 37°C.[8][9]
-
Cell Lysis: Terminate the reaction by removing the buffer and lysing the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Detection: Measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Analysis: Plot the cAMP concentration against the log concentration of Endomorphin-1 acetate to determine the IC₅₀ value.
Protocol 3: Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Endomorphin-1.
Figure 3: Workflow for an intracellular calcium imaging experiment.
Procedure:
-
Cell Seeding: Plate neuronal cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye, such as 5 µM Fura-2 AM, in a physiological salt solution (e.g., HBSS) for 30-45 minutes at room temperature or 37°C.[17]
-
Washing: Wash the coverslip 2-3 times with the salt solution to remove excess extracellular dye.
-
Imaging Setup: Mount the coverslip in a recording chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. Continuously perfuse the chamber with the salt solution.
-
Baseline Recording: Record the baseline fluorescence by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring emission at ~510 nm.[8]
-
Stimulation: Apply Endomorphin-1 acetate to the chamber via the perfusion system. Continue recording the fluorescence signal to capture any transient or sustained changes.
-
Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to determine if Endomorphin-1 activates the MAPK/ERK signaling pathway.
Procedure:
-
Cell Culture and Starvation: Grow neuronal cells in 6-well plates to ~80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours or overnight in a low-serum or serum-free medium.
-
Treatment: Treat the cells with Endomorphin-1 acetate (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (e.g., EGF or FGF) and a vehicle control.[18]
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.
References
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization | Journal of Neuroscience [jneurosci.org]
- 3. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphins: Promising Endogenous Opioid Peptides for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of endomorphins, endogenous opioid peptides in the brain, on human low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 11. Modulation of extracellular signal-regulated kinase (ERK) activity by acute and chronic opioid treatment in neuronal and glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mu opioid receptor activation of ERK1/2 is GRK3 and arrestin dependent in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endomorphin-1 potentiates HIV-1 expression in human brain cell cultures: implication of an atypical mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist NFEPP [frontiersin.org]
- 18. Endogenous opioid peptides and brain development: Endomorphin-1 and Nociceptin play a sex-specific role in the control of oligodendrocyte maturation and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Endomorphin 1 Acetate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Endomorphin 1 (EM-1) acetate (B1210297) in mice for in vivo research. Endomorphin 1 is a potent and highly selective endogenous agonist for the μ-opioid receptor, making it a valuable tool for investigating pain, addiction, and other neurological processes.
Overview
Endomorphin 1 is a tetrapeptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2.[1] As a selective μ-opioid receptor agonist, it produces potent analgesic effects.[2][3] These protocols are designed to ensure the effective and reproducible administration of EM-1 acetate for various experimental paradigms in mice.
Data Presentation
Table 1: Recommended Dosage of Endomorphin 1 Acetate in Mice for Analgesia
| Administration Route | Dosage Range | Pain Model | Reference |
| Intracerebroventricular (i.c.v.) | 1 - 10 µ g/mouse | Formalin Test | [4] |
| Intracerebroventricular (i.c.v.) | 3 - 30 nmol/mouse | Oxygen Consumption Study | [5] |
| Intracerebroventricular (i.c.v.) | AD50 = 6.16 nM | Tail-flick Test | |
| Intracerebroventricular (i.c.v.) | AD50 = 1.94 nM | Hot-plate Test | |
| Intrathecal (i.t.) | ED50 = 10.11 nmol | CFA-induced Mechanical Allodynia | |
| Intravenous (i.v.) | 3 - 100 nmol/kg | Vasodepressor Response | |
| Intraperitoneal (i.p.) | - | Analgesic effect observed, but less potent than central administration. |
Note: The optimal dose should be determined empirically for each specific experimental model and mouse strain.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween-80
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Stock Solution (e.g., 1 mg/mL in DMSO):
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a 1 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Procedure for Working Solution for Injection:
-
For Intracerebroventricular (i.c.v.) and Intrathecal (i.t.) Injection: The preferred vehicle is sterile artificial cerebrospinal fluid (aCSF) or sterile saline.
-
Thaw a single-use aliquot of the EM-1 acetate stock solution.
-
Dilute the stock solution to the final desired concentration using sterile aCSF or saline. For example, to prepare a 10 µg/5 µL solution, dilute the 1 mg/mL stock solution accordingly.
-
Vortex the working solution gently to ensure homogeneity.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[5]
-
-
For Intravenous (i.v.) and Intraperitoneal (i.p.) Injection: A common vehicle formulation to improve solubility and stability can be used.[5]
-
Thaw a single-use aliquot of the EM-1 acetate stock solution.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Add the required volume of the EM-1 acetate stock solution to the vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure a clear and homogenous solution.
-
Prepare this working solution fresh for each experiment.[5]
-
Protocol 2: Administration of this compound to Mice
General Considerations:
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Use appropriate sterile techniques for all injections to prevent infection.
-
The volume of injection should be appropriate for the size of the mouse and the route of administration.
Intracerebroventricular (i.c.v.) Injection:
-
This procedure requires stereotaxic surgery to implant a guide cannula into the lateral ventricle of the mouse brain.
-
Mice should be allowed to recover from surgery before any drug administration.
-
On the day of the experiment, gently restrain the mouse and insert the injection cannula through the guide cannula.
-
Infuse the prepared EM-1 acetate working solution slowly over a defined period (e.g., 1-2 minutes).
-
Leave the injector in place for a short period after infusion to prevent backflow.
Intrathecal (i.t.) Injection:
-
This technique involves a lumbar puncture to deliver the substance directly into the cerebrospinal fluid of the spinal cord.
-
Proper training and skill are required to perform this procedure accurately and safely.
-
Briefly anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).
-
Insert a fine-gauge needle between the L5 and L6 vertebrae. A tail-flick response is often indicative of correct needle placement.
-
Inject the EM-1 acetate working solution slowly.
Intravenous (i.v.) Injection:
-
The lateral tail vein is the most common site for i.v. injections in mice.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a restrainer.
-
Insert a small-gauge needle (e.g., 30G) into the lateral tail vein and inject the solution slowly.
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45° angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Endomorphin 1 is through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies to Improve Bioavailability and In Vivo Efficacy of the Endogenous Opioid Peptides Endomorphin-1 and Endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Endomorphin-1 Acetate Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability of Endomorphin-1 (EM-1) acetate (B1210297) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Endomorphin-1 acetate instability in solution?
A1: The principal cause of Endomorphin-1 instability is enzymatic degradation, particularly in biological matrices like plasma, serum, or cell culture supernatants.[1][2][3] Like many small peptides, EM-1 is rapidly broken down by peptidases, which limits its experimental timeframe and potential clinical use.[1][3] Key enzymes responsible for this degradation include aminopeptidases and dipeptidyl peptidase 4.[1]
Q2: My Endomorphin-1 seems to be degrading in my simple aqueous buffer. What could be the cause?
A2: While enzymatic degradation is the most aggressive cause, other factors can contribute to instability in aqueous buffers. These include:
-
pH Extremes: Highly acidic or alkaline conditions can lead to hydrolysis of peptide bonds. It is crucial to maintain a pH close to neutral (pH 6-8) for optimal stability.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can physically stress the peptide, potentially leading to aggregation or degradation. It is highly recommended to aliquot stock solutions to minimize this.[4]
-
Microbial Contamination: Unsterile buffers can become a source of microbial growth, which may introduce proteases that degrade the peptide. Always use sterile buffers and proper aseptic techniques.
Q3: What are the recommended solvents and storage conditions for Endomorphin-1 acetate?
A3: Proper storage is critical for maximizing the shelf-life of your peptide. Recommendations are based on the peptide's form (lyophilized powder vs. solution). For long-term storage, keep the peptide in its lyophilized form.[5] Stock solutions in DMSO are relatively stable for several months at -20°C or -80°C, but aqueous working solutions should always be prepared fresh on the day of the experiment.[6][7]
Q4: How can I improve the stability of Endomorphin-1 in my biological experiments (e.g., cell culture, in vivo)?
A4: Since enzymatic degradation is the primary issue, stability can be enhanced by:
-
Using Protease Inhibitors: Adding a commercially available protease inhibitor cocktail to your experimental medium can significantly reduce the activity of peptidases.
-
Minimizing Incubation Time: Design experiments to have the shortest possible incubation times with the peptide in biological fluids.
-
Using Modified Analogs: For applications requiring high stability, consider using commercially available EM-1 analogs. Modifications such as the inclusion of D-amino acids, cyclization, or N-terminal modifications have been shown to dramatically increase resistance to enzymatic breakdown.[3][8][9]
Data & Storage Recommendations
Table 1: Recommended Storage Conditions
| Form | Solvent/State | Storage Temperature | Approximate Duration | Citation |
| Lyophilized Powder | Solid | -20°C or -80°C | >1 Year | [10][11] |
| Stock Solution | DMSO | -20°C | Several Months | [6] |
| -80°C | Up to 6 Months | [11] | ||
| Working Solution | Aqueous Buffer/Medium | 2-8°C | < 24 Hours (Prepare Fresh) | [7] |
Table 2: Impact of Structural Modifications on Endomorphin-1 Stability in Human Plasma
Note: This table compiles data from studies on modified EM-1 analogs to illustrate strategies for improving stability. Half-life can vary based on specific experimental conditions.
| Peptide Derivative | Key Modification(s) | Half-Life (t½) in minutes | Fold Increase vs. Native EM-1 | Citation |
| Native Endomorphin-1 | None (L-amino acids) | ~5 min | 1x | [2] |
| Lipoamino Acid Conjugate | N-terminal modification with 2-aminodecanoic acid | ~41 min | ~8x | [2] |
| Cyclic Analog (L-Cys) | Flanking Cysteine residues (all L-amino acids) | ~37 min | ~7.4x | [8][9] |
| Cyclic Analog (D-amino acid) | Cyclization + inclusion of D-Trp and D-Pro | > 120 min | > 24x | [8][9] |
| Glycosylated Analog | Lactose succinamic acid modification | ~152 min | ~30x | [8][9] |
Troubleshooting Guide
Experiencing rapid degradation of your Endomorphin-1 acetate? Follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Endomorphin-1 acetate degradation.
Experimental Protocols & Workflows
Protocol: In Vitro Stability Assay in Human Plasma using RP-HPLC
This protocol provides a robust method for quantifying the stability of Endomorphin-1 acetate in a biological matrix.[12][13][14]
1. Materials:
-
Endomorphin-1 Acetate
-
Human Plasma (anticoagulated, e.g., with EDTA)
-
Dimethyl Sulfoxide (DMSO, HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Thermomixer or incubating water bath (37°C)
-
Microcentrifuge tubes
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solution: Dissolve lyophilized Endomorphin-1 acetate in DMSO to a high concentration (e.g., 1 mg/mL).
-
Plasma Preparation: Thaw frozen human plasma at 37°C. Pre-warm to 37°C before starting the experiment.
-
Quenching Solution: Prepare a 1:1 (v/v) solution of ACN and Ethanol, or use 10% TFA in ACN.
3. Experimental Procedure:
-
Initiate Reaction: Spike a pre-warmed aliquot of human plasma with the peptide stock solution to achieve the final desired concentration (e.g., 10 µM). Vortex briefly to mix. This is your T=0 starting point.
-
Time Point Zero (T=0): Immediately withdraw a 50 µL sample from the plasma-peptide mixture and add it to a microcentrifuge tube containing 100 µL of the cold quenching solution. This stops the enzymatic reaction. Vortex and place on ice.
-
Incubation: Place the main plasma-peptide mixture in a thermomixer set to 37°C.
-
Subsequent Time Points: At designated intervals (e.g., T=5, 15, 30, 60, 120 minutes), repeat step 2, withdrawing a 50 µL sample and adding it to the quenching solution.
-
Sample Processing: After collecting the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.
-
Analysis: Carefully transfer the supernatant from each tube into an HPLC vial. Analyze 20-50 µL of the supernatant by RP-HPLC.
4. HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Develop a linear gradient suitable for separating the parent peptide from its degradation products (e.g., 5% to 65% B over 30 minutes).
-
Detection: UV detector at 220 nm or 280 nm.
-
Quantification: Integrate the peak area of the parent Endomorphin-1 peptide at each time point. The half-life (t½) is calculated by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay curve.
Diagram: General Workflow for Stability Testing
Caption: Workflow for an in vitro peptide stability assay.
Diagram: Factors Affecting Endomorphin-1 Stability
Caption: Key factors influencing Endomorphin-1 stability and their solutions.
References
- 1. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. novoprolabs.com [novoprolabs.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Plasma Stability of Disulfide-Bridged Cyclic Endomorphin-1 Derivatives [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. cpcscientific.com [cpcscientific.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Endomorphin-1 Acetate In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies for the in vivo delivery of Endomorphin-1 acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-1 and why is it a promising therapeutic agent?
Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that is a highly potent and selective agonist for the µ-opioid receptor (MOR).[1][2] Its high selectivity is believed to contribute to a potentially better side-effect profile compared to traditional opioid analgesics like morphine, with preclinical studies suggesting less tolerance and physical dependence.[1] This makes EM-1 a person of interest for the development of novel pain therapeutics.
Q2: What are the primary challenges associated with the in vivo delivery of Endomorphin-1 acetate?
The main obstacles to the effective in vivo delivery of Endomorphin-1 acetate are:
-
Poor Metabolic Stability: Native endomorphins are rapidly degraded by peptidases in plasma and tissues, resulting in a very short half-life of only a few minutes.[1]
-
Low Blood-Brain Barrier (BBB) Permeability: As a peptide, Endomorphin-1 is hydrophilic and has limited ability to cross the BBB to reach its target receptors in the central nervous system (CNS).[3]
-
Short Duration of Action: Due to rapid degradation and clearance, the analgesic effects of unmodified Endomorphin-1 are short-lived.[4]
Q3: What strategies can be employed to overcome these delivery challenges?
Several chemical modification strategies have been developed to enhance the stability and BBB permeability of Endomorphin-1, including:
-
Lipidation: The addition of fatty acids or other lipid moieties increases the lipophilicity of the peptide, which can improve membrane permeability.
-
Glycosylation: The attachment of sugar molecules can enhance stability and facilitate transport across the BBB.[5][6]
-
Cyclization: Creating a cyclic analog of the peptide can protect it from enzymatic degradation by restricting its conformation.
-
Use of Unnatural Amino Acids: Incorporating D-amino acids or other non-natural amino acids can increase resistance to proteases.[7]
Q4: What are the expected analgesic effects of Endomorphin-1 acetate in preclinical models?
When administered directly into the CNS (e.g., intracerebroventricularly), Endomorphin-1 acetate produces potent, dose-dependent analgesia in various pain models, including the hot-plate and tail-flick tests.[8][9] The analgesic effect is rapid in onset but of shorter duration than morphine.[4]
Q5: What are the potential side effects of Endomorphin-1 acetate administration?
As a µ-opioid receptor agonist, Endomorphin-1 acetate can potentially cause side effects similar to other opioids, such as respiratory depression, constipation, and sedation.[10][11][12] However, some studies suggest that modified endomorphin analogs may have a reduced side-effect profile, including a lower propensity for abuse and motor impairment, compared to morphine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no analgesic effect observed | 1. Degradation of the peptide: Endomorphin-1 acetate is highly susceptible to enzymatic degradation. 2. Poor BBB penetration: The peptide may not be reaching the CNS in sufficient concentrations. 3. Incorrect dosage: The administered dose may be too low. 4. Suboptimal route of administration: Peripheral administration may not be effective for the unmodified peptide. | 1. Stability: Use freshly prepared solutions. Consider co-administering with peptidase inhibitors or using a stabilized analog. 2. Permeability: For peripheral administration, use a chemically modified analog with enhanced lipophilicity or glycosylation. For initial studies, consider direct CNS administration (e.g., i.c.v.) to confirm central activity. 3. Dosing: Conduct a dose-response study to determine the optimal effective dose. 4. Administration Route: For unmodified Endomorphin-1 acetate, central administration (i.c.v. or intrathecal) is recommended to bypass the BBB.[13] |
| High variability in experimental results | 1. Inconsistent administration technique: Variations in injection volume, speed, or location can affect outcomes. 2. Animal-to-animal variability: Biological differences between animals can lead to varied responses. 3. Formulation instability: The peptide may be precipitating or degrading in the vehicle. | 1. Standardize Protocol: Ensure all personnel are thoroughly trained on the administration protocol. Use a consistent injection site and technique for all animals. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 3. Formulation Check: Prepare fresh formulations before each experiment. Visually inspect for any precipitation. Consider solubility aids if necessary. |
| Adverse events observed in animals (e.g., sedation, respiratory distress) | 1. Dose is too high: The administered dose may be in the toxic range. 2. Vehicle toxicity: The vehicle used to dissolve the peptide may be causing adverse effects. | 1. Dose Adjustment: Reduce the administered dose. Conduct a dose-escalation study to determine the maximum tolerated dose. 2. Vehicle Control: Always include a vehicle-only control group to differentiate between peptide- and vehicle-induced effects. |
| Precipitation of the peptide in the formulation | 1. Poor solubility: Endomorphin-1 acetate may have limited solubility in aqueous solutions. 2. Incorrect pH or buffer: The pH of the vehicle may not be optimal for solubility. | 1. Use of Solubilizing Agents: Consider using a small percentage of a co-solvent like DMSO, or formulating with cyclodextrins.[14] 2. pH Adjustment: Determine the optimal pH for solubility and buffer the vehicle accordingly. Prepare fresh solutions and use immediately. |
Data Summary
In Vivo Efficacy of Endomorphin-1 Analogs
| Compound | Modification | Animal Model | Administration Route | ED₅₀ | Reference |
| C10-Dmt-Endo-1 | 10-carbon lipoamino acid & Dmt substitution | Rat (CCI model) | Intravenous (i.v.) | 0.99 ± 0.89 µmol/kg | [15] |
| C8-Endo-1 | 8-carbon lipoamino acid | Rat (CCI model) | Intravenous (i.v.) | 6.58 ± 1.22 µmol/kg | [15] |
| Lac-Endo-1 | Lactose succinamic acid | Rat (CCI model) | Oral | 19.6 ± 1.2 µmol/kg | [15] |
| Morphine | - | Rat (CCI model) | Oral | 20.7 ± 3.6 µmol/kg | [15] |
CCI: Chronic Constriction Injury; Dmt: 2',6'-dimethyl-L-tyrosine
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection in Mice
Materials:
-
Sterile Endomorphin-1 acetate solution in a suitable vehicle (e.g., saline, PBS with solubility enhancers if needed)
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) wipes
-
Sterile gauze
Procedure:
-
Preparation: Warm the peptide solution to room temperature. Draw the required volume into the syringe and remove any air bubbles.
-
Animal Restraint: Place the mouse in a restrainer.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Sterilization: Clean the tail with a 70% ethanol wipe.
-
Injection: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle. Slowly inject the solution. If resistance is felt or a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.[16]
Protocol 2: Hot-Plate Test for Analgesia in Mice
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
-
Timer
-
Transparent cylinder to confine the mouse on the hot plate
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each mouse individually on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer Endomorphin-1 acetate or vehicle according to the study design.
-
Post-Treatment Measurement: At predetermined time points after administration, place the mouse back on the hot plate and measure the response latency as in the baseline measurement.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[2][8][9]
Visualizations
Caption: Endomorphin-1 signaling cascade upon binding to the µ-opioid receptor.
Caption: Workflow for assessing the analgesic effects of Endomorphin-1 acetate.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse effects of opioid analgesics from the central nervous system | Wojtasik-Bakalarz | Palliative Medicine in Practice [journals.viamedica.pl]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. researchgate.net [researchgate.net]
- 13. PLATFORM TECHNOLOGY - An Alternative Solution for Peptide Drug Formulation [drug-dev.com]
- 14. benchchem.com [benchchem.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Endomorphin-1 Acetate Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Endomorphin-1 acetate (B1210297) for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-1 and what is its primary mechanism of action?
Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) that acts as a high-affinity, highly selective agonist for the μ-opioid receptor (MOR).[1][2][3] Its binding to the MOR, a G protein-coupled receptor (GPCR), initiates an inhibitory effect on neuronal activity.[4] This is primarily achieved by closing calcium ion channels and opening potassium ion channels, which prevents neuronal depolarization and inhibits the generation of action potentials.[4] Additionally, this activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) formation.[1][2] Due to these actions, EM-1 plays a significant role in pain relief (antinociception) and is a key target for neurological research.[1][5]
Q2: How should I prepare and store Endomorphin-1 acetate solutions?
Proper preparation and storage are critical due to the peptide's limited stability.
-
Solubility: Endomorphin-1 acetate is a crystalline solid. For a stock solution, it can be dissolved in organic solvents like DMSO.[1][6] For in vivo experiments, a common vehicle involves a multi-solvent system. A recommended protocol is to add solvents one by one, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs, gentle heating or sonication can aid dissolution.[1]
-
Stability: Endomorphin-1 has a short half-life in biological media like plasma.[7] Therefore, it is strongly recommended to prepare working solutions freshly on the day of the experiment.[1] Aqueous solutions should not be stored for more than one day.[6] For long-term storage, the solid peptide should be kept at -20°C.[6]
Q3: What is a good starting dose for my behavioral study?
The optimal dose depends heavily on the animal model, administration route, and the specific behavioral endpoint being measured. Intracerebroventricular (i.c.v.) injection is common for targeting central nervous system effects.[8][9] Below is a table summarizing dosages reported in the literature to guide your initial dose-response studies.
| Animal Model | Administration Route | Behavioral Assay | Effective Dose Range | Observed Effect |
| ICR Mice | Intracerebroventricular (i.c.v.) | Tail-flick (Antinociception) | ED₅₀: 6.16 nM[1][2] | Dose-dependent inhibition of tail-flick response.[1][2] |
| Wistar Rats | Intracerebroventricular (i.c.v.) | Male Copulatory Behavior | 1, 10, 50, 100 µM[10][11][12] | Increased ejaculation latency and inter-intromission interval.[10][11][12] |
| Rats | Local (Globus Pallidus) | Orofacial Dyskinesia | 0.18, 1.8, 18 pmol[13] | Dose-dependent induction of orofacial dyskinesia.[13] |
| Rats | Intravenous (i.v.) | Myocardial Ischemia/Reperfusion | 50 µg/kg[1][2] | Alleviated injury by inhibiting the inflammatory response.[1][2] |
Q4: What is the most appropriate administration route for assessing central behavioral effects?
For investigating behaviors mediated by the central nervous system (CNS), direct administration into the brain is often necessary to bypass the blood-brain barrier.[8][9]
-
Intracerebroventricular (ICV) Injection: This is a widely used and effective method for delivering Endomorphin-1 directly into the cerebrospinal fluid (CSF) within the brain's ventricles, allowing for widespread distribution within the CNS.[8][9]
-
Intrathecal (i.t.) Administration: For behaviors involving spinal cord pathways (e.g., certain pain reflexes), direct injection into the intrathecal space of the spinal cord is preferred.
-
Site-Specific Microinjection: To investigate the role of specific brain regions (e.g., medial preoptic area, globus pallidus), direct microinjection into that nucleus is the most precise method.[11][13]
Troubleshooting Guide
Issue: I am not observing the expected behavioral effect after administration.
-
Possible Cause 1: Suboptimal Dosage. The dose may be too low to elicit a response.
-
Solution: Conduct a full dose-response study. Use the doses reported in the literature (see table above) as a starting point and test doses above and below this range.
-
-
Possible Cause 2: Peptide Degradation. Endomorphin-1 is susceptible to degradation.[7]
-
Solution: Always prepare the final working solution fresh on the day of the experiment.[1] Ensure the stock peptide is stored correctly at -20°C.
-
-
Possible Cause 3: Incorrect Administration. For i.c.v. studies, incorrect cannula placement will prevent the peptide from reaching the target site.
-
Solution: After the study is complete, verify cannula placement via histology (e.g., injecting dye and sectioning the brain). Double-check your stereotaxic coordinates for the target species and strain.[14]
-
Issue: The behavioral effect of Endomorphin-1 diminishes with repeated administrations.
-
Possible Cause: Receptor Desensitization and Down-regulation. Like many GPCRs, the μ-opioid receptor can become desensitized or internalized after prolonged or repeated exposure to an agonist.[15] Studies show that it can take 8-11 hours of pre-treatment for significant desensitization to occur in vitro.[15]
-
Solution: If your experimental design involves repeated dosing, be aware of this phenomenon. Space administrations as far apart as the study design allows to permit receptor re-sensitization. A washout period between treatments is crucial.
-
Issue: I am observing high variability in the behavioral responses between animals.
-
Possible Cause 1: Inconsistent Injection Technique. Manual injections can lead to variability in the volume delivered and the rate of infusion, which can impact the behavioral outcome.
-
Solution: Use a microinfusion pump to deliver a precise volume at a constant, slow rate. This minimizes variability and reduces potential tissue damage.[14]
-
-
Possible Cause 2: Animal Stress. Stress from handling and the injection procedure can influence baseline behavior and the animal's response to the peptide.
-
Solution: Ensure all animals are thoroughly habituated to the handling, injection procedure (using sham injections with vehicle), and the behavioral testing apparatus before the experiment begins.
-
Experimental Protocols
Protocol: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
This protocol provides a general methodology for ICV administration. All procedures must be approved by the institution's animal care and use committee.
1. Materials and Preparation:
-
Stereotaxic frame
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (sterilized)[14]
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Microinjection pump and syringe
-
Endomorphin-1 Acetate and vehicle
2. Surgical Procedure (Cannula Implantation):
-
Anesthetize the animal (e.g., mouse or rat) and place it in the stereotaxic frame.
-
Apply eye lubricant and maintain body temperature.
-
Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.[14]
-
Identify and clear the bregma and lambda landmarks.[14]
-
Use appropriate stereotaxic coordinates to target a lateral ventricle. (For mice, typical coordinates from bregma are: A/P: -0.2 mm; M/L: ±1.0 mm; D/V: -2.5 mm). These must be optimized for your specific animal strain and age.
-
Drill a small hole through the skull at the target coordinates.[14]
-
Slowly lower the guide cannula to the target depth.
-
Anchor the cannula to the skull using dental cement and small bone screws.
-
Insert a dummy cannula to keep the guide patent. Close the incision with sutures or clips.[14]
3. Post-Operative Care and Recovery:
-
Administer post-operative analgesics as recommended by your veterinarian.
-
House animals individually and monitor their recovery closely for at least 7 days before starting experiments.
4. ICV Injection Procedure:
-
Gently restrain the conscious animal. Remove the dummy cannula.
-
Connect the internal injector cannula (which should extend slightly beyond the guide cannula) to the microinjection syringe via tubing.
-
Insert the injector cannula into the guide cannula.
-
Infuse the Endomorphin-1 solution (e.g., 1-5 µL total volume) at a slow, controlled rate (e.g., 0.5-1 µL/min) using the infusion pump.[14]
-
Leave the injector in place for an additional 60-90 seconds to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Proceed with the behavioral assay at the predetermined time point.
5. Histological Verification:
-
Euthanize the animal and perfuse with saline followed by formalin.
-
Extract the brain, section it, and visually confirm that the dye is localized within the ventricular system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. Endomorphin - Wikipedia [en.wikipedia.org]
- 5. Endomorphin 1 acetate | CymitQuimica [cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized intracerebroventricular injection of CD4+ T cells into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endomorphin-1, effects on male sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Endomorphin-1 induced desensitization and down-regulation of the recombinant μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Endomorphin 1 acetate in experiments
Welcome to the technical support center for Endomorphin-1 acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Endomorphin-1 acetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for Endomorphin-1 acetate powder?
For long-term stability, lyophilized Endomorphin-1 acetate should be stored at -20°C or -80°C in a desiccated environment.[1][2] When stored properly, the lyophilized powder is stable for up to two years at -80°C and one year at -20°C.[3]
Q2: How should I prepare and store Endomorphin-1 acetate stock solutions?
To prepare a stock solution, reconstitute the lyophilized peptide in a high-purity, sterile solvent such as DMSO or a slightly acidic buffer (pH 4-6).[1][3] For in vitro experiments, DMSO is a common solvent.[3][4] After reconstitution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3][4] Always protect solutions from light by using amber vials or covering the container with foil.[1][5]
Q3: What are the primary causes of Endomorphin-1 acetate degradation in experiments?
Endomorphin-1 acetate, like other peptides, is susceptible to several degradation pathways:
-
Enzymatic Degradation: This is a major concern in biological samples. Endomorphins are rapidly broken down by peptidases, such as aminopeptidases and dipeptidyl peptidase IV (DPP IV).[6][7]
-
Hydrolysis: The peptide bonds in Endomorphin-1 can be cleaved by water, a process accelerated by extreme pH (especially pH > 8) and higher temperatures.[5]
-
Oxidation: Amino acid residues like Tryptophan in the Endomorphin-1 sequence (Tyr-Pro-Trp-Phe-NH2) are susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[5][8]
-
Physical Instability: This includes adsorption to surfaces, aggregation, and precipitation, which can reduce the effective concentration and activity of the peptide.[9]
Q4: Can I use protease inhibitors to prevent the degradation of Endomorphin-1 acetate?
Yes, the use of a protease inhibitor cocktail is highly recommended when working with biological samples such as plasma, serum, or tissue homogenates to prevent enzymatic degradation.[6] The specific inhibitors should be chosen based on the types of proteases present in your experimental system.
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of both lyophilized powder and stock solutions.[1] |
| Repeated Freeze-Thaw Cycles | Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2][4] |
| Incorrect pH of Solution | Maintain a slightly acidic pH (4-6) for your peptide solutions, as this has been shown to minimize hydrolysis for many peptides.[1] Avoid prolonged exposure to pH > 8.[9] |
| Oxidation | For peptides susceptible to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.[1][5] Use freshly prepared buffers and minimize exposure to air. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of peptide due to surface adsorption. |
Issue 2: Peptide Precipitation or Aggregation
| Potential Cause | Troubleshooting Step |
| High Peptide Concentration | Try diluting the peptide solution to a lower concentration. |
| Inappropriate Solvent | If the peptide is not fully solubilized, consider using a small amount of an organic solvent like DMSO to aid in dissolution before diluting with an aqueous buffer.[1][3] |
| pH is Near the Isoelectric Point (pI) | Adjust the pH of the solution to be at least one to two units away from the peptide's pI. |
| Temperature Fluctuations | Ensure consistent storage at the recommended temperature and avoid temperature fluctuations.[2] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Endomorphin-1 Acetate
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | 2 years | Keep in a desiccated environment.[3] |
| -20°C | 1 year | Keep in a desiccated environment.[3] | |
| In Solution (e.g., DMSO) | -80°C | 6 months | Aliquot into single-use volumes. Protect from light.[3][4] |
| -20°C | 1 month | Aliquot into single-use volumes. Protect from light.[3][4] |
Table 2: Factors Influencing Endomorphin-1 Acetate Stability in Solution
| Factor | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (4-6).[1] | Minimizes hydrolysis. Avoid pH > 8.[9] |
| Temperature | Store solutions frozen and chill on ice when in use. | Reduces the rate of chemical and enzymatic degradation. |
| Solvent | Use high-purity, sterile solvents (e.g., DMSO, sterile buffer).[1] | Prevents contamination and unwanted reactions. |
| Additives | Use protease inhibitors in biological samples.[6] | Prevents enzymatic degradation by peptidases. |
| Atmosphere | For long-term storage of solutions, consider purging with an inert gas (argon or nitrogen).[1][5] | Minimizes oxidation. |
| Light Exposure | Store in amber vials or protect from light.[1][5] | Prevents photodegradation of light-sensitive amino acids. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Endomorphin-1 Acetate
-
Bring the vial of lyophilized Endomorphin-1 acetate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of a high-purity solvent (e.g., DMSO for a concentrated stock, or a sterile, slightly acidic buffer for immediate use) to the vial to achieve the desired concentration.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[3]
-
If the stock solution will not be used immediately, aliquot it into single-use, low-protein-binding tubes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3]
Protocol 2: General Workflow for an In Vitro Cell-Based Assay
Caption: Workflow for a typical in vitro experiment.
Visualizations
Signaling Pathway of Endomorphin-1
Endomorphin-1 is a selective agonist for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to analgesic effects.
Caption: Endomorphin-1 signaling pathway.
Troubleshooting Logic for Peptide Degradation
This diagram outlines a logical approach to troubleshooting experiments where Endomorphin-1 degradation is suspected.
Caption: Troubleshooting flowchart for degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
solubility issues with Endomorphin 1 acetate and how to resolve them
Welcome to the technical support center for Endomorphin-1 acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of Endomorphin-1 acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research endeavors.
Solubility Data
The solubility of Endomorphin-1 acetate can vary depending on the solvent and the specific salt form of the peptide. The following table summarizes reported solubility data for Endomorphin-1. It is important to note that the acetate salt form may have slightly different solubility characteristics.
| Solvent | Reported Solubility | Source |
| Water | Soluble up to 0.60 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.08 mg/mL (3.10 mM) | [2] |
Note: The provided values are a guide. It is always recommended to perform a small-scale solubility test with your specific batch of Endomorphin-1 acetate before preparing a bulk solution.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
This protocol is suitable for preparing Endomorphin-1 acetate for in vitro experiments where an aqueous-based solution is required.
-
Weighing: Carefully weigh the desired amount of lyophilized Endomorphin-1 acetate powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile, distilled water to the tube to create a concentrated initial solution. Based on literature, aiming for a concentration of up to 0.60 mg/mL is a reasonable starting point.[1]
-
Vortexing: Gently vortex the tube to aid in dissolution.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the tube in a water bath for short intervals (1-2 minutes). Avoid excessive heating.
-
Dilution: Once the peptide is dissolved, dilute the stock solution to the desired final concentration using your experimental buffer (e.g., PBS, HBSS).
-
Sterilization: If required for your application, filter-sterilize the final solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the solution into sterile tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Vehicle for In Vivo Administration
For in vivo studies, a vehicle containing co-solvents is often necessary to achieve higher concentrations and ensure biocompatibility. The following is a common vehicle formulation.
-
Prepare Stock in DMSO: Dissolve Endomorphin-1 acetate in 100% DMSO to create a high-concentration stock solution (e.g., 20.8 mg/mL).[2]
-
Vehicle Preparation (Example):
-
In a sterile tube, combine the following in order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl in sterile water)[2]
-
-
-
Final Formulation: Add the appropriate volume of the Endomorphin-1 acetate DMSO stock to the prepared vehicle to achieve the final desired concentration. Ensure the final DMSO concentration is well-tolerated in your animal model.
-
Clarity Check: The final solution should be clear. If precipitation occurs, gentle warming (to 37°C) and vortexing may help.[2]
-
Administration: Use the freshly prepared solution for your in vivo experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of Endomorphin-1 acetate.
Q1: My Endomorphin-1 acetate is not dissolving in water, even at low concentrations. What should I do?
A1:
-
Check the peptide's properties: Endomorphin-1 is a tetrapeptide with the sequence Tyr-Pro-Trp-Phe-NH2.[3] Peptides with hydrophobic residues can be challenging to dissolve in aqueous solutions.
-
Gentle warming: Try warming the solution to 37°C for a short period.
-
Sonication: Use a bath sonicator for a few minutes to break up any aggregates.
-
Adjust pH: The solubility of peptides can be pH-dependent. A slight acidification of the solution with a volatile acid like acetic acid might improve solubility. However, be mindful of how pH changes might affect your experiment.
-
Use a co-solvent: If water alone is insufficient, consider starting with a small amount of an organic solvent like DMSO and then diluting with your aqueous buffer.
Q2: I see precipitation in my solution after adding it to my cell culture media. How can I prevent this?
A2:
-
High concentration stock: Prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Serial dilution: Add the stock solution to your media in a stepwise manner, vortexing or mixing gently between additions. This can prevent localized high concentrations that lead to precipitation.
-
Final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low and non-toxic to your cells (typically <0.5%).
Q3: Can I store my prepared Endomorphin-1 acetate solution? If so, how?
A3:
-
Aqueous solutions: It is best to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can degrade the peptide.
-
DMSO solutions: Stock solutions in DMSO are generally more stable. They can be stored at -20°C or -80°C for several months. Ensure the solution is tightly sealed to prevent moisture absorption by the DMSO.
Q4: What is the recommended method for performing a solubility test?
A4:
-
Start small: Use a very small, weighed amount of your peptide.
-
Stepwise solvent addition: Begin by adding a small, measured volume of your primary solvent (e.g., water).
-
Observe and assist dissolution: Vortex and, if necessary, gently warm or sonicate.
-
Incremental addition: If the peptide does not dissolve, add small, incremental volumes of the solvent until it does, keeping track of the total volume added. This will give you an approximate solubility limit.
-
Test co-solvents: If the peptide is insoluble in your primary solvent, repeat the process with a different solvent or a mixture of solvents.
Visualizations
Experimental Workflow for Solubility Assessment
The following diagram outlines a logical workflow for determining the optimal solvent and preparing a solution of Endomorphin-1 acetate.
A workflow for assessing the solubility of Endomorphin-1 acetate.
Endomorphin-1 Signaling Pathway
Endomorphin-1 is a high-affinity, selective agonist for the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[3] The activation of this receptor initiates a signaling cascade with several downstream effects.
The primary signaling pathway initiated by Endomorphin-1 binding to the µ-opioid receptor.
Upon binding, the µ-opioid receptor activates inhibitory G-proteins (Gi/Go).[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] The activated G-proteins also modulate ion channel activity, typically causing the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization and reduced neuronal excitability).[4] Furthermore, downstream signaling can involve the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, contributing to the diverse cellular responses elicited by Endomorphin-1.[5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 4. Endomorphin - Wikipedia [en.wikipedia.org]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
minimizing off-target effects of Endomorphin 1 acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Endomorphin-1 (EM-1) acetate (B1210297), focusing on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-1 and why is its acetate salt used?
Endomorphin-1 (EM-1) is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) with exceptionally high affinity and selectivity for the µ-opioid receptor (MOR).[1][2] It is considered a potential endogenous ligand for this receptor and demonstrates potent analgesic (antinociceptive) properties.[2][3][4] The acetate salt is a common formulation for peptide-based agents to improve their stability and solubility in aqueous solutions for experimental use.
Q2: What are the primary on-target and off-target effects of Endomorphin-1 acetate?
-
On-Target Effect: The primary on-target effect, mediated by the µ-opioid receptor, is potent analgesia.[3][5] EM-1 has shown efficacy in various animal models of acute and neuropathic pain.[5][6][7]
-
Off-Target/Side Effects: As a potent MOR agonist, Endomorphin-1 can cause side effects similar to those of other opioids, such as morphine. These include respiratory depression, constipation, tolerance, and physical dependence.[6][7][8] Some studies in animals have also noted other effects like orofacial dyskinesia and cardiovascular changes.[9][10]
Q3: How does the selectivity of Endomorphin-1 for the µ-opioid receptor compare to other opioids?
Endomorphin-1 exhibits remarkable selectivity for the µ-opioid receptor, with a preference that is 4,000-fold and 15,000-fold higher than for the δ (delta) and κ (kappa) opioid receptors, respectively.[1] This high selectivity is a key feature that distinguishes it from other endogenous opioids like enkephalins and endorphins, which have broader receptor affinities.[9]
Q4: Why does native Endomorphin-1 have limited clinical applicability?
Despite its potent analgesic effects and high selectivity, native Endomorphin-1 is not well-suited for clinical use primarily due to two factors:
-
Poor Metabolic Stability: Like many peptides, it is susceptible to rapid enzymatic degradation in the body.[7][11][12]
-
Low Membrane Permeability: It has a limited ability to cross biological membranes, including the gastrointestinal mucosa and the blood-brain barrier (BBB).[7][11][12]
These limitations necessitate modifications to develop clinically viable therapeutic agents.[7]
Troubleshooting Guide
Issue 1: Observed analgesic effect is weak or shorter-lasting than expected.
-
Possible Cause 1: Enzymatic Degradation. Endomorphin-1 is rapidly broken down by peptidases.
-
Solution: Consider co-administration with peptidase inhibitors. However, this approach has had limited success as it often requires central administration of both the peptide and the inhibitor.[6] A more robust strategy is to use chemically modified analogs of Endomorphin-1 that are designed to be resistant to enzymatic degradation.[7][13]
-
-
Possible Cause 2: Poor Bioavailability/BBB Penetration. If administered peripherally (e.g., intravenously or subcutaneously), EM-1 may not be reaching the central nervous system in sufficient concentrations.[13]
-
Solution: For proof-of-concept studies, intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration can be used to bypass the BBB.[3][5] For developing systemically active drugs, consider using lipidated or glycosylated analogs of EM-1, which are designed to improve BBB transport.[6][11][14][15]
-
Issue 2: Significant off-target effects (e.g., respiratory depression, constipation) are observed at analgesic doses.
-
Possible Cause: Narrow Therapeutic Window. The effective dose for analgesia may be close to the dose that causes significant side effects.
-
Solution 1: Dose Reduction. A "start low and go slow" approach is recommended. If side effects occur, reducing the dose by 25-50% may help ameliorate them while potentially maintaining sufficient analgesia.[16]
-
Solution 2: Utilize Modified Analogs. Extensive research has focused on creating EM-1 analogs with an improved side-effect profile.[7] Strategies include:
-
Lipidation: Adding fatty acid chains (lipoamino acids) can improve the therapeutic window, reducing respiratory depression and constipation at analgesic doses.[8]
-
Glycosylation: Conjugating sugar moieties can alter the pharmacodynamic properties and potentially lead to analogs with reduced side effects.[14][15]
-
Structural Modifications: Creating cyclic analogs or substituting amino acids (e.g., with D-amino acids or oligoarginine) has been shown to produce potent analgesia with fewer gastrointestinal side effects.[13][14]
-
-
Solution 3: Co-administration with an Opioid Antagonist. In cases of severe respiratory depression, an opioid receptor antagonist like naloxone (B1662785) can be used to reverse the effects.[17][18][19] This is primarily a rescue strategy.
-
Issue 3: Development of tolerance with repeated administration.
-
Possible Cause: Receptor Desensitization and Down-regulation. Prolonged exposure to µ-opioid receptor agonists can lead to a decrease in receptor signaling and density, a common mechanism for opioid tolerance.[20]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for Endomorphin-1 and its analogs based on preclinical studies.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | Ki (pM) | Source(s) |
|---|---|---|---|---|
| Endomorphin-1 | µ-opioid | 1.11 | [3][21][22] | |
| Endomorphin-1 | µ-opioid | 0.36 | 360 | [1] |
| Endomorphin-1 | κ₃-binding sites | 20 - 30 | [3][21][22] |
| Endomorphin-2 | µ-opioid | 0.69 | |[1] |
Table 2: In Vivo Analgesic Efficacy
| Compound | Animal Model | Test | Administration | ED₅₀ / Effective Dose | Source(s) |
|---|---|---|---|---|---|
| Endomorphin-1 | Mouse | Tail-flick | i.c.v. | 6.16 nM (ED₅₀) | [3][21] |
| Endomorphin-1 | Mouse | Hot-plate | i.c.v. | 1.94 nM (AD₅₀) | [23] |
| C10-Dmt-Endo-1 | Rat (CCI) | Neuropathic Pain | s.c. | 0.99 ± 0.89 µmol/kg (ED₅₀) | [12] |
| C8-Endo-1 | Rat (CCI) | Neuropathic Pain | s.c. | 6.58 ± 1.22 µmol/kg (ED₅₀) |[12] |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate the efficacy and side-effect profile of Endomorphin-1 acetate and its analogs.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).
-
Competitive Binding: Incubate the membrane preparation with a known radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (e.g., Endomorphin-1).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro cAMP Accumulation Assay
Objective: To assess the functional agonist or antagonist activity of a compound at the µ-opioid receptor, which is a Gᵢ-coupled receptor.
Methodology:
-
Cell Culture: Use cells expressing the µ-opioid receptor (e.g., CHO-µ cells).
-
Stimulation: Pre-treat cells with the test compound for a specified duration. Then, stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[3]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Generate dose-response curves by plotting cAMP levels against the log concentration of the test compound. Agonists will inhibit forskolin-stimulated cAMP accumulation.[9] Calculate the IC₅₀ or pIC₅₀ value to determine potency.[3]
Protocol 3: In Vivo Analgesia Assessment (Tail-Flick Test)
Objective: To measure the antinociceptive effect of a compound against acute thermal pain.
Methodology:
-
Acclimatization: Acclimatize the animal (typically a mouse or rat) to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the animal's tail and recording the time until the tail is withdrawn. A cut-off time is used to prevent tissue damage.
-
Compound Administration: Administer Endomorphin-1 acetate or an analog via the desired route (e.g., i.c.v., i.v., s.c.).
-
Post-treatment Measurement: At various time points after administration, re-measure the tail-flick latency.
-
Data Analysis: Convert the data to a percentage of the maximum possible effect (%MPE). Generate dose-response and time-course curves to determine the ED₅₀ and duration of action.
Protocol 4: Assessment of Respiratory Depression
Objective: To quantify the impact of a compound on respiratory function.
Methodology:
-
Animal Preparation: Place the animal (e.g., rat or mouse) in a whole-body plethysmography chamber that allows for the measurement of respiratory parameters in a conscious, unrestrained state.
-
Baseline Recording: Record baseline respiratory rate, tidal volume, and minute ventilation.
-
Compound Administration: Administer the test compound at various doses.
-
Post-treatment Recording: Continuously monitor and record respiratory parameters for a set period after administration.
-
Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression. This allows for a comparison between the analgesic dose and the dose that causes significant respiratory effects.[8]
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-formyl-ctp.com [5-formyl-ctp.com]
- 5. Analgesic effect of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain [frontiersin.org]
- 9. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endomorphin - Wikipedia [en.wikipedia.org]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Novel endomorphin-1 analogs with C-terminal oligoarginine-conjugation display systemic antinociceptive activity with less gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apsf.org [apsf.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 20. Endomorphin-1 induced desensitization and down-regulation of the recombinant μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. adooq.com [adooq.com]
- 23. apexbt.com [apexbt.com]
Troubleshooting Inconsistent Results in Endomorphin-1 Acetate Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals working with Endomorphin-1 acetate (B1210297), achieving consistent and reproducible experimental results is paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My Endomorphin-1 acetate solution appears to be losing activity over time. What is the proper storage and handling procedure?
A1: Endomorphin-1 acetate, like many peptides, is susceptible to degradation. Proper storage is critical to maintaining its bioactivity.
-
Lyophilized Powder: Store at -20°C and keep desiccated. In its lyophilized form, Endomorphin-1 acetate is stable for up to 36 months.[1]
-
In Solution: Once dissolved, it is recommended to store solutions at -20°C and use them within one month to prevent loss of potency.[1] For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q2: I am having difficulty dissolving Endomorphin-1 acetate in my aqueous buffer. What is the recommended solvent?
A2: Endomorphin-1 acetate is soluble in organic solvents like DMSO.[2] For biological experiments, a common practice is to prepare a concentrated stock solution in DMSO and then make further dilutions into your aqueous buffer or isotonic saline immediately before use.[2] When preparing the stock solution in DMSO, using newly opened, hygroscopic DMSO and ultrasonic treatment may be necessary to achieve complete dissolution.[2] Ensure the final concentration of the organic solvent in your experiment is minimal, as it can have physiological effects.
Q3: My in vivo experiments with Endomorphin-1 acetate are showing highly variable results. What could be the cause?
A3: The primary challenge with in vivo Endomorphin-1 acetate experiments is its poor metabolic stability.[3][4]
-
Enzymatic Degradation: Endomorphin-1 is rapidly broken down by various proteases in the blood and tissues, including aminopeptidases, dipeptidyl peptidase IV, and carboxypeptidases.[5][6] This leads to a short biological half-life and inconsistent effects.
-
Troubleshooting Strategies:
-
Co-administration with Peptidase Inhibitors: The use of a cocktail of peptidase inhibitors can help to protect Endomorphin-1 from degradation and prolong its activity.
-
Route of Administration: The route of administration can significantly impact bioavailability. Intracerebroventricular (i.c.v.) injections bypass the blood-brain barrier and can yield more consistent central nervous system effects.[2]
-
Use of Analogs: Consider using chemically modified, more stable analogs of Endomorphin-1 if consistent in vivo activity is the primary goal.[3]
-
Q4: I am performing a cAMP inhibition assay and observing a low signal window or no inhibition with Endomorphin-1 acetate. What should I check?
A4: A low signal in a cAMP assay can stem from several factors.
-
Cell Health and Receptor Expression: Ensure your cells (e.g., CHO or HEK293 cells expressing the µ-opioid receptor) are healthy and have a good level of receptor expression.
-
Forskolin (B1673556) Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If it is too high, it may be difficult to detect inhibition by Endomorphin-1. Perform a forskolin dose-response curve to determine the optimal concentration (typically in the low micromolar range).
-
Phosphodiesterase (PDE) Activity: PDEs in the cell will degrade cAMP, reducing your signal. Including a PDE inhibitor, such as IBMX, in your assay buffer is highly recommended to prevent this.
-
Peptide Degradation: Ensure your Endomorphin-1 acetate solution is fresh and has been handled correctly to prevent degradation.
Q5: In my receptor binding assay, I am seeing high non-specific binding. How can I reduce this?
A5: High non-specific binding can obscure the specific binding of Endomorphin-1 to the µ-opioid receptor.
-
Optimize Radioligand Concentration: Use a concentration of the radiolabeled ligand at or below its dissociation constant (Kd) to minimize binding to non-specific sites.
-
Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold buffer to more effectively remove unbound and non-specifically bound radioligand.
-
Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1%) to your binding buffer can help block non-specific binding sites on your assay plates or filters.
-
Pre-treat Filters: If using glass fiber filters, pre-soaking them in a solution like 0.33% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.
Quantitative Data Summary
The following tables summarize key quantitative data for Endomorphin-1 from various experimental systems to serve as a reference for your own experiments.
Table 1: Receptor Binding and Functional Potency of Endomorphin-1
| Parameter | Cell Line/Tissue | Value | Reference |
| Ki (µ-opioid receptor) | Mouse Brain Homogenate | 1.11 nM | [2] |
| pIC50 (cAMP inhibition) | CHOµ cells | 8.03 | [2][7] |
| pIC50 (cAMP inhibition) | SH-SY5Y cells | 7.72 | [7] |
| IC50 (Ca2+ channel inhibition) | NG108-15 cells | 7.7 nM | [2] |
| EC50 (Antinociception, i.c.v.) | ICR mice | 6.16 nM | [2] |
| EC50 (Inhibition of neuronal firing) | Rat Rostral Ventrolateral Medulla Neurons | 3.17 nM | [6] |
Table 2: In Vitro Stability of Endomorphin-1
| System | Half-life (t½) | Reference |
| Caco-2 cell homogenate | ~5 minutes | [8] |
| Human Plasma | ~4 minutes | [8] |
Experimental Protocols
1. cAMP Inhibition Assay in µ-Opioid Receptor-Expressing Cells
This protocol is adapted from studies using CHO or HEK293 cells stably expressing the human µ-opioid receptor (MOR).
-
Cell Culture: Culture MOR-expressing cells in appropriate media supplemented with a selection agent (e.g., G418).
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Assay Buffer: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Stimulation:
-
Wash the cells once with the assay buffer.
-
Add Endomorphin-1 acetate at various concentrations to the wells.
-
Immediately add a pre-determined optimal concentration of forskolin (e.g., 1 µM) to all wells except the basal control.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Endomorphin-1 acetate concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
2. Radioligand Binding Assay for the µ-Opioid Receptor
This is a general protocol for a competitive binding assay using cell membranes expressing the µ-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the µ-opioid receptor or from brain tissue.
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at a concentration near its Kd.
-
Varying concentrations of unlabeled Endomorphin-1 acetate.
-
Cell membranes (typically 20-50 µg of protein per well).
-
-
Non-specific Binding: To determine non-specific binding, include wells with a high concentration of an unlabeled µ-opioid ligand (e.g., 10 µM Naloxone).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.33% PEI. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Endomorphin-1 acetate by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no competitor) against the log of the Endomorphin-1 acetate concentration and fit the data to determine the Ki value.
Visualizations
Signaling Pathway of Endomorphin-1
Caption: Endomorphin-1 signaling cascade via the µ-opioid receptor.
Troubleshooting Workflow for Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. Mu-opioid receptors are located postsynaptically and endomorphin-1 inhibits voltage-gated calcium currents in premotor cardiac parasympathetic neurons in the rat nucleus ambiguus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphins inhibit high-threshold Ca2+ channel currents in rodent NG108-15 cells overexpressing μ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
best practices for storing and handling Endomorphin 1 acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Endomorphin 1 acetate (B1210297). Find answers to frequently asked questions and troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Endomorphin 1 acetate upon arrival?
A: Upon arrival, lyophilized this compound should be stored at -20°C under desiccated conditions.[1][2] Some suppliers may recommend storage at -80°C for longer-term stability.[3] It is also advised to protect the product from light.[4]
Q2: What is the stability of lyophilized this compound?
A: In its lyophilized form, this compound is stable for up to 36 months when stored at -20°C.[1] Another source suggests stability for 6 months at -80°C.[3]
Q3: How should I store this compound after reconstitution?
A: Once reconstituted, this compound solutions should be stored at -20°C.[1][4] It is recommended to use the solution within one month to avoid loss of potency.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q4: What solvents should I use to reconstitute this compound?
A: For solutions up to 1 mg/mL, distilled water can be used.[4] For higher concentrations, acetonitrile (B52724) or DMSO are recommended.[3][4] One supplier notes that with DMSO, sonication may be necessary to achieve full dissolution, and it is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3]
Q5: Is this compound stable in solution?
A: Like many peptides, Endomorphin 1 is susceptible to enzymatic degradation.[6][7] Its stability in solution is limited. For in vivo experiments, it is recommended to prepare fresh solutions daily.[3] When stored at -20°C, the solution should be used within a month.[1]
Storage and Stability Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated, protect from light.[1][4] |
| Lyophilized Powder | -80°C | Up to 6 months | Sealed storage, away from moisture and light, under nitrogen.[3] |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
Problem: The lyophilized powder appears clumpy or discolored.
-
Possible Cause: Moisture contamination. This compound is hygroscopic.[4]
-
Solution: While the product may still be usable, its purity and stability could be compromised. It is recommended to contact the supplier for a replacement. To prevent this, always store the lyophilized powder in a desiccator.
Problem: The reconstituted solution is cloudy or contains precipitates.
-
Possible Cause 1: Incomplete dissolution.
-
Solution 1: If using DMSO, gentle warming and/or sonication can help to dissolve the peptide.[3]
-
Possible Cause 2: The solubility limit in the chosen solvent has been exceeded.
-
Solution 2: Try to dissolve the peptide in a larger volume of solvent to lower the concentration.
-
Possible Cause 3: The peptide has degraded or aggregated.
-
Solution 3: Prepare a fresh solution. Ensure proper storage conditions were maintained for the lyophilized powder and the reconstituted solution.
Problem: I am observing lower than expected biological activity in my experiments.
-
Possible Cause 1: Degradation of the peptide due to improper storage or handling.
-
Solution 1: Always follow the recommended storage and handling procedures. Prepare fresh solutions for your experiments, especially for in vivo studies.[3] Avoid multiple freeze-thaw cycles by aliquoting stock solutions.[1]
-
Possible Cause 2: The peptide has been subjected to enzymatic degradation in the experimental system.
-
Solution 2: Be aware that Endomorphin 1 is a peptide and can be degraded by proteases.[6] Consider the stability of the peptide in your specific experimental setup and timeframe.
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Studies
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Using a calibrated micropipette, add the appropriate volume of sterile distilled water (for concentrations up to 1 mg/mL) or anhydrous DMSO to the vial.
-
Gently swirl the vial to dissolve the powder. If necessary, use a vortex mixer on a low setting or sonicate the solution to ensure complete dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
For in vivo experiments, it is often necessary to use a co-solvent system to ensure solubility and biocompatibility. The following is an example protocol, but the final formulation may need to be optimized for your specific experimental needs.
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
On the day of the experiment, prepare the final working solution. An example of a vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare the working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition: a. Add the required volume of the DMSO stock solution. b. Add the PEG300. c. Add the Tween-80. d. Finally, add the saline to reach the final desired volume and concentration.
-
It is recommended to use the freshly prepared working solution on the same day.[3]
Visual Guides
Caption: Workflow for handling this compound.
Caption: Decision tree for troubleshooting dissolution issues.
References
- 1. adooq.com [adooq.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abbiotec.com [abbiotec.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Endomorphin-1 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving endomorphin-1 (EM-1) analogs and their penetration of the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Suggested Solutions |
| Low in vivo analgesic effect despite high in vitro µ-opioid receptor (MOR) affinity. | 1. Poor BBB penetration.[1] 2. Rapid enzymatic degradation in plasma.[1][2] 3. Inefficient release of the active analog from a carrier peptide in the brain.[3][4] | 1. Modify the analog to enhance lipophilicity: Introduce modifications such as chlorination of Phe⁴.[5] 2. Improve metabolic stability: Incorporate D-amino acids or cyclize the peptide structure.[2] 3. Utilize a carrier system: Conjugate the analog to a cell-penetrating peptide (CPP) like SynB3, preferably with a reducible disulfide linker to ensure release in the brain's reductive environment.[3][4][6] 4. Consider glycosylation: Adding a sugar moiety can improve both stability and BBB transport.[2][7][8] |
| Inconsistent results in BBB penetration assays (e.g., in situ brain perfusion). | 1. Variability in the surgical procedure for cannulation. 2. Instability of the analog in the perfusion buffer. 3. Issues with the vascular marker used to assess BBB integrity.[9] 4. Saturation of a carrier-mediated transport system at high concentrations. | 1. Standardize the surgical protocol: Ensure consistent and gentle cannulation of the carotid artery.[10] 2. Assess analog stability: Pre-incubate the analog in the perfusion buffer and analyze for degradation via HPLC. 3. Verify BBB integrity: Co-perfuse with a reliable vascular marker like [¹⁴C]sucrose and ensure its brain uptake is minimal.[8] 4. Perform concentration-dependent studies: Evaluate BBB transport at multiple concentrations to identify potential saturation of transporters. |
| High brain uptake of the CPP-analog conjugate, but low downstream pharmacological effect. | 1. The linker between the CPP and the EM-1 analog is too stable and does not cleave in the brain parenchyma.[3][4] 2. The modification for CPP conjugation has negatively impacted the analog's affinity for the MOR. | 1. Optimize the linker: If using a non-cleavable linker (e.g., amide), switch to a cleavable one like a disulfide bond, which can be reduced by glutathione (B108866) in the brain.[4] 2. Re-evaluate receptor binding: Perform competitive radioligand binding assays with the final CPP-analog conjugate to confirm it retains high MOR affinity. |
| Difficulty replicating published analgesic potency of an EM-1 analog. | 1. Differences in the animal model of pain used (e.g., neuropathic vs. inflammatory).[11] 2. Variations in the route of administration (e.g., intravenous vs. intrathecal).[11] 3. Different mouse or rat strains used in the experiments. | 1. Use the appropriate pain model: Ensure the selected model (e.g., formalin test, spared nerve injury) is relevant to the intended therapeutic application.[11][12] 2. Maintain consistent administration routes: Be aware that potency can differ significantly between systemic and central administration.[11] 3. Standardize animal models: Report the specific strain, sex, and age of the animals used, as these can influence pharmacological responses. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and testing of EM-1 analogs for improved BBB penetration.
1. What is the primary challenge in developing endomorphin-1 analogs as centrally acting analgesics?
The primary challenge is the poor permeability of native endomorphins across the blood-brain barrier (BBB).[1][3][13] Like most peptides, endomorphins are susceptible to enzymatic degradation and have difficulty crossing the tight junctions of the brain endothelium, which limits their clinical use for pain relief.[1][14]
2. What are the most common strategies to improve the BBB penetration of EM-1 analogs?
Common strategies include:
-
Chemical Modifications: Incorporating unnatural D-amino acids, cyclizing the peptide backbone, and adding lipophilic moieties to increase metabolic stability and passive diffusion.[1][2][15]
-
Glycosylation: Attaching sugar molecules to the peptide can enhance both enzymatic stability and transport across the BBB.[2][7][8]
-
Conjugation to Cell-Penetrating Peptides (CPPs): Linking the EM-1 analog to a CPP, such as SynB3, can facilitate its transport across cellular membranes, including the BBB.[3][4][6]
3. How does glycosylation enhance the BBB penetration of EM-1 analogs?
Glycosylation can improve BBB permeability through a combination of mechanisms. It can increase the metabolic stability of the peptide in both serum and the brain.[8] Additionally, the sugar moiety may interact with glucose transporters on the BBB or increase the overall polarity in a way that facilitates transport without significantly altering the volume of distribution.[8]
4. What is the advantage of using a disulfide linker when conjugating an EM-1 analog to a CPP?
A disulfide bond is a reducible linker.[3][4] The intracellular environment of the brain has a higher concentration of reducing agents like glutathione compared to the bloodstream. A disulfide linker remains stable in circulation but is cleaved upon entry into the brain, releasing the unmodified (and fully active) EM-1 analog to bind to the µ-opioid receptors.[3][4] This ensures that the pharmacological activity is localized within the central nervous system.
5. How can I assess the BBB penetration of my EM-1 analog?
Several experimental methods can be used:
-
In situ Brain Perfusion: This technique allows for the direct measurement of the brain uptake rate of the analog by perfusing it through the carotid artery of an anesthetized rat.[8][10]
-
Microdialysis: This method can be used to measure the concentration of the analog in the brain extracellular fluid over time after systemic administration.[2][7]
-
Behavioral Pharmacological Tests: Assessing a centrally mediated response, such as analgesia in a tail-flick or hot-plate test, after systemic administration provides indirect but crucial evidence of BBB penetration and target engagement.[5][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various EM-1 analogs, focusing on receptor binding affinity and analgesic potency.
Table 1: µ-Opioid Receptor (MOR) Binding Affinity of Selected Endomorphin-1 Analogs
| Analog | Modification | Ki for MOR (nM) | Reference |
| Endomorphin-1 (EM-1) | - | 0.76 ± 0.19 | [16] |
| ZH853 | Cyclized, D-amino acid-containing | Subnanomolar | [2] |
| GAGPC | N-terminal guanidino, D-Ala-Gly substitution, Phe⁴ chlorination | ~0.54 (1.42-fold higher than EM-1) | [5] |
| C10-E1SP7 | C10 fatty acid and substance P fragment hybrid | 3.87 ± 0.51 | [16] |
| Glycosylated Analogs (A1, A2, A6, A7) | Glycosylation | ~5-fold lower affinity than non-glycosylated analog | [2] |
Table 2: Analgesic Potency of Selected Endomorphin-1 Analogs
| Analog | Animal Model | Route of Administration | ED₅₀ (µmol/kg) | Reference |
| Morphine | Chronic Constriction Injury (CCI) | Oral | 20.7 ± 3.6 | [16] |
| Lac-Endo-1 | Chronic Constriction Injury (CCI) | Oral | 19.6 ± 1.2 | [16] |
| C10-Dmt-Endo-1 | Chronic Constriction Injury (CCI) | Intravenous (i.v.) | 0.99 ± 0.89 | [16] |
| C8-Endo-1 | Chronic Constriction Injury (CCI) | Intravenous (i.v.) | 6.58 ± 1.22 | [16] |
Signaling Pathways & Experimental Workflows
Visual representations of key processes are provided below to aid in understanding the experimental and biological contexts.
Endomorphin-1 Signaling Pathway
The binding of Endomorphin-1 to the µ-opioid receptor (MOR) initiates a G-protein mediated signaling cascade that leads to analgesia.
Caption: Endomorphin-1 signaling cascade leading to analgesia.
Experimental Workflow for Assessing BBB Penetration
This workflow outlines the key steps in evaluating the ability of an EM-1 analog to cross the BBB using the in situ brain perfusion technique.
References
- 1. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The improved blood-brain barrier permeability of endomorphin-1 using the cell-penetrating peptide synB3 with three different linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Original endomorphin-1 analogues exhibit good analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d.docksci.com [d.docksci.com]
- 7. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poor permeability of morphine 3-glucuronide and morphine 6-glucuronide through the blood-brain barrier in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Utilization of Combined Chemical Modifications to Enhance the Blood-Brain Barrier Permeability and Pharmacological Activity of Endomorphin-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Refining Experimental Design for Endomorphin 1 Acetate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for studies involving Endomorphin 1 acetate (B1210297).
Frequently Asked Questions (FAQs)
1. What is Endomorphin 1 and what is its primary mechanism of action?
Endomorphin 1 is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2.[1] It is a highly potent and selective agonist for the µ-opioid receptor (MOR).[2][3] Its binding to the MOR initiates a signaling cascade that leads to analgesic effects and modulates various physiological processes.[4][5] The mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to decreased neuronal excitability.[5][6]
2. What are the key differences between Endomorphin 1 and Endomorphin 2?
Endomorphin 1 (Tyr-Pro-Trp-Phe-NH2) and Endomorphin 2 (Tyr-Pro-Phe-Phe-NH2) differ by a single amino acid at the third position.[6] While both are selective µ-opioid receptor agonists, they exhibit distinct anatomical distribution and may have different potencies in various biological assays.[6][7] Endomorphin 1 is more widely distributed throughout the brain, whereas Endomorphin 2 is more prevalent in the spinal cord and lower brainstem.[7][8]
3. What are the common in vitro assays used to characterize Endomorphin 1 activity?
Common in vitro assays include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of Endomorphin 1 to the µ-opioid receptor.[2]
-
[³⁵S]GTPγS Binding Assays: To measure G-protein activation upon receptor binding, providing a functional measure of agonism.[9][10]
-
cAMP Inhibition Assays: To quantify the inhibition of forskolin-stimulated cAMP production, a downstream effect of µ-opioid receptor activation.[2][11]
-
Calcium Mobilization Assays: To measure changes in intracellular calcium levels in response to Endomorphin 1, particularly in cells expressing recombinant receptors.[12]
4. What are the primary challenges when working with Endomorphin 1 in vivo?
The primary challenges include its short biological half-life due to rapid enzymatic degradation and poor blood-brain barrier permeability.[11][13][14] These factors can limit its analgesic efficacy when administered peripherally.[4][14]
5. How can the stability and bioavailability of Endomorphin 1 be improved for in vivo studies?
Strategies to enhance stability and bioavailability include:
-
Chemical Modifications: N-terminal modifications, such as the addition of lipoamino acids, have been shown to increase stability.[11][15]
-
Drug Delivery Systems: Encapsulation in nanoparticles can protect the peptide from degradation and improve its transport across the blood-brain barrier.[14]
Troubleshooting Guides
Issue 1: Poor Solubility of Endomorphin 1 Acetate
Question: I am having trouble dissolving my lyophilized this compound. What is the recommended solvent and procedure?
Answer:
For preparing stock solutions, it is recommended to use distilled water for concentrations up to 1 mg/ml.[16] For higher concentrations, acetonitrile (B52724) is recommended.[16] The solubility in DMSO is greater than 30.6 mg/mL.[8] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[8] For in vivo experiments, it is best to prepare fresh solutions on the same day of use.[17]
Issue 2: Inconsistent or Weak Analgesic Effects in Animal Models
Question: My in vivo experiments with Endomorphin 1 are showing variable and weak analgesic effects. What could be the cause?
Answer:
This issue often stems from the peptide's rapid degradation and limited central nervous system penetration.[11][13] Consider the following:
-
Route of Administration: Central administration (intracerebroventricular or intrathecal) is generally more effective than peripheral administration (intravenous or intraperitoneal) for observing robust analgesic effects.[4]
-
Dosage: Endomorphin 1's analgesic effect is dose-dependent.[4][18] Ensure you are using an appropriate dose range for your animal model and route of administration.
-
Peptide Stability: As mentioned, Endomorphin 1 is susceptible to enzymatic degradation.[13] Using freshly prepared solutions is critical. For longer-term studies, consider using stabilized analogs or a suitable drug delivery system.[11][14]
Issue 3: High Variability in In Vitro Assay Results
Question: I am observing high variability between replicate wells in my cAMP and GTPγS binding assays. What are the potential sources of this variability?
Answer:
High variability in in vitro assays can be due to several factors:
-
Peptide Degradation: Even in vitro, peptides can be degraded by proteases present in cell lysates or serum-containing media. Minimize freeze-thaw cycles of your stock solution and use protease inhibitors where appropriate.[19]
-
Assay Conditions: Ensure consistent incubation times, temperatures, and cell densities across all wells. For GTPγS binding assays, the concentration of GDP and Mg²⁺ ions is critical for optimal signal.[10]
-
Pipetting Accuracy: Small volumes are often used in these assays, making them sensitive to pipetting errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of Endomorphin 1
| Parameter | Value | Cell System | Reference |
| Ki (µ-opioid receptor) | 1.11 nM | Mouse brain homogenates | [2][17] |
| Ki (µ-opioid receptor) | 360 pM | Not specified | [3][20] |
| pIC₅₀ (cAMP inhibition) | 8.03 | CHOµ cells | [2][17] |
| IC₅₀ (cAMP inhibition) | 12.0 ± 2.1 nM | Not specified | [11] |
| IC₅₀ (Ca²⁺ channel inhibition) | 7.7 nM | NGMO-251 cells | [21] |
Table 2: In Vivo Analgesic Potency of Endomorphin 1
| Animal Model | Route of Administration | ED₅₀ | Reference |
| Mice (tail-flick test) | Intracerebroventricular (i.c.v.) | 6.16 nM | [2][17] |
| Rats (neuropathic pain) | Intravenous (i.v.) | 6.58 ± 1.22 µmol/kg (for a modified analog) | [11] |
| Rats (neuropathic pain) | Oral | 19.6 ± 1.2 µmol/kg (for a modified analog) | [11] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol is adapted from standard methods for measuring G-protein activation by µ-opioid receptor agonists.[9][10]
1. Membrane Preparation: a. Homogenize brain tissue or cells expressing the µ-opioid receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei. c. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. d. Resuspend the membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.
2. Assay Procedure: a. In a 96-well plate, add in order:
- 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
- 25 µL of diluted Endomorphin 1 or vehicle control.
- 50 µL of membrane suspension (10-20 µg of protein per well).
- 50 µL of GDP (final concentration 10-100 µM). b. Pre-incubate the plate at 30°C for 15 minutes. c. Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM). d. Incubate at 30°C for 60 minutes with gentle shaking.
3. Termination and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters. b. Wash the filters three times with ice-cold wash buffer. c. Dry the filters, add scintillation cocktail, and count the radioactivity.
4. Data Analysis: a. Subtract non-specific binding from all other values to obtain specific binding. b. Plot specific binding against the logarithm of the Endomorphin 1 concentration to determine EC₅₀ and Emax values.
Protocol 2: In Vivo Analgesia Assessment (Tail-Flick Test)
This protocol is a standard method for evaluating the analgesic effects of opioids in rodents.[4][18]
1. Animals: a. Use male Swiss Webster mice or a similar strain. b. Acclimatize animals to the testing environment before the experiment.
2. Drug Administration: a. Prepare fresh solutions of this compound in sterile saline. b. Administer Endomorphin 1 or vehicle control via the desired route (e.g., intracerebroventricularly, 5 minutes before the test).
3. Tail-Flick Test: a. A radiant heat source is focused on the ventral surface of the tail. b. The latency to flick the tail away from the heat is recorded. c. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. d. Measure baseline latency before drug administration. e. Test latencies at various time points after drug administration (e.g., 5, 15, 30, 60 minutes).
4. Data Analysis: a. Convert tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100 b. Plot %MPE against time to determine the time course of analgesia. c. Plot dose-response curves to calculate the ED₅₀.
Visualizations
Caption: Endomorphin 1 signaling pathway via the µ-opioid receptor.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Experimental workflow for an in vivo analgesia study.
References
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Analgesic effect of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-formyl-ctp.com [5-formyl-ctp.com]
- 6. Endomorphin - Wikipedia [en.wikipedia.org]
- 7. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. The effects of endomorphin-1 and endomorphin-2 in CHO cells expressing recombinant μ-opioid receptors and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro release performance and analgesic activity of endomorphin-1 loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abbiotec.com [abbiotec.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. adooq.com [adooq.com]
- 20. Endomorphin-1 | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 21. Endomorphins inhibit high-threshold Ca2+ channel currents in rodent NG108-15 cells overexpressing μ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Endomorphin-1 and Endomorphin-2 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding characteristics of Endomorphin-1 and Endomorphin-2, two endogenous opioid peptides. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two potent analgesics.
High Affinity and Selectivity for the Mu-Opioid Receptor
Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are tetrapeptides that exhibit a high affinity and remarkable selectivity for the μ-opioid receptor (MOR).[1][2][3] This characteristic distinguishes them from other endogenous opioid families like enkephalins and dynorphins.[4] Their potent and selective binding to the MOR is a key factor in their powerful analgesic effects.[5][6][7]
While both endomorphins are highly selective for the MOR, they show negligible affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[5] However, some studies have indicated a reasonable affinity for κ3 binding sites, with Ki values in the nanomolar range.[5]
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki) of Endomorphin-1 and Endomorphin-2 for the different opioid receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity (MOR vs. DOR) | Selectivity (MOR vs. KOR) |
| Endomorphin-1 | μ (Mu) | 0.36 nM[1] | ~4000-fold[1] | ~15,000-fold[1] |
| δ (Delta) | >1500 nM | |||
| κ (Kappa) | >5400 nM | |||
| Endomorphin-2 | μ (Mu) | 0.69 nM[1] | ~13,000-fold[1] | ~7500-fold[1] |
| δ (Delta) | >9000 nM | |||
| κ (Kappa) | >5200 nM |
Experimental Protocols
The binding affinities presented in this guide are typically determined through radioligand binding assays. A standard methodology is outlined below.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Endomorphin-1 or Endomorphin-2) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the human opioid receptor of interest (μ, δ, or κ). Chinese Hamster Ovary (CHO) cells are commonly used.[8]
-
Radioligands:
-
Test Compounds: Endomorphin-1 and Endomorphin-2.
-
Incubation Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A diagram illustrating the workflow of a competitive binding assay is provided below.
Signaling Pathways
Upon binding to the μ-opioid receptor, both Endomorphin-1 and Endomorphin-2 act as agonists, initiating a cascade of intracellular signaling events. The μ-opioid receptor is a G-protein coupled receptor (GPCR).[9]
Activation of the MOR by endomorphins leads to the activation of inhibitory G-proteins (Gi/Go).[10] This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
While both endomorphins utilize this general pathway, there is evidence suggesting they may exhibit functional selectivity or biased agonism. For instance, some studies indicate that Endomorphin-2 might be a biased agonist, showing a preference for the β-arrestin pathway over G-protein activation when compared to other opioids.[11] Furthermore, research has highlighted differences in the specific G-protein subunits activated by each endomorphin in the context of supraspinal antinociception.[12]
The following diagram illustrates the canonical signaling pathway initiated by endomorphin binding to the μ-opioid receptor.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. idosi.org [idosi.org]
- 4. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of endomorphin-1 and endomorphin-2 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Endomorphin 1 acetate selectivity for the μ-opioid receptor
Endomorphin-1 acetate (B1210297) stands out as a highly selective endogenous agonist for the µ-opioid receptor (MOR), demonstrating a significantly greater affinity for this receptor subtype over the δ-opioid (DOR) and κ-opioid (KOR) receptors. This remarkable selectivity profile, supported by extensive experimental data, positions Endomorphin-1 as a valuable tool for researchers investigating the specific roles of the µ-opioid system in pain, addiction, and other physiological processes. This guide provides a comparative analysis of Endomorphin-1's binding affinity and functional potency against other common opioid ligands, along with detailed experimental protocols and visualizations of the underlying molecular mechanisms.
Comparative Analysis of Receptor Binding and Functional Potency
The selectivity of Endomorphin-1 for the µ-opioid receptor is quantitatively demonstrated through radioligand binding assays and functional assays. The data presented below, compiled from multiple studies, highlights the superior binding affinity (Ki) and functional potency (EC50) of Endomorphin-1 at the µ-opioid receptor compared to other well-characterized opioid ligands such as DAMGO, a synthetic µ-opioid agonist, and morphine, a widely used opioid analgesic.
Opioid Receptor Binding Affinity (Ki, nM)
| Ligand | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR vs. DOR) | Selectivity (MOR vs. KOR) |
| Endomorphin-1 | 0.36[1] | >1000 | >1000 | ~4000-fold[1] | ~15,000-fold[1] |
| DAMGO | 0.199[2] | ~200 | ~360 | ~1000-fold[2] | ~180-fold[2] |
| Morphine | 1.2[3] | 200-1000 | 200-1000 | ~167-833-fold | ~167-833-fold |
Note: Ki values can vary between studies due to different experimental conditions. The data presented represents values found in the cited literature.
Opioid Receptor Functional Potency (EC50, nM)
| Ligand | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Endomorphin-1 | 3.17[4] | >1000 | >1000 |
| DAMGO | 45[5] | >1000 | >1000 |
| Morphine | 50-100[6] | >1000 | >1000 |
Note: EC50 values are dependent on the specific functional assay employed. The data presented is from GTPγS binding assays or related functional readouts.
Experimental Protocols
The validation of Endomorphin-1's selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for the two key assays used to generate the data presented above.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).
-
Test Compound: Endomorphin-1 acetate and other comparator ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor subtype of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of the appropriate radioligand.
-
Varying concentrations of the unlabeled test compound (e.g., Endomorphin-1 acetate).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).
-
For determining total binding, add only the radioligand and membranes.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is proportional to the degree of receptor activation.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: Endomorphin-1 acetate and other comparator ligands.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
GDP (typically 10 µM).
-
Varying concentrations of the test compound (e.g., Endomorphin-1 acetate).
-
For determining basal binding, add only membranes and GDP.
-
For determining non-specific binding, add an excess of unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the basal binding) against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.
Visualizing the Molecular Processes
To further elucidate the mechanisms underlying the validation of Endomorphin-1's selectivity, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the µ-opioid receptor signaling pathway.
Caption: Experimental workflow for determining µ-opioid receptor selectivity.
Caption: µ-Opioid receptor signaling pathway upon activation by Endomorphin-1.
Conclusion
The presented data and methodologies unequivocally validate the high selectivity of Endomorphin-1 acetate for the µ-opioid receptor. Its superior binding affinity and functional potency at the µ-opioid receptor, coupled with significantly lower affinity for δ and κ subtypes, make it an indispensable research tool. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and comparison of novel opioid compounds, furthering our understanding of the nuanced roles of the opioid system in health and disease.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antinociceptive Potency of Endomorphin-1 Acetate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive (pain-relieving) potency of endomorphin-1 acetate (B1210297) and the classical opioid analgesic, morphine. The information presented is supported by experimental data from preclinical studies, offering insights into their mechanisms of action and relative efficacies.
At a Glance: Potency Comparison
| Compound | Test | Species | Administration Route | ED50 Value |
| Endomorphin-1 Acetate | Tail-flick | Mouse | Intracerebroventricular (i.c.v.) | 6.16 nM |
| Morphine | Hot Plate | Rat | Intravenous (i.v.) | 8.4 - 10.6 mg/kg |
| Morphine | Tail-flick | Rat | Intravenous (i.v.) | 1.4 - 1.8 mg/kg |
| Morphine | Hot Plate | Mouse | Subcutaneous (s.c.) | ~5.73 - 8.98 mg/kg |
| Morphine | Tail-flick | Rat | Subcutaneous (s.c.) | ~2.6 - 5.7 mg/kg |
Note: The ED50 value represents the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency. The data for endomorphin-1 acetate is presented in nanomoles (nM) following direct central administration, while morphine data is in milligrams per kilogram (mg/kg) for systemic administration. This difference in units and administration routes makes a direct potency comparison challenging. However, the low nanomolar ED50 of endomorphin-1 acetate with central administration suggests it is a highly potent antinociceptive agent.
Signaling Pathways: A Tale of Two Agonists
Both endomorphin-1 and morphine exert their analgesic effects primarily through the activation of the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). However, evidence suggests they may differ in their downstream signaling cascades, potentially accounting for variations in their pharmacological profiles, including side effects.
Upon binding to the μOR, both agonists trigger a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gα and Gβγ can then modulate various intracellular effectors.
A key distinction lies in their interaction with different Gα subunit subtypes. Some studies suggest that endomorphin-1 preferentially activates the GαoA subunit, while morphine may activate a broader range of Gαi/o subunits with less selectivity[1]. This differential G-protein coupling could lead to nuanced downstream signaling and contribute to the distinct pharmacological properties observed between the two compounds.
The activated G-proteins, in turn, inhibit adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They also modulate ion channel activity, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.
Caption: Signaling pathways of endomorphin-1 and morphine.
Experimental Protocols
The antinociceptive properties of endomorphin-1 acetate and morphine are typically evaluated using a battery of behavioral assays in animal models. The following are detailed protocols for commonly employed tests.
Hot Plate Test
This test measures the latency of a thermal pain reflex and is indicative of central antinociceptive activity.
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent cylinder to confine the animal.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 50-55°C.
-
Animals (mice or rats) are habituated to the testing room for at least 30 minutes prior to the experiment.
-
The test compound (endomorphin-1 acetate or morphine) or vehicle is administered via the desired route (e.g., intravenous, subcutaneous, intracerebroventricular).
-
At predetermined time points post-administration, each animal is placed individually on the hot plate.
-
The latency to the first sign of a nociceptive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.
-
Tail-Flick Test
Similar to the hot plate test, this assay assesses the central analgesic activity in response to a thermal stimulus.
-
Apparatus: A tail-flick analgesia meter equipped with a radiant heat source and an animal restrainer.
-
Procedure:
-
The animal (typically a rat or mouse) is gently placed in the restrainer.
-
The distal portion of the tail is positioned over the radiant heat source.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A baseline latency is determined before drug administration.
-
The test compound or vehicle is administered.
-
Tail-flick latencies are measured at various time points after administration.
-
A cut-off time (e.g., 10-15 seconds) is implemented to prevent tissue injury.
-
Formalin Test
This model is used to evaluate a compound's efficacy against both acute (neurogenic) and persistent (inflammatory) pain.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Animals (mice or rats) are acclimated to the observation chambers.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (e.g., 20 μL of 1-5% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The total time the animal spends licking or biting the injected paw is recorded during two distinct phases:
-
Phase I (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain.
-
-
A reduction in the licking/biting time in either phase indicates antinociceptive activity.
-
Caption: Workflow for antinociceptive testing.
Conclusion
Both endomorphin-1 acetate and morphine are potent antinociceptive agents that act through the mu-opioid receptor. While morphine remains a cornerstone of pain management, endomorphin-1, as an endogenous peptide, presents an interesting profile. The available data suggests that centrally administered endomorphin-1 acetate is highly potent. The potential for differential G-protein activation between endomorphin-1 and morphine opens avenues for the development of novel analgesics with potentially improved side-effect profiles. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these two compounds.
References
A Comparative Analysis of Endomorphin-1 Acetate and DAMGO: A Guide for Researchers
Published: December 9, 2025
This guide provides a detailed comparative analysis of Endomorphin-1 acetate (B1210297) and [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), two potent and selective agonists of the μ-opioid receptor (MOR). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles supported by experimental data.
Endomorphin-1 is an endogenous tetrapeptide (Tyr-Pro-Trp-Phe-NH₂) proposed as a natural ligand for the μ-opioid receptor, exhibiting high affinity and selectivity.[1][2] DAMGO is a synthetic enkephalin analog widely used as a standard reference compound in opioid research due to its robust and well-characterized activity as a selective MOR agonist.[3][4][5] While both compounds target the same receptor, they exhibit notable differences in their binding kinetics, signaling pathways, and in vivo effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of Endomorphin-1 acetate and DAMGO derived from various in vitro and in vivo studies.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
This table compares the binding affinities of the two ligands for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Lower Ki values indicate higher binding affinity.
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR vs. DOR/KOR) | Reference |
| Endomorphin-1 Acetate | 1.11 | - | 20-30 (kappa-3) | High μ-selectivity | [6][7][8] |
| DAMGO | 1.18 | 1430 | 213 | High μ-selectivity | [3][9] |
Table 2: In Vitro Functional Activity
This table presents the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligands in functional assays, primarily the [³⁵S]GTPγS binding assay, which measures G-protein activation. Lower EC₅₀ values indicate higher potency.
| Compound | Assay | Cell/Tissue Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % Stimulation) | Reference |
| Endomorphin-1 Acetate | cAMP Inhibition | CHO-μ cells | pIC₅₀ = 8.03 | - | [6][8] |
| DAMGO | [³⁵S]GTPγS Binding | C6μ cell membranes | 222 nM | 250% over basal | [9] |
| DAMGO | [³⁵S]GTPγS Binding | Rat Thalamus Membranes | 105 ± 9 nM | - | [10] |
| DAMGO | [³⁵S]GTPγS Binding | CHO-MOR Cells | 55 nM | - | [10] |
Table 3: In Vivo Antinociceptive Activity
This table compares the in vivo analgesic potency (ED₅₀) of the two compounds in animal models. Lower ED₅₀ values indicate greater analgesic potency.
| Compound | Administration | Animal Model | Test | Potency (ED₅₀) | Reference |
| Endomorphin-1 Acetate | i.c.v. | ICR Mice | Tail-flick | 6.16 nmol/mouse | [6][8] |
| DAMGO | i.p. | Rat | Visceral Pain | 289.52 nmol/kg | [9] |
Signaling Pathways
Both Endomorphin-1 and DAMGO exert their effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[4] These actions collectively lead to a reduction in neuronal excitability, which underlies the analgesic effects of these compounds.
While the canonical pathway is shared, evidence suggests differences in downstream signaling, a concept known as "biased agonism." DAMGO is considered a full agonist for G-protein activation and also robustly promotes the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization.[10] In contrast, some studies suggest that endomorphins may be β-arrestin-biased agonists, potentially leading to different physiological outcomes and side-effect profiles.[11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard procedures found in the literature.[12][13][14][15]
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., Endomorphin-1 or DAMGO) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat brain) or cells expressing the μ-opioid receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending it in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay) and store aliquots at -80°C.[13]
2. Binding Assay:
-
Set up the assay in a 96-well plate in triplicate.
-
Total Binding: Add assay buffer, a constant concentration of radioligand (e.g., [³H]DAMGO), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled universal opioid antagonist (e.g., 10 µM Naloxone), the radioligand, and the membrane preparation.[14]
-
Competition Binding: Add serial dilutions of the test compound (Endomorphin-1 or DAMGO), the radioligand, and the membrane preparation.
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.[14]
3. Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.[14]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[16]
1. Membrane Preparation:
-
Prepare cell membranes as described in the Radioligand Binding Assay protocol.
2. Assay Setup:
-
In a 96-well plate, add the following components in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, pH 7.4).[17]
- GDP (e.g., final concentration 10-30 µM) to ensure G-proteins are in their inactive state.[17]
- Serial dilutions of the agonist (Endomorphin-1 or DAMGO) or buffer for basal binding.
- For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).[17]
- Add the membrane preparation (typically 5-20 µg of protein per well).[16][18]
-
Pre-incubate the plate (e.g., 15 minutes at 30°C).[16]
3. Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., final concentration 0.05-0.1 nM) to each well.[16]
-
Incubate the plate (e.g., 45-60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS.[17]
4. Filtration and Counting:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters, as described in the previous protocol.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.[16]
5. Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[16]
Summary and Conclusion
Both Endomorphin-1 acetate and DAMGO are invaluable tools for investigating the pharmacology of the μ-opioid receptor.
-
Affinity and Selectivity: Both compounds demonstrate very high and similar binding affinity for the μ-opioid receptor, with Ki values in the low nanomolar range, and exhibit significant selectivity over delta and kappa opioid receptors.[3][6][9]
-
Activity Profile: DAMGO is a well-established full agonist, potently stimulating G-protein activation and serving as a benchmark for efficacy in functional assays.[9][10] Endomorphin-1 is also a potent agonist, though direct comparative efficacy data can vary between assay systems. Emerging research suggests potential for biased agonism, which may differentiate its signaling profile from that of DAMGO.[11]
-
Application: DAMGO's status as a stable, synthetic peptide makes it a reliable standard for in vitro and in vivo pharmacological studies. Endomorphin-1, as an endogenous peptide, is crucial for studies aiming to understand the physiological roles of the natural μ-opioid system.
The choice between these two agonists will depend on the specific research question. DAMGO is ideal as a reference full agonist, while Endomorphin-1 is essential for exploring the function of the endogenous opioid system and investigating potential nuances in MOR signaling.
References
- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
Validating the In Vivo Effects of Endomorphin 1 Acetate with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endomorphin 1 is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor, playing a crucial role in pain modulation and various physiological processes.[1][2][3] Validating its in vivo effects is paramount for understanding its therapeutic potential and mechanism of action. This guide provides a comparative overview of the use of antagonists to validate the in vivo effects of Endomorphin 1 acetate (B1210297), supported by experimental data and detailed protocols.
Comparison of Antagonist Efficacy in Blocking Endomorphin 1 Effects
The in vivo effects of Endomorphin 1 are predominantly mediated by the μ-opioid receptor.[2][4] The use of specific antagonists is essential to confirm that the observed physiological responses are indeed due to the activation of this receptor. The following table summarizes quantitative data from various studies on the efficacy of different antagonists in blocking Endomorphin 1-induced effects.
| Antagonist | Animal Model | Endomorphin 1 Effect Measured | Antagonist Dose/Concentration | Outcome | Reference |
| Naloxone | Guinea Pig | Inhibition of tachykinergic contractions in isolated bronchus | 10 μM | Completely blocked the inhibitory effect of Endomorphin 1.[5][6] | Fischer A, Undem B. (1999) |
| Naloxone | Rat | Inhibition of supraoptic nucleus oxytocin (B344502) and vasopressin neurone firing | 5 mg/kg (intravenous) | Prevented the reduction in firing rates caused by intracerebroventricular Endomorphin 1.[7] | Brown CH, et al. (1999) |
| Naloxone | Rat | Orofacial dyskinesia | 0.2 mg/kg (subcutaneous) | Blocked the behavioral effect of Endomorphin 1 infused into the globus pallidus.[4] | Gibbs JS, et al. (1999) |
| Naloxone | Rat | Increased ejaculation latency | 5 mg/kg | Completely blocked the effects of intracerebroventricular Endomorphin 1 on male copulatory behavior.[8][9] | Pfaus JG, et al. (2009) |
| β-Funaltrexamine (β-FNA) | Mouse | Antinociception (paw-withdrawal test) | 40 mg/kg (subcutaneous) | Completely reversed the antinociceptive effects of intrathecal Endomorphin 1.[10] | Ohsawa M, et al. (2000) |
| β-Funaltrexamine (β-FNA) | Mouse | Conditioned place preference | Not specified | Abolished the dose-related place preference produced by intracerebroventricular Endomorphin 1.[11] | Wilson AM, et al. (2000) |
| Naloxonazine | Mouse | Antinociception (paw-withdrawal test) | Various doses (intrathecal or subcutaneous) | Antagonized the antinociception of Endomorphin 1.[10] | Ohsawa M, et al. (2000) |
| CTOP | Rat | Orofacial dyskinesia | Not specified | Blocked the behavioral effect of Endomorphin 1 infused into the globus pallidus.[4] | Gibbs JS, et al. (1999) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments cited in this guide.
Antinociception Assay (Paw-Withdrawal Test)
Objective: To assess the analgesic effects of Endomorphin 1 and its blockade by antagonists.
Animal Model: Male ddY mice.
Procedure:
-
Administer the antagonist (e.g., β-funaltrexamine, 40 mg/kg s.c. or naloxonazine at various doses i.t. or s.c.) at a specified time before the agonist.
-
Administer Endomorphin 1 acetate intrathecally (i.t.).
-
Measure the paw-withdrawal latency to a thermal stimulus (e.g., radiant heat) at various time points after Endomorphin 1 administration.
-
An increase in paw-withdrawal latency is indicative of an antinociceptive effect.
-
Compare the dose-response curves of Endomorphin 1 in the presence and absence of the antagonist to determine the degree of antagonism.[10]
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive effects of Endomorphin 1 and their modulation by antagonists.
Apparatus: A two-compartment chamber with distinct visual and tactile cues.
Procedure:
-
Pre-conditioning phase: Allow mice to freely explore both compartments to determine initial preference.
-
Conditioning phase:
-
On conditioning days, administer Endomorphin 1 (1-30 nmol/mouse, i.c.v.) and confine the mouse to one compartment.
-
On alternate days, administer saline and confine the mouse to the other compartment.
-
-
Antagonist treatment: Administer the antagonist (e.g., β-funaltrexamine) prior to Endomorphin 1 during the conditioning phase.
-
Test phase: Place the mouse in the apparatus with free access to both compartments and record the time spent in each.
-
An increase in time spent in the drug-paired compartment indicates place preference (a rewarding effect).[11]
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes can aid in understanding the validation of Endomorphin 1's effects.
Caption: Endomorphin 1 signaling pathway and antagonist action.
The diagram above illustrates the mechanism of action of Endomorphin 1. It binds to the μ-opioid receptor, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[12] This results in a decrease in neuronal excitability. Antagonists compete with Endomorphin 1 for binding to the receptor, thereby preventing its downstream effects.
Caption: General workflow for validating Endomorphin 1 effects.
References
- 1. apexbt.com [apexbt.com]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naloxone blocks endomorphin-1 but not endomorphin-2 induced inhibition of tachykinergic contractions of guinea-pig isolated bronchus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naloxone blocks endomorphin-1 but not endomorphin-2 induced inhibition of tachykinergic contractions of guinea-pig isolated bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the endogenous opioid peptide, endomorphin 1, on supraoptic nucleus oxytocin and vasopressin neurones in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endomorphin-1, effects on male sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential antagonism of endomorphin-1 and endomorphin-2 spinal antinociception by naloxonazine and 3-methoxynaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endomorphin - Wikipedia [en.wikipedia.org]
Cross-Validation of Endomorphin 1 Acetate Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Endomorphin 1, an endogenous opioid peptide, is a highly selective agonist for the mu (µ)-opioid receptor. Its acetate (B1210297) salt is commonly used in research to investigate its potential therapeutic effects, primarily as an analgesic. This guide provides a comparative overview of the effects of Endomorphin 1 acetate across various animal models, focusing on its analgesic, cardiovascular, and anti-inflammatory properties. The information is compiled from multiple studies to offer a cross-validated perspective on its in vivo activity.
Analgesic Effects
This compound has demonstrated potent antinociceptive effects in rodent models of acute pain. The most common assays used to evaluate these effects are the tail-flick and formalin tests.
Quantitative Analysis of Analgesic Effects
| Animal Model | Assay | Route of Administration | Dose | Antinociceptive Effect | Reference |
| Mouse | Tail-Flick Test | Intracerebroventricular (i.c.v.) | 6.16 nM (ED50) | Dose-dependent inhibition of the tail-flick response.[1] | [1] |
| Mouse | Formalin Test | Intracerebroventricular (i.c.v.) | 1, 3, 10 µg | Dose-dependent reduction in pain behavior in both early and late phases of the test.[2] | [2] |
| Mouse | Tail-Flick Test | Intrathecal (i.t.) | N/A | Inhibition of tail-flick response, blocked by µ-opioid receptor antagonist CTOP.[3] | [3] |
Experimental Protocols: Analgesia Assays
Tail-Flick Test: This assay measures the latency of a mouse to withdraw its tail from a source of thermal radiation. A beam of light is focused on the tail, and the time until the mouse flicks its tail is recorded. A longer latency period indicates an analgesic effect. Baseline latencies are established before the administration of this compound. The percentage of maximal possible effect (%MPE) is often calculated.
Formalin Test: This test assesses the response to a persistent inflammatory pain stimulus. A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw. The time the animal spends licking or biting the injected paw is recorded in two distinct phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (20-30 minutes post-injection). A reduction in this behavior indicates analgesia.[2]
Cardiovascular Effects
The cardiovascular effects of this compound have been primarily investigated in rats, revealing dose-dependent changes in heart rate and blood pressure.
Quantitative Analysis of Cardiovascular Effects
| Animal Model | Route of Administration | Dose (nmol/kg) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| Rat (anesthetized) | Intravenous (i.v.) | 10, 30, 100 | Dose-dependent decrease | Dose-dependent decrease | [4] |
| Rat (conscious) | Intravenous (i.v.) | up to 9,600 | No significant decrease | Decrease | [5] |
Experimental Protocol: Cardiovascular Monitoring
In these studies, rats are typically anesthetized and instrumented for the continuous monitoring of cardiovascular parameters. A catheter is inserted into an artery (e.g., femoral or carotid) to measure blood pressure, and electrocardiography (ECG) is used to monitor heart rate. Baseline measurements are recorded before the intravenous administration of this compound, and changes are monitored over time. In conscious animal studies, telemetry systems are often employed to allow for the measurement of these parameters in freely moving animals.
Anti-inflammatory Effects
Endomorphin 1 has been shown to possess anti-inflammatory properties, particularly in models of localized inflammation.
Quantitative Analysis of Anti-inflammatory Effects
| Animal Model | Assay | Route of Administration | Dose | Anti-inflammatory Effect | Reference |
| Rat | Carrageenan-Induced Paw Edema | Intraplantar | 50 µg | Significant reduction in hyperalgesia. |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation. A solution of carrageenan is injected into the subplantar tissue of a rat's hind paw, which induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia (increased sensitivity to pain). The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. A reduction in the increase in paw volume in animals treated with this compound compared to control animals indicates an anti-inflammatory effect.
Signaling Pathway and Experimental Workflow
The biological effects of Endomorphin 1 are mediated through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Signaling Pathway of Endomorphin 1
Caption: Endomorphin 1 signaling pathway.
Upon binding of Endomorphin 1 to the µ-opioid receptor, the associated inhibitory G-proteins (Gi/o) are activated.[6] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. These signaling events contribute to the observed analgesic, cardiovascular, and anti-inflammatory effects.
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments.
This guide provides a consolidated overview of the effects of this compound in preclinical animal models. The presented data and protocols can serve as a valuable resource for researchers designing new studies and for professionals in drug development evaluating the therapeutic potential of this endogenous opioid peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential antinociception induced by spinally administered endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphins decrease heart rate and blood pressure possibly by activating vagal afferents in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Endomorphin-1 Acetate vs. Other Endogenous Opioid Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Endomorphin-1 acetate (B1210297) with other major endogenous opioid peptides, including endomorphin-2, enkephalins, β-endorphin, and dynorphins. The information presented is based on experimental data to facilitate an objective evaluation of their performance and characteristics.
Introduction to Endogenous Opioid Peptides
The endogenous opioid system is a critical component of pain modulation and is comprised of several families of peptides that act as natural ligands for opioid receptors. These peptides are broadly classified into three main families derived from distinct precursor proteins: the enkephalins (from proenkephalin), the endorphins (from pro-opiomelanocortin or POMC), and the dynorphins (from prodynorphin).[1] A more recently identified class of opioid peptides are the endomorphins, which include Endomorphin-1 and Endomorphin-2.[2] Structurally, traditional opioid peptides share a common N-terminal sequence of Tyr-Gly-Gly-Phe, often referred to as the opioid motif.[3] In contrast, endomorphins possess a distinct Tyr-Pro-Trp/Phe-Phe sequence.[2]
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is a tetrapeptide that exhibits exceptionally high affinity and selectivity for the µ-opioid receptor (MOR).[2] This remarkable receptor selectivity distinguishes it from many other endogenous opioids, which often show broader binding profiles across µ (mu), δ (delta), and κ (kappa) opioid receptors. This guide will delve into the comparative pharmacology, analgesic effects, and underlying experimental methodologies related to Endomorphin-1 acetate and its counterparts.
Receptor Binding Affinity and Selectivity
The interaction of endogenous opioid peptides with their receptors is a key determinant of their physiological effects. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Endogenous Opioid Peptides
| Peptide | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Endomorphin-1 | 0.36 [2] | ~1440 (4000-fold lower than MOR)[2] | ~5400 (15,000-fold lower than MOR)[2] |
| Endomorphin-2 | 0.69[2] | ~8970 (13,000-fold lower than MOR)[2] | ~5175 (7500-fold lower than MOR)[2] |
| Met-Enkephalin | High Affinity | Highest Affinity | Low Affinity[4][5] |
| Leu-Enkephalin | High Affinity | High Affinity[6] | Low Affinity[5][6] |
| β-Endorphin | 9[7] | 22[7] | High Affinity |
| Dynorphin A | Nanomolar range[8] | Nanomolar range[8] | High Affinity (Sub-nanomolar to low nanomolar)[8][9] |
Note: Direct numerical comparisons of Ki values across different studies should be made with caution due to variations in experimental conditions. The table reflects the general receptor preference and affinity ranges reported in the literature.
Endomorphin-1 and -2 stand out for their profound selectivity for the µ-opioid receptor.[2] In contrast, β-endorphin binds with high affinity to both µ and δ receptors.[10] Enkephalins are generally considered the primary endogenous ligands for the δ-opioid receptor, though they also bind to the µ-receptor.[5] Dynorphins exhibit the highest affinity for the κ-opioid receptor but can also interact with µ and δ receptors.[11]
In Vivo Analgesic Potency
The analgesic efficacy of endogenous opioid peptides is a critical measure of their potential therapeutic value. This is often quantified by the median effective dose (ED50) or concentration (EC50) required to produce a maximal analgesic effect in animal models of pain.
Table 2: Comparative Analgesic Potency of Endogenous Opioid Peptides
| Peptide | Pain Model | Route of Administration | Potency (ED50/EC50 or Relative Potency) |
| Endomorphin-1 | Inhibition of electrical activity of rostral ventrolateral medulla neurons (in vitro) | Perfusion | EC50: 3.17 nM |
| Endomorphin-2 | Inhibition of electrical activity of rostral ventrolateral medulla neurons (in vitro) | Perfusion | EC50: 10.1 nM |
| Enkephalin | Inhibition of electrical activity of rostral ventrolateral medulla neurons (in vitro) | Perfusion | EC50: 150.0 nM |
| Dynorphin A | Spinal cord analgesia (in vivo, rat) | Intrathecal | 6-10 times more potent than morphine |
Experimental data indicates that Endomorphin-1 is a potent analgesic. In vitro studies have shown it to be more potent than Endomorphin-2 and significantly more potent than enkephalin in inhibiting neuronal activity in pain-related brain regions. In vivo studies have demonstrated that spinally administered Endomorphin-1 has a higher analgesic potency than morphine.[2] Dynorphin A also exhibits potent analgesic effects, particularly at the spinal level, where it is reported to be more potent than morphine. However, the analgesic effects of dynorphins are primarily mediated by κ-opioid receptors, which can be associated with dysphoria and other undesirable side effects.
Signaling Pathways
Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), Endomorphin-1 initiates a cascade of intracellular signaling events.[8] The receptor is coupled to inhibitory G-proteins (Gi/o). Activation of the receptor leads to the dissociation of the G-protein subunits (Gα and Gβγ). The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. These events collectively hyperpolarize the neuron and reduce neurotransmitter release, resulting in an overall inhibitory effect on neuronal excitability and the transmission of pain signals.[8]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To measure the affinity of Endomorphin-1 acetate and other opioid peptides for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test peptides (Endomorphin-1 acetate, etc.) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide in the binding buffer.
-
Parallel incubations are performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy of Endomorphin-1 acetate and other opioid peptides in activating G-proteins coupled to opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test peptides at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS for non-specific binding determination.
Procedure:
-
Pre-incubate the cell membranes with the test peptide and GDP in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test peptide to determine the EC50 and maximal stimulation (Emax).
In Vivo Analgesia Models: Tail-Flick and Hot-Plate Tests
These are common behavioral tests in rodents to assess the analgesic effects of compounds.
Objective: To evaluate the analgesic potency of Endomorphin-1 acetate and other opioid peptides in vivo.
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
Drug Administration: Intracerebroventricular (i.c.v.), intrathecal (i.t.), or intravenous (i.v.) injection of the test peptides.
Tail-Flick Test:
-
A focused beam of heat is applied to the animal's tail.
-
The latency to a reflexive "flick" of the tail away from the heat source is measured.
-
A cut-off time is set to prevent tissue damage.
-
The test is performed before and at various time points after drug administration.
-
An increase in the tail-flick latency indicates an analgesic effect.
Hot-Plate Test:
-
The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a behavioral response, such as licking a paw or jumping, is recorded.
-
A cut-off time is enforced to prevent injury.
-
Measurements are taken before and after drug administration.
-
An increase in response latency is indicative of analgesia.
Summary and Conclusion
Endomorphin-1 acetate is a highly potent and selective agonist for the µ-opioid receptor. Its pharmacological profile distinguishes it from other endogenous opioid peptides.
-
High Selectivity: Unlike enkephalins, β-endorphin, and dynorphins, which exhibit varying degrees of affinity for multiple opioid receptor subtypes, Endomorphin-1 is remarkably selective for the µ-opioid receptor. This selectivity may contribute to a more targeted therapeutic effect with a potentially reduced side-effect profile compared to less selective opioids.
-
Potent Analgesia: Experimental data demonstrates that Endomorphin-1 is a potent analgesic, with efficacy comparable to or greater than morphine in some models.
-
Distinct Structure: The unique Tyr-Pro-Trp-Phe-NH2 structure of Endomorphin-1, lacking the canonical Tyr-Gly-Gly-Phe motif, underlies its distinct pharmacological properties.
The high selectivity and potent analgesic effects of Endomorphin-1 make it a compelling subject for further research and a promising lead compound in the development of novel analgesics with improved therapeutic windows. However, like other peptides, its clinical utility may be limited by its metabolic instability and poor blood-brain barrier penetration, necessitating the development of stabilized analogs or novel delivery systems.
References
- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Dynorphin: potent analgesic effect in spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]
Glycosylated vs. Non-Glycosylated Endomorphin-1 Analogs: A Comparative Analysis for Enhanced Analgesic Drug Development
A detailed examination of glycosylated and non-glycosylated endomorphin-1 analogs reveals significant differences in their pharmacokinetic and pharmacodynamic profiles. Glycosylation, the attachment of sugar moieties, has emerged as a key strategy to overcome the inherent limitations of native endomorphins, such as poor metabolic stability and low bioavailability, thereby enhancing their therapeutic potential as potent analgesics with potentially fewer side effects than traditional opioids.
Endomorphin-1 is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor (MOR), the primary target for many clinically used opioid analgesics like morphine.[1][2][3] However, its therapeutic application is hampered by rapid enzymatic degradation and poor penetration of the blood-brain barrier.[4][5][6] To address these challenges, researchers have explored various chemical modifications, with glycosylation and the development of non-glycosylated analogs being two prominent approaches. This guide provides a comparative analysis of these two classes of endomorphin-1 analogs, supported by experimental data, to inform researchers and drug development professionals.
Performance Comparison: Glycosylated vs. Non-Glycosylated Analogs
The primary advantage of glycosylation is the significant improvement in the metabolic stability and membrane permeability of endomorphin-1 analogs.[5][7][8][9] This enhancement is attributed to the sugar moiety sterically hindering the access of peptidases and potentially facilitating transport across biological membranes.[4][5] In contrast, non-glycosylated analogs often rely on other modifications, such as the incorporation of unnatural amino acids, to enhance stability and receptor affinity.[4][10]
Receptor Binding Affinity
Both glycosylated and non-glycosylated analogs have been synthesized to retain high affinity for the μ-opioid receptor. However, the addition of a bulky sugar group can sometimes lead to a slight decrease in binding affinity compared to some highly optimized non-glycosylated counterparts. For instance, a study on cyclic glycopeptide endomorphin analogs showed that while glycosylation improved overall antinociceptive effectiveness, the non-glycosylated reference compound, ZH853, exhibited the highest MOR affinity with a subnanomolar Ki value.[1] Glycosylation of other analogs resulted in an approximately 5-fold reduction in MOR affinity.[1] Conversely, certain non-glycosylated analogs incorporating β-amino acids have demonstrated even higher affinity than the native endomorphin-1.[10]
| Compound Class | Analog Example | Receptor | Binding Affinity (Ki, nM) |
| Endogenous Peptide | Endomorphin-1 | μ-opioid | 0.36 - 11.1 |
| Glycosylated Analog | Lactose-succinamic acid-Endomorphin-1 | μ-opioid | Retained affinity |
| Glycosylated Cyclic Analog | A1, A2, A6, A7 | μ-opioid | ~5-fold lower than non-glycosylated control |
| Non-glycosylated Analog | ZH853 (cyclic) | μ-opioid | < 1 |
| Non-glycosylated Analog | Tyr-β-(R)-Pro-Trp-PheNH2 | μ-opioid | 0.33 |
Analgesic Potency and Efficacy
Despite a potential slight reduction in binding affinity, glycosylated endomorphin-1 analogs have demonstrated potent and long-lasting antinociceptive effects in vivo.[1][11] A notable example is a lactose-modified endomorphin-1 analog which, when administered orally to rats with neuropathic pain, produced a dose-dependent analgesic effect comparable to morphine.[7][8][9][12] This highlights a significant advantage of glycosylation in improving oral bioavailability.
Cyclic glycopeptide analogs have also shown more potent and longer-lasting antinociception than morphine in mice, with comparable effects observed at doses 5-fold lower than morphine on a mg/kg basis.[1][11][13] Non-glycosylated analogs can also be highly potent, particularly when administered centrally.[14] However, their systemic efficacy is often limited by the same stability and permeability issues that plague the native peptide.
| Compound | Administration Route | Animal Model | Analgesic Effect (ED50, µmol/kg) |
| Lactose-modified Endomorphin-1 | Intravenous | CCI Rat | 8.3 ± 0.8 |
| Lactose-modified Endomorphin-1 | Oral | CCI Rat | 19.6 ± 1.2 |
| Morphine | Intravenous | CCI Rat | 2.6 ± 1.4 |
| Morphine | Oral | CCI Rat | 20.7 ± 3.6 |
| Cyclic Glycopeptide Analog (A2) | Not specified | Mouse | ~20-fold more potent than morphine on a molar basis |
Side Effect Profile
A promising aspect of modified endomorphin-1 analogs is the potential for a reduced side effect profile compared to classical opioids. For instance, the orally active lactose-modified endomorphin-1 analog did not produce significant constipation, a common and debilitating side effect of morphine.[7][8][9] This suggests that specific modifications to the endomorphin structure may alter its interaction with opioid receptors in the gastrointestinal tract or its systemic distribution, leading to a more favorable therapeutic window.
Signaling and Experimental Workflows
The analgesic effects of endomorphin-1 and its analogs are primarily mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[15] Upon binding, these receptors activate inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[16] This cascade of events ultimately reduces neuronal excitability and inhibits the transmission of pain signals.
References
- 1. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endomorphin-1 - Wikipedia [en.wikipedia.org]
- 3. Endomorphin-1 | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain [frontiersin.org]
- 6. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of an orally active glycosylated endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Synthesis and binding activity of endomorphin-1 analogues containing beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analgesic effect of endomorphin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Endomorphin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Endomorphin 1 Acetate
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. Endomorphin 1 acetate (B1210297), a potent and selective μ-opioid receptor agonist, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols is essential not only for laboratory safety and regulatory compliance but also for environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Endomorphin 1 acetate, ensuring that laboratories can manage this aspect of their research with confidence and precision.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Although comprehensive toxicological data may be limited, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Handling:
-
Avoid generating dust or aerosols. Handle the solid form in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent all contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and stringent segregation. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[1][2] The acetate salt form and its biological activity necessitate its classification as chemical waste.
| Waste Stream | Description | Recommended Container |
| Unused/Expired Product | Original vials of lyophilized this compound or stock solutions that are no longer needed or have passed their expiration date. | A designated, sealed, and clearly labeled hazardous chemical waste container. |
| Contaminated Solid Waste | Disposable items that have come into direct contact with the peptide, such as pipette tips, microfuge tubes, gloves, and absorbent paper. | A designated solid hazardous waste container, lined with a heavy-duty plastic bag. |
| Contaminated Liquid Waste | Aqueous solutions containing this compound, including experimental buffers, cell culture media, and the initial rinsate from glassware. | A labeled, leak-proof, and chemically compatible liquid hazardous waste container. |
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for managing and disposing of different forms of this compound waste. This process is designed to comply with general laboratory safety standards and environmental regulations.
1. Disposal of Unused or Expired this compound (Solid)
-
Step 1: Ensure the original vial containing the solid peptide is tightly sealed.
-
Step 2: Place the sealed vial into a larger, designated container for solid chemical waste. This container must be clearly labeled as "Hazardous Waste."
-
Step 3: Do not dispose of the solid peptide in regular laboratory trash or as biohazardous waste unless it has been in contact with biological agents.
2. Disposal of Contaminated Liquid Waste
-
Step 1: Collection. Collect all solutions containing this compound into a designated liquid hazardous waste container.[1] This includes stock solutions, experimental buffers, and the first rinse of any contaminated labware.
-
Step 2: Container. Use a sturdy, leak-proof container made of a material compatible with the waste (e.g., high-density polyethylene).
-
Step 3: Labeling. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other hazardous components in the solution (e.g., solvents).
-
Step 4: Storage. Keep the liquid waste container securely capped and stored in a designated Satellite Accumulation Area (SAA) until collection by the institution's Environmental Health and Safety (EHS) department.[3][4]
3. Disposal of Contaminated Solid Waste (Non-Sharps)
-
Step 1: Collection. Place all non-sharp solid waste that has been in contact with this compound (e.g., gloves, pipette tips, tubes) into a designated solid chemical waste container.
-
Step 2: Container. This container should be leak-proof and lined with a durable plastic bag.
-
Step 3: Labeling. Label the container clearly as "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").
4. Decontamination of Reusable Glassware
-
Step 1: Initial Rinse. Rinse the glassware with a small amount of a suitable solvent (e.g., 70% ethanol (B145695) or a buffer solution) that can solubilize the peptide. This initial rinsate is considered hazardous liquid waste and must be collected in the designated container.
-
Step 2: Washing. After the initial rinse, the glassware can be washed using standard laboratory procedures with an appropriate detergent.
-
Step 3: Final Rinse. Thoroughly rinse the glassware with distilled or deionized water.
Operational Plans and Workflows
To ensure consistent and safe disposal practices, laboratories should integrate the following workflows into their standard operating procedures.
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Decision workflow for segregating and disposing of this compound waste.
Satellite Accumulation Area (SAA) Management
An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being transferred to a central storage facility.[3][4]
Key Requirements for an SAA:
-
Location: Must be at or near the point of generation and under the control of the laboratory personnel.
-
Labeling: The area should be clearly marked with a "Satellite Accumulation Area" sign.
-
Container Management:
-
Waste containers must be kept closed at all times except when adding waste.[1]
-
Containers must be properly labeled with "Hazardous Waste" and the chemical contents.
-
Secondary containment (e.g., a tray) should be used for liquid waste containers to catch potential leaks.
-
-
Inspection: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
References
Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Endomorphin 1 Acetate
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plan for Endomorphin 1 acetate (B1210297) to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and ensure compliant disposal of this potent µ-opioid receptor agonist.
Endomorphin 1 acetate, a high-affinity peptide, requires careful handling due to its potential for biological activity. The following protocols are based on established safety data for Endomorphin 1 and general guidelines for handling opioid peptides.
Operational Plan: Handling this compound
1. Engineering Controls and Work Area Preparation:
-
Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to an emergency eyewash station and safety shower.[1]
-
Designate a specific area for handling, weighing, and preparing solutions of this compound to prevent cross-contamination.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Outer Garments: Don a disposable, fluid-resistant lab coat or gown over personal clothing.
-
Gloves: Wear two pairs of powder-free nitrile gloves.[2] The selected gloves should comply with EU Directive 89/686/EEC and the standard EN 374.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be used in addition to safety goggles for splash protection.
-
Respiratory Protection: For routine handling of small quantities in a fume hood, respiratory protection may not be required. However, if there is a risk of aerosolization or if exposure limits are exceeded, a full-face respirator is recommended.[1] For situations with a higher risk of exposure to opioid powders, a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended.[2][3]
3. Handling Procedures:
-
Before use, visually inspect gloves for any signs of degradation or puncture.[1]
-
When handling the solid form, avoid creating dust.
-
If contact with skin occurs, immediately wash the affected area with soap and water. Do not use hand sanitizer, as it may increase absorption.[4]
-
Avoid hand-to-mouth contact. Do not eat, drink, or smoke in the designated handling area.[5]
4. Post-Handling and Decontamination:
-
After handling, remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Thoroughly wash hands with soap and water after removing gloves.[1][5]
-
Decontaminate all work surfaces and equipment with an appropriate cleaning agent.
Personal Protective Equipment Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Double-layered, powder-free nitrile gloves (compliant with EN 374) | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential breaches.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles (compliant with EN 166 or NIOSH) with side shields. Face shield as needed. | Protects mucous membranes of the eyes from splashes and airborne particles.[1][6] |
| Body Protection | Disposable, fluid-resistant lab coat or gown | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved N100, R100, or P100 respirator (as needed based on risk assessment) | Minimizes the risk of inhaling aerosolized particles, especially when handling powders outside of a fume hood.[2][3] |
Disposal Plan: this compound and Contaminated Materials
1. Waste Segregation:
-
All materials that have come into direct contact with this compound, including pipette tips, tubes, vials, and contaminated PPE, must be segregated as hazardous chemical waste.
2. Collection and Storage:
-
Collect contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect unused solutions of this compound in a separate, sealed, and appropriately labeled hazardous waste container.
3. Final Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in regular trash.[1] While the FDA provides guidance for household opioid disposal, laboratory waste requires adherence to stricter institutional and regulatory protocols.[7][8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCOHS: Opioids (including Fentanyl) - Precautions for first responders [ccohs.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. fda.gov [fda.gov]
- 8. Factors Associated With Safe Prescription Opioid Disposal After Surgery in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
